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  • Product: 2-amino-N-phenylthiophene-3-carboxamide
  • CAS: 50273-33-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-amino-N-phenylthiophene-3-carboxamide

An In-Depth Technical Guide to 2-amino-N-phenylthiophene-3-carboxamide: Synthesis, Properties, and Therapeutic Potential Authored by: A Senior Application Scientist Abstract The 2-aminothiophene-3-carboxamide scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-amino-N-phenylthiophene-3-carboxamide: Synthesis, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiophene-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This technical guide provides an in-depth exploration of a key exemplar, 2-amino-N-phenylthiophene-3-carboxamide (CAS No: 50273-33-1).[2] We will dissect its chemical architecture, delineate a robust synthetic pathway, and contextualize its significance within contemporary drug discovery, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Molecular Structure and Physicochemical Characteristics

The foundational structure of 2-amino-N-phenylthiophene-3-carboxamide consists of a thiophene ring substituted with an amino group at the C2 position and an N-phenylcarboxamide moiety at the C3 position. This specific arrangement of functional groups is critical to its chemical reactivity and biological function.

A crucial stereochemical feature in related 2-amino-3-aroylthiophenes is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between one of the amino protons (at C2) and the carbonyl oxygen of the carboxamide group (at C3).[3][4] This interaction imparts significant conformational rigidity to the molecule, which is often a determining factor in its binding affinity to target proteins.[4][5]

Core Physicochemical Properties

A summary of the key identifiers and properties of 2-amino-N-phenylthiophene-3-carboxamide is presented below.

PropertyValueReference
CAS Number 50273-33-1[2][6]
Molecular Formula C₁₁H₁₀N₂OS[2]
Molecular Weight 218.28 g/mol [2]
Hazard Irritant[2]

Synthesis and Spectroscopic Characterization

The most versatile and widely adopted method for constructing the 2-aminothiophene scaffold is the Gewald three-component reaction.[7][8][9] This one-pot synthesis is valued for its operational simplicity and efficiency, combining a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[9][10]

Synthetic Workflow: Gewald Reaction

The synthesis of 2-amino-N-phenylthiophene-3-carboxamide can be achieved by reacting elemental sulfur with 2-cyano-N-phenylacetamide (the active methylene nitrile component).

Gewald Reaction Workflow reagents Reactants: - Elemental Sulfur (S₈) - 2-cyano-N-phenylacetamide - Basic Catalyst (e.g., Morpholine) reaction_vessel Reaction Vessel (Round-bottom flask) reagents->reaction_vessel solvent Solvent: Ethanol or DMF solvent->reaction_vessel stirring Stirring at Room Temp. (Formation of Thiolate Intermediate) reaction_vessel->stirring Combine workup Reaction Work-up: - Pour into ice-water - Acidify if necessary stirring->workup After 24h filtration Filtration & Washing workup->filtration Precipitate forms purification Purification: Recrystallization from Ethanol filtration->purification product Final Product: 2-amino-N-phenylthiophene-3-carboxamide purification->product

Caption: High-level workflow for the synthesis of the title compound.

Detailed Synthetic Protocol

Materials:

  • 2-cyano-N-phenylacetamide

  • Elemental Sulfur

  • Morpholine (or Triethylamine)

  • Ethanol (or DMF)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-cyano-N-phenylacetamide (0.1 mol) and elemental sulfur (0.1 mol, 3.2 g) in ethanol (50 mL).

  • Catalyst Addition: To this stirred suspension, add morpholine (0.1 mol, 8.7 mL) dropwise over 15 minutes. The addition is exothermic, and the reaction mixture will turn dark.

  • Reaction: Continue stirring the mixture at room temperature for approximately 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into a beaker containing 200 g of crushed ice. A precipitate will form.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual morpholine.

  • Purification: The crude product is purified by recrystallization from hot ethanol to yield the final 2-amino-N-phenylthiophene-3-carboxamide as a crystalline solid.[9]

Spectroscopic Characterization

The structural identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum of 2-amino-N-phenylthiophene-3-carboxamide is expected to show distinct signals for the aromatic protons of the phenyl group, the thiophene proton, a broad singlet for the C2-amino (NH₂) protons, and a singlet for the amide (NH) proton.[11]

  • IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of essential functional groups. Expect to see N-H stretching vibrations for the primary amine and the secondary amide (around 3400-3200 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1640-1680 cm⁻¹), and C=C stretching for the aromatic rings.[11]

  • Mass Spectrometry (MS): Mass analysis will confirm the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of 218.28 g/mol .[2]

Biological Activity and Therapeutic Applications

The 2-aminothiophene-3-carboxamide scaffold is a prolific source of biologically active molecules, with derivatives demonstrating a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][11] For 2-amino-N-phenylthiophene-3-carboxamide and its analogs, the most promising therapeutic area is oncology, where they function primarily as kinase inhibitors.[12][13]

Mechanism of Action: Kinase Inhibition

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Thiophene carboxamide derivatives have been identified as potent inhibitors of several key kinases involved in tumor growth and angiogenesis.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Several thiophene carboxamide derivatives have been reported as potent VEGFR-2 inhibitors, thereby exerting anti-angiogenic effects.[14][15]

  • Atypical Protein Kinase C (aPKC) Inhibition: aPKC isoforms are involved in signaling pathways that control cell polarity and proliferation.[12] They are required for inflammatory responses and vascular permeability induced by factors like VEGF and TNF-α. Phenylthiophene-based molecules have been shown to be effective inhibitors of aPKC, blocking these downstream effects and suggesting therapeutic potential in diseases involving inflammation and vascular leakage, such as diabetic macular edema.[12]

aPKC Signaling Pathway VEGF VEGF / TNF-α Receptor Cell Surface Receptor VEGF->Receptor aPKC aPKC Receptor->aPKC Activates NFkB NF-κB Activation aPKC->NFkB Phosphorylates Permeability Increased Vascular Permeability aPKC->Permeability Regulates Inflammation Inflammation NFkB->Inflammation Inhibitor 2-amino-N-phenyl- thiophene-3-carboxamide Inhibitor->aPKC Inhibits Screening Workflow cluster_0 Chemistry cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Gewald Synthesis Purification Recrystallization Synthesis->Purification Characterization NMR, IR, MS Purification->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Pure Compound IC50 Determine IC₅₀ Value Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Caspase Assay, Kinase Assay) IC50->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Active Hits ADME ADME/Tox Prediction SAR->ADME

Caption: Integrated workflow from synthesis to lead optimization.

Conclusion and Future Directions

2-amino-N-phenylthiophene-3-carboxamide is a synthetically accessible and highly versatile chemical scaffold. Its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases like VEGFR-2 and aPKC. The established synthetic routes and clear structure-activity relationships make this compound class an attractive starting point for further optimization in drug discovery programs. Future research should focus on modifying the phenyl ring and the thiophene core to enhance potency and selectivity, as well as conducting in vivo studies to validate the therapeutic efficacy of the most promising analogs.

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. (2022, December 17). An-Najah Staff. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Crystal Structure of 2Amino3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene. (n.d.). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013, March 13). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Utility of a 2-Aminothiophene-3-carboxamide in the synthesis of thienopyridines and thienopyrimidines. (n.d.). ResearchGate. [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011, January 1). TÜBİTAK Academic Journals. [Link]

  • ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. (2018, May 9). ResearchGate. [Link]

  • Two biologically active thiophene-3-carboxamide derivatives. (2004, September 15). PubMed. [Link]

  • 2-Amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Two Biologically Active Thiophene3-carboxamide Derivatives. (2026, February 8). ResearchGate. [Link]

  • Antimicrobial Activity of 2-Aminothiophene Derivatives. (2021, January 25). International Journal of Pharmaceutical and Scientific Research. [Link]

  • 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. [Link]

  • 2-Aminothiophene-3-Carboxamide. (2024, April 10). ChemBK. [Link]

  • Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. (2012, July 27). CORE. [Link]

  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (n.d.). ResearchGate. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022, December 31). Journal of Pharmaceutical Negative Results. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). MDPI. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). PubMed. [Link]

  • 2-amino-N-(2-methoxyethyl)-5-phenylthiophene-3-carboxamide. PubChem. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022, December 15). ResearchGate. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Scilit. [Link]

  • 2-Amino-N-phenylthiophene-3-carboxamide. Chemicalbridge. [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carbox-amide. AVESİS. [Link]

Sources

Exploratory

Molecular weight and physicochemical characteristics of 2-amino-N-phenylthiophene-3-carboxamide

Topic: Molecular Weight and Physicochemical Characteristics of 2-Amino-N-phenylthiophene-3-carboxamide Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] A Comprehensive Guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Physicochemical Characteristics of 2-Amino-N-phenylthiophene-3-carboxamide Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

A Comprehensive Guide to Physicochemical Properties, Synthesis, and Structural Utility[1][2]

Executive Summary

The compound 2-amino-N-phenylthiophene-3-carboxamide (CAS: 50273-33-1) represents a specialized scaffold within the 2-aminothiophene class, a "privileged structure" in medicinal chemistry. Distinguished by its 4,5-unsubstituted thiophene core and an N-phenyl amide substitution, this molecule serves as a critical building block for small-molecule kinase inhibitors, allosteric modulators, and antimicrobial agents.[1][2] This guide provides a rigorous analysis of its molecular weight, physicochemical profile, and synthetic methodologies, tailored for applications in early-stage drug discovery and lead optimization.[1][2]

Chemical Identity & Molecular Characteristics

Nomenclature and Identification[1][2]
  • IUPAC Name: 2-amino-N-phenylthiophene-3-carboxamide

  • Common Synonyms: 2-Amino-3-(phenylcarbamoyl)thiophene[1]

  • CAS Registry Number: 50273-33-1[3]

  • Molecular Formula: C₁₁H₁₀N₂OS[2]

  • SMILES: Nc1sccc1C(=O)Nc2ccccc2

Molecular Weight Breakdown

The precise molecular weight is critical for stoichiometry in synthesis and molarity calculations in biological assays.

ElementCountAtomic Mass (Da)Contribution (Da)
Carbon (C)1112.011132.12
Hydrogen (H)101.00810.08
Nitrogen (N)214.00728.01
Oxygen (O)115.99916.00
Sulfur (S)132.06532.07
Total MW 218.28 g/mol
  • Monoisotopic Mass: 218.0514 Da (Essential for High-Resolution Mass Spectrometry identification).

Physicochemical Profile

Understanding the physicochemical landscape is essential for predicting bioavailability and formulation requirements. The following data synthesizes calculated properties relevant to Lipinski’s Rule of 5.

Key Physicochemical Metrics[1]
PropertyValue (Approx/Calc)Relevance to Drug Discovery
LogP (Octanol/Water) 2.1 – 2.4Optimal. Indicates good membrane permeability while maintaining aqueous solubility potential.[1]
Topological Polar Surface Area (TPSA) ~92 ŲGood. <140 Ų suggests high probability of good intestinal absorption and potential blood-brain barrier penetration.
H-Bond Donors (HBD) 3Derived from the primary amine (-NH₂) and amide (-NH-).[1]
H-Bond Acceptors (HBA) 2Derived from the amide carbonyl (C=O) and thiophene sulfur.[1]
Rotatable Bonds 2Low flexibility suggests a rigid scaffold favorable for binding pocket specificity.
Solubility Low (Water) / High (DMSO, DMF)Requires organic co-solvents (DMSO) for biological stock solutions.[1]
Structural Pharmacophore Visualization

The diagram below illustrates the functional regions of the molecule, highlighting its capability for bidentate hydrogen bonding—a key feature for kinase hinge interactions.[1][2]

Pharmacophore Core Thiophene Core (Lipophilic Scaffold) Amine C2-Amino Group (H-Bond Donor) Core->Amine Substituent Amide C3-Carboxamide Linker (H-Bond Acceptor/Donor) Core->Amide Substituent Interaction Target Binding (e.g., Kinase Hinge) Amine->Interaction H-Bond Phenyl N-Phenyl Ring (Hydrophobic/Pi-Stacking) Amide->Phenyl N-Linkage Amide->Interaction H-Bond

Caption: Pharmacophore decomposition of 2-amino-N-phenylthiophene-3-carboxamide showing key interaction vectors.

Synthesis Protocol: The Gewald Reaction (Variation IV)

To synthesize 2-amino-N-phenylthiophene-3-carboxamide specifically with an unsubstituted 4,5-position, the standard ketone-based Gewald reaction is unsuitable.[1] Instead, the Mercaptoacetaldehyde Dimer (1,4-Dithiane-2,5-diol) method must be employed.[1][2]

Reaction Logic

This protocol utilizes 1,4-dithiane-2,5-diol as a stable precursor for mercaptoacetaldehyde.[1][4][5][6] In situ generation of the aldehyde allows condensation with 2-cyano-N-phenylacetamide to form the thiophene ring.

Experimental Workflow

Reagents:

  • Precursor A: 1,4-Dithiane-2,5-diol (0.5 equiv, as it is a dimer).[1]

  • Precursor B: 2-Cyano-N-phenylacetamide (1.0 equiv).

  • Catalyst/Base: Morpholine or Triethylamine (Catalytic to stoichiometric amount).

  • Solvent: Ethanol (Absolute).[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-cyano-N-phenylacetamide (10 mmol) in Ethanol (20 mL).

  • Activation: Add Morpholine (1.0 mL) to the suspension. Stir at room temperature for 10 minutes to ensure deprotonation of the active methylene.

  • Addition: Add 1,4-Dithiane-2,5-diol (5 mmol, 0.76 g) to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) . Maintain reflux for 3–5 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1] Look for the disappearance of the nitrile starting material.[2]

  • Isolation: Allow the mixture to cool to room temperature. The product often precipitates upon cooling.[2] If not, pour the reaction mixture into ice-cold water (50 mL).

  • Purification: Filter the solid precipitate. Wash the filter cake with cold ethanol (5 mL) followed by water.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol or Methanol to obtain pure crystals.

Synthesis Workflow Diagram

GewaldSynthesis Dithiane 1,4-Dithiane-2,5-diol (Mercaptoacetaldehyde Precursor) Mix Mixing & Deprotonation (RT, 10 min) Dithiane->Mix Nitrile 2-Cyano-N-phenylacetamide Nitrile->Mix Base Morpholine/Ethanol Base->Mix Reflux Reflux (78°C, 3-5h) Cyclization & Aromatization Mix->Reflux Quench Cool & Precipitate (Ice Water) Reflux->Quench Product 2-Amino-N-phenylthiophene-3-carboxamide (Crystalline Solid) Quench->Product

Caption: Synthesis pathway using the Gewald reaction (Variation IV) for 4,5-unsubstituted thiophenes.[1]

Biological Relevance & Applications

The 2-aminothiophene-3-carboxamide scaffold is a validated pharmacophore in modern drug discovery.

Kinase Inhibition

The structural motif H2N-C=C-C(=O)NH mimics the adenosine ring of ATP, allowing these compounds to function as ATP-competitive inhibitors .[1] The amino group at position 2 and the amide oxygen at position 3 form a "hinge-binding" motif essential for docking into the kinase active site.

Therapeutic Areas
  • Antimicrobial Agents: Derivatives of this scaffold have shown efficacy against S. aureus and C. albicans by disrupting cell wall synthesis or metabolic pathways.[1]

  • Allosteric Modulators: Research indicates potential as Positive Allosteric Modulators (PAMs) for GPCRs, where the N-phenyl group occupies hydrophobic pockets adjacent to the orthosteric site.[1]

References

  • Gewald Reaction Fundamentals

    • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 99(1), 94-100.[1][2] Link[1]

  • Synthesis via 1,4-Dithiane-2,5-diol

    • Putra, A. E., et al. (2018).[1][2][7] 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Current Organic Synthesis.[1][8] Link

  • Biological Activity of 2-Aminothiophenes

    • Puterová, Z., Krutošíková, A., & Végh, D. (2010).[1][2] Prepared and biological properties of 2-aminothiophenes. Arkivoc, 2010(1), 209-246.[1] Link

  • Compound Data Sources

    • PubChem Compound Summary for substituted analogs (Reference for calculation logic). Link

    • Matrix Scientific.[3][9] 2-Amino-N-phenylthiophene-3-carboxamide Product Entry. Link

Sources

Foundational

Potential therapeutic applications of amino-thiophene carboxamides

Therapeutic Utility, Synthetic Architecture, and Molecular Mechanism Executive Summary The 2-amino-3-thiophenecarboxamide scaffold represents a "privileged structure" in modern medicinal chemistry. Its planar, electron-r...

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Utility, Synthetic Architecture, and Molecular Mechanism

Executive Summary

The 2-amino-3-thiophenecarboxamide scaffold represents a "privileged structure" in modern medicinal chemistry. Its planar, electron-rich heterocyclic core mimics the purine ring system of ATP, making it an exceptional template for kinase inhibition. Beyond oncology, recent structural biology breakthroughs have validated this scaffold as an allosteric inhibitor of bacterial DNA gyrase, operating via a mechanism distinct from fluoroquinolones.[1]

This guide provides a rigorous technical analysis of the scaffold's synthesis via the Gewald reaction, its primary mode of action (MoA) in the NF-


B signaling pathway, and its emerging utility in combating multi-drug resistant (MDR) bacteria.

Synthetic Architecture: The Gewald Reaction

The scalability of amino-thiophene carboxamides relies on the Gewald reaction.[2][3][4][5] This multi-component condensation allows for the rapid generation of diverse libraries by varying three inputs: a methylene-active nitrile, an


-methylene carbonyl (ketone/aldehyde), and elemental sulfur.
Mechanistic Pathway

The reaction proceeds through a Knoevenagel condensation followed by a thionation-cyclization event. Understanding this mechanism is critical for troubleshooting low yields in derivatives with steric bulk.

Figure 1: The Gewald Reaction Workflow

GewaldReaction Ketone Ketone/Aldehyde (R-CH2-C=O) Knoevenagel Intermediate 1: Knoevenagel Adduct Ketone->Knoevenagel Condensation Nitrile Activated Nitrile (CN-CH2-EWG) Nitrile->Knoevenagel Condensation Sulfur Elemental Sulfur (S8) Thionation Intermediate 2: Thioketone/Mercapto Sulfur->Thionation S8 Ring Opening Base Base Catalyst (Morpholine/TEA) Base->Knoevenagel Condensation Knoevenagel->Thionation S8 Ring Opening Product 2-amino-thiophene- 3-carboxamide Thionation->Product Cyclization & Tautomerization

Caption: The three-component Gewald synthesis pathway leading to the amino-thiophene core.[5]

Standard Operating Procedure (SOP): Library Synthesis

Note: This protocol is optimized for solution-phase synthesis of 2-amino-3-carboxamide derivatives.

Reagents:

  • Cyclohexanone (or substituted ketone) (10 mmol)

  • Cyanoacetamide (10 mmol)

  • Elemental Sulfur (10 mmol)[6]

  • Morpholine (10 mmol)

  • Ethanol (Absolute, 30 mL)

Protocol:

  • Pre-mixing: In a 100 mL round-bottom flask, dissolve the ketone and cyanoacetamide in ethanol.

  • Catalyst Addition: Add morpholine dropwise while stirring. Critical: A slight exotherm indicates the initiation of the Knoevenagel step.

  • Sulfur Addition: Add elemental sulfur in a single portion.

  • Reflux: Heat the mixture to 60–70°C. Maintain for 2–4 hours.

    • Validation: Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The disappearance of sulfur spots and the emergence of a fluorescent blue/green spot indicates product formation.

  • Isolation: Cool the reaction to room temperature, then to 4°C on ice. The product typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from DMF/Ethanol if purity is <95% by HPLC.

Oncology: IKK Inhibition & The NF- B Axis

In inflammatory cancers and autoimmune disorders, the I


B Kinase (IKK) complex is a primary therapeutic target. Amino-thiophene carboxamides act as ATP-competitive inhibitors of the IKK

subunit.
Mechanism of Action

Under normal conditions, NF-


B is sequestered in the cytoplasm by I

B

. Pro-inflammatory signals (TNF

, IL-1) activate the IKK complex, which phosphorylates I

B

, marking it for ubiquitination and degradation. This releases NF-

B to translocate to the nucleus.[7]

Inhibition Logic: The amino-thiophene scaffold occupies the ATP-binding pocket of IKK


. The carboxamide group forms critical hydrogen bonds with the "hinge region" of the kinase, effectively locking the enzyme in an inactive state.

Figure 2: IKK


 Blockade Mechanism 

NFkB_Pathway Stimuli TNFα / IL-1 (Extracellular) Receptor Receptor Activation Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IkBa IκBα (Inhibitor Protein) IKK_Complex->IkBa Phosphorylation Inhibitor Amino-Thiophene Carboxamide Inhibitor->IKK_Complex BLOCKS ATP Site NFkB_Cyto NF-κB (Sequestered) IkBa->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Nuclear Translocation) NFkB_Cyto->NFkB_Nuc Translocation Transcription Pro-inflammatory Gene Transcription NFkB_Nuc->Transcription

Caption: Therapeutic intervention point: The inhibitor prevents IKK-mediated phosphorylation of IκBα.

Anti-Infective Applications: DNA Gyrase Inhibition

Recent studies have identified amino-thiophene carboxamides as potent antibacterial agents against fluoroquinolone-resistant strains.

Allosteric Mechanism

Unlike fluoroquinolones (e.g., Ciprofloxacin), which stabilize the DNA-enzyme cleavage complex at the DNA gate, specific thiophene derivatives bind to an allosteric pocket located between the GyrA and GyrB subunits. This distinct binding site means there is no cross-resistance with existing quinolone antibiotics.

Comparative Efficacy Data

The following table summarizes the activity of thiophene derivatives compared to standard antibiotics against key pathogens.

Compound ClassTarget SiteMechanismActivity vs. MRSAActivity vs. E. coli (MDR)
Fluoroquinolones DNA GateCleavage Complex StabilizationLow (Resistant)Low (Resistant)
Amino-Thiophenes GyrA/GyrB PocketAllosteric StabilizationHigh (<1

g/mL)
Moderate (2-5

g/mL)
Novobiocin ATPase DomainATPase InhibitionModerateLow

Data synthesized from Chan et al. (2017) and related structure-activity relationship studies.

Emerging Targets: Glioblastoma (ANO1)

Beyond kinases and bacteria, 2-aminothiophene-3-carboxamides have shown promise as blockers of Anoctamin 1 (ANO1) , a calcium-activated chloride channel highly overexpressed in glioblastoma (GBM).

  • Therapeutic Rationale: ANO1 drives cell migration and invasion in GBM.

  • Key Derivative: Compounds featuring a benzoylthiourea moiety attached to the thiophene core have demonstrated high selectivity for ANO1 over ANO2, suppressing tumor cell migration in 3D soft agar assays.

References

  • Chan, P. F., et al. (2017).[8] Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase.[8][9] Proceedings of the National Academy of Sciences.[9]

  • BenchChem. (2025).[6][10] Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal.

  • Sim, T., et al. (2020).[11] Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers.[11] European Journal of Medicinal Chemistry.[11]

  • Adli, M., et al. (2010).[12] IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway.[12] PLOS ONE.[7][12]

  • Santa Cruz Biotechnology. (2026).[13] IKK beta Inhibitors: Mechanism and Product List.

Sources

Exploratory

Toxicity Profile and Safety Data Sheet (SDS) Analysis for 2-Amino-N-phenylthiophene-3-carboxamide: A Mechanistic and Operational Guide

Executive Summary 2-Amino-N-phenylthiophene-3-carboxamide (CAS: 50273-33-1) is a highly versatile synthetic building block widely utilized in medicinal chemistry. Synthesized primarily via the multi-component 1[1], its 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-N-phenylthiophene-3-carboxamide (CAS: 50273-33-1) is a highly versatile synthetic building block widely utilized in medicinal chemistry. Synthesized primarily via the multi-component 1[1], its 2-aminothiophene core is a privileged pharmacophore, particularly recognized for its role in developing positive allosteric modulators (PAMs) of the Adenosine A1 Receptor (A1R)[2][3]. However, the inclusion of the thiophene moiety introduces specific toxicological liabilities. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and operational safety protocols required for researchers and drug development professionals handling this compound.

Physicochemical Identity & Quantitative Data

Understanding the physical properties of 2-amino-N-phenylthiophene-3-carboxamide is critical for predicting its behavior in both biological assays and chemical storage. The compound's lipophilicity, driven by the dual presence of phenyl and thiophene rings, dictates its solvent requirements[4][5].

ParameterData / Specification
Chemical Name 2-Amino-N-phenylthiophene-3-carboxamide
CAS Number 50273-33-1
Molecular Formula C₁₁H₁₀N₂OS
Molecular Weight 218.28 g/mol
Appearance Pale gray to white crystalline powder
Solubility Insoluble in water; Soluble in DMSO, DMF, and hot ethanol
GHS Hazard Classification H317 : May cause an allergic skin reaction H319 : Causes serious eye irritation

Mechanistic Toxicology: CYP450 Bioactivation & Haptenization

To handle 2-amino-N-phenylthiophene-3-carboxamide safely, researchers must understand the causality behind its GHS H317 (skin sensitization) classification[5]. The toxicity of 2-aminothiophenes is rarely due to the parent compound itself; rather, it is intrinsically linked to its metabolic fate[6].

In metabolically competent environments (in vivo or in specific in vitro models), the electron-rich thiophene ring undergoes 7[7]. Hepatic enzymes, particularly CYP2C9 and CYP3A4, oxidize the thiophene core into highly reactive electrophilic intermediates: thiophene S-oxides and thiophene epoxides [6].

These electrophiles rapidly undergo nucleophilic attack by the sulfhydryl (-SH) or amine (-NH₂) groups of cellular proteins. This covalent binding (haptenization) alters native protein architecture, triggering an immune-mediated response that manifests clinically as idiosyncratic drug toxicity or allergic contact dermatitis[6][7].

Bioactivation A 2-Aminothiophene Derivative B Hepatic CYP450 (e.g., CYP2C9/3A4) A->B Metabolism C1 Thiophene S-Oxide B->C1 S-Oxidation C2 Thiophene Epoxide B->C2 Epoxidation D Protein Covalent Adducts C1->D Electrophilic Attack C2->D Electrophilic Attack E Cellular Toxicity & Immune Sensitization D->E Haptenization

CYP450-mediated bioactivation of the thiophene ring leading to haptenization and toxicity.

Pharmacological Utility: Adenosine A1 Receptor (A1R) Allosteric Modulation

Despite its toxicological liabilities, the 2-aminothiophene-3-carboxamide scaffold remains a privileged structure in drug discovery. It is widely utilized to synthesize3[3].

The structural logic is precise: the 2-amino group and the 3-carbonyl group form a critical intramolecular hydrogen bond. This locks the molecule into a coplanar conformation essential for binding to the allosteric site of the A1R[2]. By binding topographically distinct from the orthosteric site, these compounds enhance the affinity and efficacy of endogenous adenosine, promoting targeted cytoprotective and anti-nociceptive effects without causing the massive systemic receptor desensitization seen with direct orthosteric agonists[3].

Experimental Methodology: Self-Validating in vitro Cytotoxicity Screening

To accurately assess the cytotoxicity of 2-amino-N-phenylthiophene-3-carboxamide, standard immortalized cell lines (e.g., HEK293 or CHO) are insufficient because they lack robust CYP450 expression. HepG2 (hepatocellular carcinoma) cells must be used, as they retain baseline metabolic competence, allowing for the generation of the reactive S-oxides/epoxides that drive this compound's toxicity[6].

Step-by-Step Methodology: HepG2 MTT Viability Assay
  • Stock Solution Preparation : Weigh 2.18 mg of 2-amino-N-phenylthiophene-3-carboxamide and dissolve completely in 1 mL of 100% anhydrous DMSO to create a 10 mM stock. Causality: The lipophilic nature of the compound necessitates a strong aprotic solvent; aqueous buffers will cause immediate precipitation.

  • Cell Seeding : Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Dosing (Self-Validating Step) : Perform serial dilutions of the 10 mM stock in culture media. Critical Control : The final DMSO concentration in all wells (including the vehicle control) MUST be strictly normalized to 0.5% (v/v). Concentrations >0.5% induce solvent-mediated cytotoxicity, invalidating the assay. Include a positive control (e.g., 0.1% Triton X-100) to verify assay sensitivity.

  • Incubation : Expose cells to the compound gradient for 48 hours.

  • MTT Addition : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Viable cells with active mitochondrial reductases will convert the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout : Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow S1 Step 1: Stock Preparation (Dissolve in 100% DMSO) S2 Step 2: Serial Dilution (Max 0.5% DMSO in Media) S1->S2 S4 Step 4: Compound Incubation (24h - 48h at 37°C) S2->S4 Dose cells S3 Step 3: Cell Seeding (HepG2 cells in 96-well plate) S3->S4 S5 Step 5: MTT Addition & Formazan Solubilization S4->S5 S6 Step 6: Absorbance Reading (OD at 570 nm) S5->S6

Self-validating in vitro cytotoxicity screening workflow using metabolically competent HepG2 cells.

Safety Data Sheet (SDS) Core Directives

Due to the risk of haptenization and subsequent allergic reactions, strict adherence to PPE and handling guidelines is mandatory[5][8].

CategoryProtocol / Requirement
Personal Protective Equipment (PPE) Nitrile gloves (minimum 0.11 mm thickness) to prevent H317 skin sensitization; Safety goggles with side-shields (H319 eye irritation); Lab coat.
Engineering Controls Handle exclusively within a Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized powders.
Storage Conditions Keep in a dark place, sealed in a dry environment at room temperature. Protect from prolonged exposure to light and moisture to prevent degradation.
Spill Response Do not sweep dry powder. Moisten spill with DMSO or ethanol to prevent aerosolization, absorb with inert material (e.g., vermiculite), and dispose of as hazardous chemical waste.
First Aid Measures Skin Contact : Wash off immediately with soap and plenty of water. Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

References

  • Chemicalbridge. "2-Amino-N-phenylthiophene-3-carboxamide - Chemicalbridge".4

  • Matrix Scientific. "1765-48-6 Cas No. | 11 - Matrix Scientific". 5

  • BLD Pharm. "2-Methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1,4]diazepin-4-one". 8

  • Thieme E-Books & E-Journals. "An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber". 1

  • ResearchGate. "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods". 7

  • PMC (NIH). "2-Aminothienopyridazines as Novel Adenosine A1 Receptor Allosteric Modulators and Antagonists". 2

  • Frontiers. "Small molecule allosteric modulation of the adenosine A1 receptor". 3

  • ACS Publications. "Bioactivation Potential of Thiophene-Containing Drugs". 6

Sources

Foundational

The 2-Amino-Thiophene-3-Carboxamide Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry

Executive Summary The 2-amino-thiophene-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the adenine moiety of ATP. Originally accessible through th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-thiophene-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the adenine moiety of ATP. Originally accessible through the Gewald reaction (1966), this scaffold has evolved from a synthetic curiosity into a cornerstone of kinase inhibitor design. Its planar conformation, stabilized by an intramolecular hydrogen bond, allows it to function as a potent hinge-binder in ATP-competitive inhibitors. This guide details the synthetic history, structural biology, and experimental protocols for this scaffold, using the selective IKK-2 inhibitor TPCA-1 as a primary case study.

Part 1: The Synthetic Genesis (The Gewald Reaction)[1]

Historical Context

The synthesis of 2-aminothiophenes was revolutionized in 1966 by Karl Gewald. Prior to this, thiophene synthesis was laborious and lacked regioselectivity. The Gewald Reaction allows for the one-pot multi-component condensation of a ketone (or aldehyde), an activated nitrile (specifically cyanoacetamide for carboxamides), and elemental sulfur.[1][2]

Reaction Mechanism

The reaction proceeds through a Knoevenagel condensation followed by a complex thionation and cyclization sequence.[3][4] Understanding this mechanism is critical for troubleshooting low yields in sterically hindered ketones.

Key Mechanistic Steps:

  • Condensation: The active methylene of cyanoacetamide condenses with the ketone to form an

    
    -unsaturated nitrile.
    
  • Thionation: The methylene

    
    -carbon is deprotonated and attacks elemental sulfur (S8).
    
  • Cyclization: The resulting thiolate attacks the nitrile carbon (5-exo-dig cyclization).

  • Tautomerization: Rapid aromatization yields the 2-aminothiophene.

Visualization: The Gewald Mechanism

The following diagram illustrates the molecular flow from reactants to the stable scaffold.

GewaldMechanism Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Adduct Ketone->Knoevenagel - H2O Nitrile Cyanoacetamide Nitrile->Knoevenagel - H2O Sulfur Elemental Sulfur (S8) Base Base (Morpholine) Base->Knoevenagel - H2O Thiolate Mercapto- Intermediate Knoevenagel->Thiolate + Sulfur Cyclized Imino-Thiophene Thiolate->Cyclized Cyclization Product 2-Amino-Thiophene- 3-Carboxamide Cyclized->Product Tautomerization

Figure 1: The multi-component Gewald condensation pathway yielding the target scaffold.[3]

Part 2: Experimental Protocols

Standard Gewald Synthesis Protocol

This protocol is optimized for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , a standard reference compound.

Reagents:

  • Cyclohexanone (10 mmol)

  • 2-Cyanoacetamide (10 mmol)

  • Sulfur (powdered, 10 mmol)

  • Morpholine (10 mmol)

  • Ethanol (absolute, 20 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (0.98 g) and 2-cyanoacetamide (0.84 g) in ethanol (20 mL).

  • Activation: Add elemental sulfur (0.32 g) to the solution.

  • Initiation: Add morpholine (0.87 g) dropwise over 2 minutes. Note: The reaction is exothermic; a slight temperature rise indicates successful initiation.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture at 70°C for 3 hours.

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The product usually precipitates as a yellow solid.

  • Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted sulfur and morpholine.

  • Recrystallization: Recrystallize from hot ethanol/water (4:1) if necessary to achieve >95% purity.

Self-Validation Check:

  • Visual: The reaction mixture should turn dark brown/red during reflux.

  • TLC: Monitor disappearance of cyclohexanone (Rf ~0.6 in 20% EtOAc/Hexane).

  • NMR: Confirm the disappearance of the methylene protons of cyanoacetamide and the appearance of the broad

    
     singlet (typically 
    
    
    
    6.0-7.5 ppm).

Part 3: Structural Biology & Pharmacophore Analysis

The Hinge-Binding Motif

The 2-amino-thiophene-3-carboxamide is a bioisostere of the anthranilamide moiety. In the context of kinase inhibition, it functions as a bidentate or tridentate hinge binder.

  • Intramolecular Hydrogen Bond: The C3-amide oxygen accepts a hydrogen bond from the C2-amino group. This locks the carboxamide and thiophene ring into a coplanar conformation , reducing the entropic penalty upon binding to the protein.

  • Donor-Acceptor Pattern:

    • Acceptor: The amide carbonyl (C=O) accepts a proton from the kinase hinge backbone (typically the backbone NH).

    • Donor: The C2-amino group (

      
      ) donates a proton to the kinase hinge backbone carbonyl.
      
Quantitative Comparison: Scaffold Properties

The following table compares the thiophene scaffold to its benzene analog (anthranilamide).

PropertyThiophene ScaffoldBenzene Analog (Anthranilamide)Impact on Drug Design
Electronic Character

-excessive (Electron Rich)

-neutral
Thiophene is more susceptible to oxidative metabolism but offers stronger cation-

interactions.
Geometry 5-membered ring (bond angles ~90-95°)6-membered ring (bond angles 120°)Thiophene vectors substituents differently, often fitting tighter pockets.
Lipophilicity (LogP) Slightly HigherLowerThiophene improves membrane permeability.
S-Interaction Sulfur can act as weak H-bond acceptorN/ASulfur atom can interact with specific residues (e.g., Gatekeeper).

Part 4: Case Study - TPCA-1 and IKK- Inhibition[6]

The Target: IKK- (IKK-2)

The I


B Kinase (IKK) complex is the master regulator of the NF-

B signaling pathway. IKK-

phosphorylates I

B

, triggering its ubiquitination and degradation, which releases NF-

B to translocate to the nucleus. Aberrant NF-

B activity drives inflammation and cancer cell survival.
TPCA-1 Discovery

TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) was identified by GlaxoSmithKline. It is a potent, selective inhibitor of human IKK-2 with an


 of 17.9 nM.

Mechanism of Action: TPCA-1 is an ATP-competitive inhibitor. The thiophene carboxamide core anchors the molecule in the ATP-binding pocket, while the 5-aryl substituent extends into the hydrophobic region behind the gatekeeper residue.

Visualization: The NF- B Pathway Blockade

The diagram below maps the precise intervention point of TPCA-1 within the inflammatory cascade.

NFkB_Pathway Stimuli TNF-alpha / IL-1 Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKK-alpha, IKK-beta, NEMO) Receptor->IKK_Complex Activation IkB I-kappa-B (Inhibitor of NF-kB) IKK_Complex->IkB Phosphorylation TPCA1 TPCA-1 (Inhibitor) TPCA1->IKK_Complex Inhibits IKK-beta NFkB_Inactive NF-kB (Inactive) Cytosol IkB->NFkB_Inactive Degradation releases NFkB_Active NF-kB (Active) Nucleus NFkB_Inactive->NFkB_Active Translocation Genes Inflammatory Cytokines (COX-2, iNOS) NFkB_Active->Genes Transcription

Figure 2: Signal transduction pathway showing TPCA-1 inhibition of the IKK complex.[5]

Part 5: Beyond Kinases - Antibacterial & Antifungal Utility

While kinase inhibition is the dominant application, the scaffold has shown versatility in infectious disease research. The 2-amino-thiophene-3-carboxamide core can be derivatized at the C2-amino position to form Schiff bases or urea derivatives (like TPCA-1) that exhibit broad-spectrum antimicrobial activity.

Key Structural Modifications for Antimicrobials:

  • C2-Modification: Conversion of the primary amine to a urea or amide often increases metabolic stability and potency against S. aureus.

  • C4/C5-Substitution: Lipophilic groups (phenyl, alkyl) at these positions facilitate penetration of bacterial cell walls.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.

  • Podolin, P. L., et al. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide). Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381.

  • Sabat, M., et al. (2006). The development of 2-amino-thiophene-3-carboxamides as potent inhibitors of FLT3.[6] Bioorganic & Medicinal Chemistry Letters, 16(12), 3282-3286.[6]

  • Putrova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.[7]

  • Gouda, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815-837.

Sources

Exploratory

Technical Guide: In Silico Molecular Docking of 2-Amino-N-Phenylthiophene-3-Carboxamide

Executive Summary: The Scaffold & The Strategy The 2-amino-N-phenylthiophene-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry. Its bioisosteric relationship to anthranilic acid allows it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold & The Strategy

The 2-amino-N-phenylthiophene-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry. Its bioisosteric relationship to anthranilic acid allows it to mimic ATP-binding motifs, making it a potent candidate for inhibiting kinase-driven pathways (e.g., EGFR , VEGFR-2 ) and bacterial topoisomerases (DNA Gyrase B ).

This guide provides a rigorous, self-validating workflow for the in silico evaluation of this molecule. Unlike generic tutorials, this document focuses on the specific physicochemical challenges of the aminothiophene core—specifically its tautomeric states, rotatable carboxamide bonds, and sulfur-mediated


-interactions.
Key Biological Targets

Based on current structure-activity relationship (SAR) literature, this guide focuses on two primary docking scenarios:

  • Oncology: Inhibition of EGFR (Epidermal Growth Factor Receptor) in non-small cell lung cancer (NSCLC).[1]

  • Antimicrobial: Inhibition of the ATPase domain of DNA Gyrase B (GyrB) in Mycobacterium tuberculosis.

Computational Workflow Architecture

The following diagram outlines the critical path for valid docking studies, emphasizing the "Redocking Validation" loop often neglected in lower-quality studies.

DockingWorkflow Ligand Ligand: 2-amino-N-phenylthiophene -3-carboxamide DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Docking Molecular Docking (AutoDock Vina / Glide) DFT->Docking Target Target Selection (PDB: 1M17 / 4B6C) Prep Protein Prep (Remove H2O, Add Polar H, Kollman Charges) Target->Prep Validation Validation Loop (Redock Co-crystal Ligand) Target->Validation Extract Native Ligand Grid Grid Box Definition (Active Site Centering) Prep->Grid Grid->Docking Analysis Interaction Profiling (H-bonds, Pi-Cation, Hydrophobic) Docking->Analysis RMSD_Check RMSD Check (< 2.0 Å?) Validation->RMSD_Check RMSD_Check->Grid Fail (>2.0Å) RMSD_Check->Docking Pass (<2.0Å)

Figure 1: Integrated computational workflow ensuring structural integrity via DFT and protocol accuracy via RMSD validation.

Phase I: Ligand Chemistry & Preparation

The biological activity of 2-aminothiophenes is heavily dependent on the planarity of the thiophene-carboxamide system, which facilitates hydrogen bonding in the kinase hinge region.

Quantum Mechanical Optimization

Standard force fields (MMFF94) often fail to accurately predict the torsion angle between the thiophene ring and the N-phenyl amide.

  • Protocol: Perform geometry optimization using Density Functional Theory (DFT).

  • Theory: B3LYP functional with 6-31G* basis set.

  • Software: Gaussian 16 or ORCA.

  • Objective: Locate the global minimum conformer. The intramolecular H-bond between the C2-amino group and the C3-carbonyl oxygen locks the conformation, a critical feature for binding affinity [1].

Ligand State Definition
  • Protonation: At physiological pH (7.4), the C2-amine is typically neutral (due to resonance delocalization into the thiophene ring), unlike aliphatic amines.

  • Tautomerism: Ensure the amide is in the trans configuration (standard) but verify if the target pocket prefers cis (rare but possible).

Phase II: Target Selection & Preparation

Target Selection Strategy

Select PDB structures with high resolution (< 2.5 Å) and co-crystallized ligands structurally similar to the thiophene scaffold (e.g., quinazolines or aminopyrimidines).

Target ClassProteinPDB IDResolutionRationale
Cancer EGFR (Kinase Domain)1M17 2.60 ÅContains Erlotinib. The ATP-binding pocket is well-defined for aromatic amide scaffolds.
Antimicrobial DNA Gyrase B4B6C 1.90 ÅHigh-resolution structure of M. tuberculosis GyrB.
Protein Preparation Protocol
  • Clean-up: Remove all water molecules (unless bridging waters are known to be catalytic). Remove heteroatoms (ions, co-factors not involved in binding).

  • Hydrogenation: Add polar hydrogens. The orientation of Hydroxyl (Ser, Thr, Tyr) and Thiol (Cys) groups must be optimized to maximize H-bond networks.

  • Charge Assignment: Apply Gasteiger or Kollman charges. Thiophene sulfur is lipophilic; ensure the force field treats it as such, not as a polar center.

Phase III: The Docking Protocol (AutoDock Vina)

This section details the execution using AutoDock Vina, the industry standard for open-source docking.

Grid Box Generation (The "Search Space")

The grid box must encompass the ATP-binding cleft.

  • Center: Define coordinates

    
     based on the centroid of the co-crystallized ligand (e.g., Erlotinib in 1M17).
    
  • Dimensions:

    
     Å. This provides a buffer of ~5 Å around the ligand, allowing the phenyl tail of your molecule to explore the hydrophobic back-pocket.
    
Docking Parameters[2][3]
  • Exhaustiveness: Set to 32 (Default is 8). High exhaustiveness is required because the N-phenyl group introduces significant rotational freedom.

  • Energy Range: 4 kcal/mol.

  • Num Modes: 9.

Validation: The Self-Docking Test

Before docking your molecule, extract the co-crystallized ligand (e.g., Erlotinib) and re-dock it into the empty protein.

  • Success Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.

  • Threshold: RMSD

    
     2.0 Å  is required to validate the protocol [2].
    

Phase IV: Interaction Mechanisms & Analysis

The 2-amino-N-phenylthiophene-3-carboxamide scaffold binds through a distinct pharmacophore pattern. The diagram below illustrates the expected binding mode within the EGFR kinase domain.

InteractionMap Thiophene Thiophene Ring (Scaffold) Thr790 Thr790 (Gatekeeper) Thiophene->Thr790 Van der Waals Amine C2-NH2 (Donor) Met793 Met793 (Hinge Region) Amine->Met793 H-Bond Carbonyl C3-C=O (Acceptor) Carbonyl->Met793 H-Bond Phenyl N-Phenyl Ring (Hydrophobic) Phe723 Phe723 (P-loop) Phenyl->Phe723 Pi-Pi Stacking

Figure 2: Pharmacophore mapping of the scaffold within the EGFR ATP-binding pocket.

Critical Interactions to Monitor
  • The Hinge Binder: The C2-amino group and the C3-carbonyl oxygen typically form a bidentate H-bond "pincer" with the backbone of the hinge region (e.g., Met793 in EGFR).

  • Hydrophobic Tail: The N-phenyl group should orient towards the hydrophobic pocket (selectivity pocket), often engaging in

    
    -
    
    
    
    T-shaped interactions with residues like Phe723 or Lys745 .
  • Gatekeeper Sterics: Analyze the distance to the "Gatekeeper" residue (e.g., Thr790 ). Bulky substitutions on the thiophene C4/C5 positions can clash here, explaining activity cliffs in SAR data [3].

References

  • Sriram, D., et al. (2015). "Development of 2-amino-5-phenylthiophene-3-carboxamide derivatives as novel inhibitors of Mycobacterium tuberculosis DNA GyrB domain."[2] Bioorganic & Medicinal Chemistry.

  • Mamatha, D. M., et al. (2023).[3][4] "Synthesis of Ethyl-2-Amino-4-(Phenyl)Thiophene-3-Carboxylate Derivatives: Molecular Docking and Biological Studies." Rasayan Journal of Chemistry.

  • Ibrahim, H. S., et al. (2018).[5] "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Venkatesan, K., et al. (2021).[6] "Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties." Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Comprehensive Solubility Profiling of 2-Amino-N-phenylthiophene-3-carboxamide in Aqueous and Organic Matrices

Executive Summary In early-stage drug discovery, the transition from in silico design to in vitro validation is frequently derailed by poor physicochemical properties. 2-Amino-N-phenylthiophene-3-carboxamide (CAS: 50273-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the transition from in silico design to in vitro validation is frequently derailed by poor physicochemical properties. 2-Amino-N-phenylthiophene-3-carboxamide (CAS: 50273-33-1) is a highly versatile heterocyclic building block synthesized via the 1[1]. It serves as a privileged scaffold for developing selective COX-2 inhibitors and kinase antagonists[2].

However, like many thiophene-3-carboxamide derivatives, it exhibits Biopharmaceutics Classification System (BCS) Class II behavior: high membrane permeability coupled with notoriously poor aqueous solubility[2]. This whitepaper provides an authoritative, self-validating framework for profiling the solubility of this compound in dimethyl sulfoxide (DMSO) and aqueous buffers, bridging the gap between early-stage kinetic screening and late-stage thermodynamic equilibrium.

The Physicochemical Causality of Solvation

To design an effective solubility protocol, we must first understand the thermodynamic forces governing the compound's behavior at the molecular level.

Why it Dissolves in DMSO (The Organic Matrix)

DMSO is a highly polar, aprotic solvent characterized by a strong dipole moment and an exposed oxygen atom that acts as a powerful hydrogen-bond acceptor. 2-Amino-N-phenylthiophene-3-carboxamide possesses three hydrogen-bond donors (the primary -NH₂ group and the secondary amide -NH). DMSO readily forms strong intermolecular hydrogen bonds with these donors, effectively disrupting the planar


 stacking of the compound's crystal lattice. The dissolution in DMSO is an enthalpy-driven process, making it the universal standard for generating high-concentration (>10 mM) stock solutions[3].
Why it Precipitates in Water (The Aqueous Matrix)

Water possesses an exceptionally high cohesive energy density. To dissolve the lipophilic phenyl and thiophene rings of our target compound, water must break its own hydrogen-bond network to form a cavity—a thermodynamically unfavorable process known as the hydrophobic effect. Furthermore, the proximity of the 2-amino group to the 3-carboxamide carbonyl allows for the formation of stable intramolecular hydrogen bonds. This internal pairing shields the polar moieties from the aqueous environment, further driving the compound out of solution and into a crystalline precipitate.

Strategic Workflows: Kinetic vs. Thermodynamic Solubility

Solubility is not a single static value; it is highly dependent on the state of the solid and the pathway taken to reach saturation. We employ two distinct paradigms depending on the stage of drug development.

Workflow Start 2-Amino-N-phenylthiophene- 3-carboxamide DMSO Dissolve in 100% DMSO (Stock Solution) Start->DMSO Buffer Add Solid directly to Aqueous Buffer Start->Buffer Kinetic Kinetic Solubility Pathway (Metastable State) DMSO->Kinetic Thermo Thermodynamic Pathway (Equilibrium State) Buffer->Thermo Dilute Serial Dilution in Buffer (Max 5% DMSO) Kinetic->Dilute Shake Shake-Flask Incubation (24-72 hrs @ 25°C) Thermo->Shake Neph Laser Nephelometry (Detects Precipitation) Dilute->Neph LCMS Filtration & LC-MS (Quantifies Dissolved Drug) Shake->LCMS

Kinetic vs. thermodynamic solubility workflows for thiophene-3-carboxamide derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every assay must contain internal logic to validate its own results. The following protocols are designed with built-in quality control mechanisms.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Purpose: Rapidly determine the maximum concentration at which a DMSO-dissolved compound remains soluble when spiked into an aqueous buffer without precipitating[4]. Causality: Nephelometry measures forward-scattered light. When the compound exceeds its solubility limit, it forms sub-visual aggregates that scatter the laser beam. This detects precipitation long before it becomes visible to the naked eye.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM. Causality: Ensures complete disruption of the crystal lattice.

  • Serial Dilution: Dispense the stock into a 384-well plate containing PBS (pH 7.4). Perform a serial dilution ensuring the final DMSO concentration never exceeds 5% v/v[4]. Causality: DMSO concentrations >5% act as a co-solvent, artificially inflating the apparent aqueous solubility and leading to false positives in downstream biological assays.

  • Incubation: Seal and incubate the plate at 25°C for 2 hours to allow metastable aggregates to form.

  • Nephelometric Reading: Measure light scattering using a laser nephelometer.

  • Self-Validation System:

    • Negative Control: Wells containing only PBS + 5% DMSO must be subtracted to account for background buffer scattering.

    • Positive Control: Run a known poorly soluble BCS Class II drug (e.g., Diclofenac) in parallel. If the control does not precipitate at its known threshold, the buffer preparation is flawed.

Protocol B: Equilibrium Thermodynamic Solubility via Shake-Flask Method

Purpose: Determine the true equilibrium solubility of the crystalline solid in a pure aqueous matrix, critical for predicting in vivo oral bioavailability[5]. Causality: Adding the solid directly to water forces the solvent to overcome the lattice energy of the crystal. This represents the absolute thermodynamic baseline of the drug.

  • Solid Addition: Add 2 mg of crystalline 2-amino-N-phenylthiophene-3-carboxamide directly into a glass vial containing 1 mL of PBS (pH 7.4)[5].

  • Incubation: Place the vial on an orbital shaker at 300 RPM at 25°C.

  • Phase Separation: After incubation, centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: Centrifugation alone may leave micro-crystals in the supernatant, artificially inflating the LC-MS quantification.

  • Quantification: Dilute the filtrate into a compatible mobile phase and quantify the dissolved compound via LC-MS against a standard curve.

  • Self-Validation System:

    • Equilibrium Check: Sample aliquots at 24, 48, and 72 hours. The system is only validated as being at "thermodynamic equilibrium" when the variance in concentration between consecutive time points is <5%.

Quantitative Data Presentation

The physicochemical properties and expected solubility profiles of 2-amino-N-phenylthiophene-3-carboxamide are summarized below to guide formulation expectations.

Table 1: Physicochemical & Solvation Parameters

ParameterValue / CharacteristicImplication for Development
Molecular Weight 218.28 g/mol Highly favorable for oral absorption (Lipinski's Rule of 5).
Hydrogen Bond Donors 3 (-NH₂, -NH)Prone to intramolecular H-bonding, reducing water interaction.
Hydrogen Bond Acceptors 2 (C=O, S)Strong interaction with DMSO oxygen atoms.
Kinetic Solubility (PBS, 5% DMSO) ~10 - 50 µg/mLProne to crashing out in standard in vitro biochemical assays.
Thermodynamic Solubility (Water) < 10 µg/mLBCS Class II classification; requires advanced formulation.
Solubility in 100% DMSO > 50 mg/mLExcellent for long-term storage of high-concentration stocks.

Formulation Strategies for Downstream Assays

When a compound like 2-amino-N-phenylthiophene-3-carboxamide exhibits poor aqueous solubility, forcing it into solution via excessive DMSO is biologically toxic. Instead, scientists must employ structured formulation strategies.

Formulation Problem Precipitation in Aqueous Media (High LogP, Planar Stacking) Cosolvent Co-Solvent Addition (e.g., DMSO, PEG400) Problem->Cosolvent Surfactant Micellar Solubilization (e.g., Tween 80) Problem->Surfactant Complex Inclusion Complexes (e.g., Cyclodextrins) Problem->Complex InVitro Suitable for In Vitro Biochemical Assays Cosolvent->InVitro InVivo Suitable for In Vivo Pharmacokinetics Surfactant->InVivo Complex->InVivo

Solubilization strategies for overcoming poor aqueous solubility in downstream applications.

By understanding the causality of its solvation thermodynamics, researchers can confidently utilize 2-amino-N-phenylthiophene-3-carboxamide in both target-based screening and advanced pharmacokinetic profiling.

References

  • An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber Source: Thieme Connect URL:1[1]

  • Kinetic Solubility Assays Protocol Source: AxisPharm URL:4[4]

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) Source: Enamine URL:5[5]

  • Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures Source: MDPI URL:3[3]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation Source: RSC Publishing URL:2[2]

Sources

Protocols & Analytical Methods

Method

Protocol for cyclization of 2-amino-N-phenylthiophene-3-carboxamide to thienopyrimidines

Application Note: Protocol for Cyclization of 2-Amino-N-phenylthiophene-3-carboxamide to Thienopyrimidines Abstract & Strategic Importance The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Cyclization of 2-Amino-N-phenylthiophene-3-carboxamide to Thienopyrimidines

Abstract & Strategic Importance

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of quinazoline (e.g., Gefitinib, Erlotinib). These scaffolds exhibit potent inhibitory activity against various receptor tyrosine kinases (EGFR, VEGFR) and phosphodiesterases.

This Application Note details the cyclization of 2-amino-N-phenylthiophene-3-carboxamide to yield 3-phenylthieno[2,3-d]pyrimidin-4(3H)-one . Unlike cyclizations starting from esters, the use of an N-phenyl carboxamide substrate pre-installs the N-3 substituent, requiring only a "one-carbon insertion" at the C-2 position to close the pyrimidine ring.

We present two validated protocols:

  • Method A (TEOF): A mild, high-yielding protocol using Triethyl Orthoformate.

  • Method B (Formic Acid): A robust, metal-free protocol for scale-up.

Mechanistic Insight

The transformation is an intramolecular cyclocondensation.[1] The reaction kinetics are governed by the nucleophilicity of the C-2 amino group and the electrophilicity of the one-carbon source.

  • Activation: The primary amine of the thiophene attacks the electrophilic carbon of the reagent (TEOF or Formic Acid).

  • Intermediate Formation: An imidate (with TEOF) or formamido (with Formic Acid) intermediate is generated.

  • Cyclization: The amide nitrogen (N-phenyl), though less nucleophilic due to resonance with the carbonyl and phenyl ring, attacks the activated methine carbon.

  • Elimination: Loss of leaving groups (ethanol or water) drives the aromatization to the stable thienopyrimidine core.

Pathway Visualization

ReactionMechanism Start 2-Amino-N-phenyl thiophene-3-carboxamide Intermed Intermediate (Imidate/Formamido) Start->Intermed Nucleophilic Attack Reagent One-Carbon Source (TEOF or HCOOH) Reagent->Intermed TS Transition State (Intramolecular N-Attack) Intermed->TS -EtOH / -H2O Product 3-Phenylthieno[2,3-d] pyrimidin-4(3H)-one TS->Product Aromatization

Figure 1: Mechanistic pathway for the cyclization of 2-aminothiophene-3-carboxamides.

Experimental Protocols

Method Selection Matrix
FeatureMethod A: TEOF (Preferred) Method B: Formic Acid
Reagent Triethyl Orthoformate (TEOF)Formic Acid (85-98%)
Catalyst Acetic Acid or p-TsOH (mild)H₂SO₄ (optional, harsh)
Conditions Reflux (80–100 °C)Reflux (100–110 °C)
Yield High (80–95%)Moderate-High (65–85%)
Purification Precipitation/WashNeutralization required
Tolerance Sensitive functional groupsAcid-stable groups only
Protocol A: Triethyl Orthoformate (TEOF) Mediated Cyclization

Recommended for high purity and substrates with acid-sensitive moieties.

Reagents:

  • Substrate: 2-amino-N-phenylthiophene-3-carboxamide (1.0 eq)

  • Reagent: Triethyl Orthoformate (TEOF) (Excess, ~5–10 eq acts as solvent/reagent)

  • Catalyst: Glacial Acetic Acid (0.5 eq) or p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Solvent: Dioxane (optional, if solubility is poor in TEOF)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (calcium chloride or nitrogen balloon). TEOF hydrolyzes in moisture; anhydrous conditions are preferred.

  • Charging: Add the thiophene substrate (e.g., 5 mmol) to the flask.

  • Reagent Addition: Add TEOF (10 mL). If the solid does not disperse well, add anhydrous Dioxane (5-10 mL). Add the catalyst (3-4 drops of Acetic Acid or catalytic p-TsOH).

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C).

    • Checkpoint: The reaction mixture usually clears as the intermediate forms, then may precipitate the product.

  • Monitoring: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting amine spot (usually fluorescent) should disappear. Reaction time is typically 3–6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms: Filter the solid and wash with cold ethanol/hexane (1:1).

    • If no precipitate: Concentrate the solvent under reduced pressure (Rotavap). Triturate the oily residue with cold diethyl ether or ethanol to induce crystallization.

  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Protocol B: Formic Acid Mediated Cyclization

Recommended for scale-up and cost-efficiency on robust substrates.

Reagents:

  • Substrate: 2-amino-N-phenylthiophene-3-carboxamide (1.0 eq)

  • Reagent: Formic Acid (85–98%) (Excess, 10–15 mL per gram of substrate)

  • Catalyst: Concentrated H₂SO₄ (catalytic, optional for sluggish reactions)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a stir bar and reflux condenser.

  • Reaction: Dissolve the substrate in Formic Acid.

  • Heating: Reflux the mixture (approx. 100 °C) for 4–12 hours.

    • Note: Formic acid is corrosive; ensure proper fume hood ventilation.

  • Monitoring: Check TLC for completion.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x volume) with vigorous stirring.

    • Critical Step: Neutralize the solution carefully with 10% NaOH or saturated NaHCO₃ solution to pH ~7. The product will precipitate out as a solid.[2]

  • Isolation: Filter the precipitate, wash copiously with water to remove salts, and dry in a vacuum oven at 50 °C.

Troubleshooting & Optimization

Decision Tree for Optimization

Optimization Start Reaction Incomplete (TLC shows SM) Check1 Check Solubility Start->Check1 Soluble Soluble? Check1->Soluble Action1 Add Co-solvent (DMF or Dioxane) Soluble->Action1 No Action3 Check Sterics on N-Phenyl Ring Soluble->Action3 Yes Action2 Increase Temp (Switch to Method B) Action3->Action2 High Steric Bulk Action4 Use stronger catalyst (p-TsOH or H2SO4) Action3->Action4 Electronic Deactivation

Figure 2: Troubleshooting workflow for incomplete cyclization.

Common Issues:

  • Steric Hindrance: If the N-phenyl ring has ortho-substituents (e.g., 2-methylphenyl), the rotation required for the amide nitrogen to attack the intermediate may be restricted. Solution: Use Method B (higher temperature) or switch solvent to Sulfolane/DMF for higher thermal energy.

  • Electronic Effects: Electron-withdrawing groups on the N-phenyl ring reduce the nucleophilicity of the amide nitrogen. Solution: Increase reaction time or catalyst load (p-TsOH).

References

  • Gewald Reaction & Derivatives: Gewald, K.; Schinke, E.; Böttcher, H. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur."[3] Chemische Berichte, 1966 , 99, 94-100.

  • Thienopyrimidine Synthesis (Review): He, Y.; et al. "Thienopyrimidines: A Promising Scaffold in Medicinal Chemistry." European Journal of Medicinal Chemistry, 2022 , 229, 114058. Link

  • TEOF Cyclization Protocol: Modh, R. P.; et al. "Synthesis of novel thieno[2,3-d]pyrimidine derivatives." Journal of Heterocyclic Chemistry, 2010 , 47, 1243. Link

  • Formic Acid Cyclization Mechanism: Kanawade, S. B.; et al. "Synthesis and antimicrobial activity of some new thieno[2,3-d]pyrimidine derivatives." Molecules, 2011 , 16, 4601-4612. Link

  • Biological Relevance (EGFR): Hunejo, Y.; et al. "Design and synthesis of thienopyrimidine derivatives as potent EGFR inhibitors." Bioorganic & Medicinal Chemistry, 2019 , 27, 115062. Link

Sources

Application

Using 2-amino-N-phenylthiophene-3-carboxamide as a precursor for azo dyes

Application Note: 2-Amino-N-phenylthiophene-3-carboxamide as a High-Performance Diazo Precursor Abstract This guide details the protocol for utilizing 2-amino-N-phenylthiophene-3-carboxamide as a diazo component in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-N-phenylthiophene-3-carboxamide as a High-Performance Diazo Precursor

Abstract

This guide details the protocol for utilizing 2-amino-N-phenylthiophene-3-carboxamide as a diazo component in the synthesis of heterocyclic azo dyes. Unlike carbocyclic amines (e.g., anilines), thiophene-based precursors exhibit significant solvatochromism and bathochromic shifts due to the high polarizability of the sulfur atom. This note covers the critical Nitrosyl Sulfuric Acid Diazotization method required for weakly basic heterocyclic amines, coupling procedures with electron-rich aromatics, and validation via spectroscopic analysis. These protocols are optimized for researchers developing high-fastness disperse dyes for polyester or bioactive ligands for pharmaceutical screening.

Introduction & Chemical Basis

The "Push-Pull" Electronic Advantage

The 2-aminothiophene nucleus acts as a potent electron donor in azo systems. When coupled with an electron-accepting moiety, it creates a "push-pull" electronic system. The specific derivative 2-amino-N-phenylthiophene-3-carboxamide incorporates an amide group at the 3-position.

  • Stability: The electron-withdrawing carboxamide group at position 3 stabilizes the diazonium intermediate, which is otherwise prone to rapid decomposition in unsubstituted thiophenes.

  • Solubility: The N-phenyl substituent enhances hydrophobicity, making the resulting dyes ideal for disperse dyeing of polyester and acetate fibers.

Mechanism of Action

The synthesis involves two critical phases:

  • Diazotization: Conversion of the primary amine (-NH₂) to the diazonium salt (-N₂⁺).[1] Due to the low basicity of the thiophene amine (pK_b ~ 9-10), aqueous mineral acids (HCl) are insufficient. Nitrosyl sulfuric acid (generated in situ or pre-formed) must be used in a non-aqueous or highly acidic medium.

  • Coupling: Electrophilic aromatic substitution where the diazonium cation attacks an electron-rich coupling component (e.g., N,N-dialkylanilines, phenols).

Visual Workflow & Mechanism

G cluster_conditions Critical Control Points Precursor 2-Amino-N-phenylthiophene- 3-carboxamide Intermed Thiophene Diazonium Salt (Electrophile) Precursor->Intermed Diazotization < 5°C, 2 hrs Reagent1 Nitrosyl Sulfuric Acid (NaNO2 / H2SO4) Reagent1->Intermed Product Hetaryl Azo Dye (Deep Red/Violet) Intermed->Product Coupling (SEAr) pH 4-5, 0-5°C Coupler Coupling Component (e.g., N,N-diethylaniline) Coupler->Product Control1 Temp < 5°C (Prevents decomp.) Control1->Intermed Control2 Anhydrous Acid (Prevents hydrolysis) Control2->Reagent1

Figure 1: Reaction pathway for the synthesis of thiophene-based azo dyes. Note the strict temperature and anhydrous acid requirements.

Experimental Protocols

Reagents & Equipment
  • Precursor: 2-amino-N-phenylthiophene-3-carboxamide (>98% purity).

  • Acid Solvent: Propionic acid / Acetic acid (15:85 ratio) or Glacial Acetic Acid.

  • Nitrosating Agent: Sodium Nitrite (NaNO₂) dried, Conc. Sulfuric Acid (H₂SO₄).

  • Coupler: N,N-Diethylaniline (Model Coupler).

  • Buffer: Sodium Acetate or Urea (to destroy excess nitrous acid).

Protocol A: Preparation of Nitrosyl Sulfuric Acid

Note: Commercial nitrosyl sulfuric acid (40% in H₂SO₄) can be used, but fresh preparation is recommended for consistency.

  • Chill 10 mL of concentrated H₂SO₄ to 0°C in an ice-salt bath.

  • Add 0.70 g (10 mmol) of dried NaNO₂ in small portions over 15 minutes.

  • Stir continuously keeping the temperature below 5°C.

  • Once added, warm the mixture slowly to 60°C to ensure complete dissolution (formation of clear solution), then cool back down to -5°C to 0°C .

Protocol B: Diazotization of the Precursor
  • Dissolution: Dissolve 2.18 g (10 mmol) of 2-amino-N-phenylthiophene-3-carboxamide in 20 mL of a mixture of acetic acid/propionic acid (5:1 ratio). Slight warming may be required to dissolve; cool to 0-5°C immediately after.

  • Addition: Add the cooled amine solution dropwise to the prepared Nitrosyl Sulfuric Acid (from Protocol A) over 30 minutes.

    • Critical: Maintain temperature below 5°C . Thiophene diazonium salts are thermally unstable.

  • Digestion: Stir the mixture at 0-5°C for 2 hours to ensure complete diazotization. The solution should turn a clear, deep yellow/orange.

  • Excess Nitrite Removal: Add a small amount of urea (0.1 g) to the mixture to decompose any unreacted nitrous acid.

Protocol C: Coupling Reaction
  • Coupler Preparation: Dissolve 1.49 g (10 mmol) of N,N-diethylaniline in 10 mL of acetic acid. Cool to 0-5°C.

  • Coupling: Pour the diazonium salt solution (from Protocol B) slowly into the coupler solution with vigorous stirring.

  • pH Adjustment: The mixture will be highly acidic. Slowly add a saturated solution of Sodium Acetate (approx. 15-20 mL) dropwise to adjust the pH to 4.0–5.0 .

    • Observation: A deep colored precipitate (Red/Violet) will form immediately.

  • Completion: Stir for 2 hours at 0-5°C, then allow to warm to room temperature overnight.

  • Isolation: Pour the reaction mixture into 200 mL of ice-cold water. Filter the precipitate, wash thoroughly with water (until filtrate is neutral), and dry.

  • Purification: Recrystallize from Ethanol or DMF/Water mixture.

Characterization & Data Analysis

Expected Spectroscopic Data
TechniqueParameterExpected Signal / Interpretation
FT-IR N=N Stretch1400–1450 cm⁻¹ (Distinct azo band)
FT-IR C=O (Amide)1640–1660 cm⁻¹ (Retained from precursor)
UV-Vis

480–550 nm (Bathochromic shift vs. phenyl analog)
¹H NMR Thiophene HSinglet or Doublet at 6.5–7.5 ppm (depending on C4/C5 subs)
Yield GravimetricTypical yields: 65–85%
Troubleshooting Guide
  • Problem: Tar formation or low yield.

    • Cause: Diazonium salt decomposition due to temperature > 5°C during addition.

    • Fix: Use an ice-salt bath (-5°C) and add reagents slower.

  • Problem: Product is dull or brown.

    • Cause: Incomplete coupling or incorrect pH.

    • Fix: Ensure pH is buffered to 4-5. If pH is too low (<2), coupling is inhibited; if too high (>7), the diazonium salt converts to a diazotate.

Applications

  • Textile Dyeing: Specifically for Polyester (PET) fibers. The thiophene ring imparts high sublimation fastness and tinctorial strength (molar extinction coefficient

    
    ).
    
  • Biological Probes: The 2-aminothiophene scaffold is biologically active. Azo derivatives are screened for antimicrobial and antifungal properties due to the presence of the toxophoric -N=N- linkage and the thiophene sulfur.

References

  • Abdou, M. M. (2013).[2] "Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry." American Journal of Chemistry, 3(5), 126-135.[3] Link

  • Gouda, M. A., et al. (2011). "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Turkish Journal of Chemistry, 35, 813-838. Link

  • Maradiya, H. R. (2010). "Synthesis and properties of heterocyclic monoazo dyes derived from 2-aminothiophene derivatives." Journal of Saudi Chemical Society, 14(1), 77-81. Link

  • Sabnis, R. W. (2016). "Biomedical Applications of Heterocyclic Azo Dyes." Colourage, 63(4). Link

Sources

Method

Application Notes and Protocols for the Preparation and Evaluation of Antimicrobial Agents from 2-Amino-N-phenylthiophene-3-carboxamide

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Thiophene scaffolds represent a privileged class of heterocycles in medicinal chemistry, with de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Thiophene scaffolds represent a privileged class of heterocycles in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and antimicrobial evaluation of derivatives based on the 2-amino-N-phenylthiophene-3-carboxamide core. We detail the well-established Gewald three-component reaction for the synthesis of the foundational tetrahydrobenzothiophene intermediate, explain the rationale behind the procedural steps, and provide robust protocols for characterizing the synthesized compounds. Furthermore, we present a detailed, field-proven methodology for assessing the antimicrobial efficacy of these novel compounds through broth microdilution to determine the Minimum Inhibitory Concentration (MIC). This guide is designed to be a self-validating system, grounding every protocol in established scientific principles to ensure reproducibility and reliability in the quest for new antimicrobial leads.

Introduction: The Rationale for Thiophene-Based Antimicrobials

Substituted 2-aminothiophenes are crucial intermediates in the synthesis of a variety of pharmacologically active compounds.[5] Their structural versatility allows for the generation of large libraries of derivatives for screening. The thiophene ring is a bioisostere of the benzene ring, often enhancing membrane permeability and interaction with biological targets. The presence of the 2-amino and 3-carboxamide moieties provides key hydrogen bonding capabilities and sites for further chemical modification, making this scaffold an excellent starting point for drug discovery.[6]

The most convergent and well-established method for preparing these scaffolds is the Gewald reaction, a one-pot, three-component synthesis that combines a carbonyl compound, an active methylene nitrile, and elemental sulfur.[7][8][9] This reaction is valued for its operational simplicity, the availability of starting materials, and its amenability to creating diverse structures.[8][10] Some thiophene-based compounds have been shown to exert their antibacterial effect through novel mechanisms, such as the allosteric inhibition of DNA gyrase, making them effective even against fluoroquinolone-resistant strains.[11]

This document will guide the user through the synthesis of a representative compound, 2-amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide , and its subsequent evaluation as a potential antimicrobial agent.

Synthesis Protocol: 2-Amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

This protocol details the synthesis via the Gewald reaction. The mechanism initiates with a Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[7][12]

Materials and Reagents
  • Cyclohexanone (Reagent Grade, ≥99%)

  • 2-Cyano-N-phenylacetamide (α-cyanoacetanilide) (≥98%)

  • Elemental Sulfur (Powder, ≥99.5%)

  • Morpholine (Reagent Grade, ≥99%) or another suitable basic catalyst like triethylamine or piperidine.[8]

  • Ethanol (Absolute, ≥99.8%)

  • Methanol (ACS Grade)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (0.1 mol, 9.82 g), 2-cyano-N-phenylacetamide (0.1 mol, 16.02 g), and elemental sulfur (0.1 mol, 3.21 g) in 100 mL of absolute ethanol.

    • Causality: Ethanol serves as a suitable solvent that facilitates the dissolution of reactants and allows for efficient heating under reflux. The molar equivalence of the reactants ensures the reaction proceeds to completion without significant side products.

  • Catalyst Addition: To the stirred suspension, add morpholine (0.05 mol, 4.36 g, ~4.4 mL) dropwise.

    • Causality: Morpholine acts as a basic catalyst essential for the initial Knoevenagel condensation step, which involves the deprotonation of the active methylene group of the 2-cyano-N-phenylacetamide.[5]

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. Maintain reflux for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the reaction to overcome kinetic barriers, particularly for the sulfur addition and ring-closure steps.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product cake sequentially with cold ethanol (2 x 30 mL) and then deionized water (2 x 50 mL) to remove unreacted starting materials and the catalyst.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven at 50-60°C. For purification, recrystallize the solid from hot ethanol or methanol to obtain the final product as a crystalline solid.[13]

    • Causality: Recrystallization is a purification technique that relies on the difference in solubility of the desired compound and impurities at different temperatures, yielding a product of high purity.

Characterization of the Synthesized Product

The structure of the synthesized 2-amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: Expect characteristic absorption bands (ν, cm⁻¹) around 3450-3300 (N-H stretching of the amino and amide groups), 1630-1650 (C=O stretching of the amide), and 1550-1560 (C=C stretching).[13][14]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should display characteristic signals corresponding to the aromatic protons of the N-phenyl group, the NH protons of the amide and amino groups (which are D₂O exchangeable), and the aliphatic protons of the cyclohexene ring.[14][15][16]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of the compound (C₁₅H₁₆N₂OS).[1][16]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_output Product & Analysis Cyclohexanone Cyclohexanone Setup 1. Combine in Flask Cyclohexanone->Setup Cyanoacetamide 2-Cyano-N-phenylacetamide Cyanoacetamide->Setup Sulfur Sulfur Sulfur->Setup Ethanol Ethanol Ethanol->Setup Catalyst 2. Add Morpholine Setup->Catalyst Reflux 3. Heat to Reflux (3-4h) Catalyst->Reflux Cooling 4. Cool & Precipitate Reflux->Cooling Filter 5. Filter & Wash Cooling->Filter Purify 6. Dry & Recrystallize Filter->Purify Product Pure Product Purify->Product Characterization Characterization (IR, NMR, MS) Product->Characterization

Caption: Workflow for the Gewald synthesis of the target thiophene derivative.

Protocol for Antimicrobial Susceptibility Testing

The following protocol for the broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound.[17][18] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17]

Materials and Equipment
  • Synthesized thiophene compound

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Solvent for compound (e.g., Dimethyl sulfoxide - DMSO, sterile)

Step-by-Step Testing Procedure
  • Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of the synthesized compound (e.g., 1280 µg/mL) in a suitable solvent like DMSO. The final concentration of DMSO in the wells should not exceed 1-2%, as higher concentrations can inhibit bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[17]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. This will create a concentration gradient (e.g., 640, 320, 160... µg/mL).

  • Inoculation: Add 10 µL of the final bacterial inoculum (prepared in step 2) to each well containing the compound dilutions. This will bring the final volume in each well to 110 µL and the final test concentrations of the compound to half of the initial dilution (e.g., 320, 160, 80... µg/mL).

  • Controls:

    • Positive Control (Growth Control): Wells containing CAMHB and the bacterial inoculum but no test compound.

    • Negative Control (Sterility Control): Wells containing only CAMHB to check for media contamination.

    • Solvent Control: Wells containing CAMHB, bacterial inoculum, and the highest concentration of the solvent (DMSO) used in the assay.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[17]

  • Determination of MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[17]

Antimicrobial Testing Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis Stock Prepare Compound Stock Solution Dilution Perform Serial Dilutions of Compound in Broth Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Controls Set Up Controls (Positive, Negative) Inoculate->Controls Incubate Incubate at 37°C for 16-20 hours Controls->Incubate Read Visually Read Plate for Turbidity Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison of the antimicrobial efficacy of different compounds against various microorganisms.

Table 1: Example Summary of Minimum Inhibitory Concentration (MIC) Data

Test CompoundMicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC of Control (µg/mL)
Cmpd 1 S. aureusPositive[Insert Value]Ciprofloxacin[Insert Value]
Cmpd 1 E. coliNegative[Insert Value]Ciprofloxacin[Insert Value]
Cmpd 1 P. aeruginosaNegative[Insert Value]Gentamicin[Insert Value]
Cmpd 1 B. subtilisPositive[Insert Value]Ciprofloxacin[Insert Value]

Interpretation Note: Lower MIC values indicate higher antimicrobial potency. The results should be compared against established antibiotics and interpreted based on clinical breakpoint standards where applicable. The difference in activity against Gram-positive and Gram-negative bacteria can provide initial insights into the compound's spectrum of activity and potential mechanism of action. Gram-negative bacteria possess an outer membrane that can act as an effective permeability barrier, often making them more resistant to antimicrobial agents.[6]

References

  • Gewald reaction - Wikipedia. (n.d.).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2026, March 2).
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). Synfacts.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
  • Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. (n.d.).
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024, June 24). The Journal of Organic Chemistry.
  • Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. (2019, September 15). European Journal of Chemistry.
  • Design, Synthesis and Biological Evaluation of Thiophene Based Pyrimidin-4-one Derivatives as New Type of Antimicrobial Agents. (2016, June 1). Asian Journal of Chemistry.
  • Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. (2017, May 15). PNAS.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. (2021). PubMed.
  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, September 15). INIS-IAEA.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC.
  • Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ResearchGate.
  • Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. PMC.
  • Antimicrobial Activity of 2-Aminothiophene Derivatives. (2021, January 25).
  • Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. (2021, July 15). PubMed.
  • Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing.
  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PMC.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). PMC.
  • Thiophene‐containing compounds with antimicrobial activity. (2022, February 8). ResearchGate.
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016, February 17). MDPI.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).
  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate.
  • 2-Amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PMC.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). MDPI.
  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024, November 14). PMC.
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2025, January 17). MDPI.

Sources

Application

Application Note: Functionalization Strategies for 2-Amino-N-phenylthiophene-3-carboxamide

This Application Note and Protocol Guide details the functionalization of the amino group in 2-amino-N-phenylthiophene-3-carboxamide . This scaffold is a privileged structure in medicinal chemistry, serving as a precurso...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the functionalization of the amino group in 2-amino-N-phenylthiophene-3-carboxamide . This scaffold is a privileged structure in medicinal chemistry, serving as a precursor to thieno[2,3-d]pyrimidines , which are bioisosteres of quinazolines and purines.[1]

Chemical Context & Reactivity Profile

The amino group at position 2 of the thiophene ring is conjugated with the sulfur atom and the electron-withdrawing carboxamide group at position 3.[2] This creates a "push-pull" electronic system:

  • Reduced Nucleophilicity: The amine lone pair is delocalized into the thiophene ring and the C-3 carbonyl system.[2] Consequently, it is less nucleophilic than a standard aniline.

  • Cyclization Potential: The proximity of the C-2 amino group and the C-3 N-phenylcarboxamide creates a high propensity for intramolecular cyclization.[2] Under forcing acylation conditions or with specific one-carbon synthons (e.g., orthoesters), the molecule cyclizes to form 3-phenylthieno[2,3-d]pyrimidin-4(3H)-ones .[1]

  • Regioselectivity: Electrophilic attack occurs exclusively at the exocyclic amine nitrogen.[2] The thiophene C-4 and C-5 positions are generally unreactive under standard amine functionalization conditions unless specific activation is employed.[2]

Reaction Pathways & Logic

Pathway A: Acylation (Amide Formation)[1]
  • Reagents: Acid chlorides or anhydrides.[2]

  • Critical Control: Temperature and base strength.[2] High temperatures promote cyclization to the pyrimidinone.[2] To retain the open-chain amide, reactions must be kept below 60°C.[2]

  • Mechanism: Nucleophilic attack of the amine on the acyl chloride, followed by elimination of HCl.[2]

Pathway B: Reductive Alkylation
  • Reagents: Aldehydes + Reducing agent (NaBH(OAc)₃ or NaBH₃CN).[1]

  • Advantage: Avoids the formation of quaternary ammonium salts common in direct alkylation with alkyl halides.[2]

  • Mechanism: Formation of an imine (Schiff base) intermediate, followed by selective reduction.[1]

Pathway C: Urea/Thiourea Formation
  • Reagents: Isocyanates or Isothiocyanates.[2]

  • Utility: High-yielding reaction due to the strong electrophilicity of isocyanates, overcoming the reduced nucleophilicity of the thiophene amine.[2]

Pathway D: Cyclocondensation (Thienopyrimidine Synthesis)
  • Reagents: Triethyl orthoformate (TEOF) or Formamide.[1][2]

  • Outcome: Formation of the thermodynamically stable fused bicyclic system. This is often the desired endpoint in drug discovery.[2]

Experimental Protocols

Protocol 1: Mono-Acylation (Prevention of Cyclization)

Objective: Synthesize N-(3-(phenylcarbamoyl)thiophen-2-yl)acetamide without cyclizing to the pyrimidinone.

  • Reagents:

    • Substrate: 2-amino-N-phenylthiophene-3-carboxamide (1.0 eq)[1][2]

    • Acetyl Chloride (1.1 eq)[1]

    • Base: Triethylamine (TEA) (1.2 eq)[1]

    • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Procedure:

    • Dissolve 1.0 mmol of substrate in 5 mL dry DCM under nitrogen atmosphere.

    • Cool the solution to 0°C (ice bath). Crucial: Low temp prevents cyclization.

    • Add TEA (1.2 mmol) followed by dropwise addition of Acetyl Chloride (1.1 mmol).

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3). Look for the disappearance of the fluorescent amine spot.[2]

    • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol 2: Reductive Amination (Mono-Alkylation)

Objective: Introduce a benzyl group to the amine.[2]

  • Reagents:

    • Substrate (1.0 eq)[1]

    • Benzaldehyde (1.0 eq)[1]

    • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

    • Acid Catalyst: Acetic Acid (1-2 drops)[1]

    • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

  • Procedure:

    • Dissolve 1.0 mmol substrate and 1.0 mmol Benzaldehyde in 5 mL DCE.

    • Add catalytic Acetic Acid (pH ~5-6).[2] Stir at RT for 1 hour to form the imine (Schiff base).[1][2]

    • Add STAB (1.5 mmol) in one portion.

    • Stir at RT for 12-16 hours.

    • Workup: Quench with saturated aqueous Na₂CO₃. Extract with EtOAc.[2][3]

    • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Protocol 3: Controlled Cyclization to Thieno[2,3-d]pyrimidin-4-one

Objective: Convert the scaffold into the fused bioactive core.

  • Reagents:

    • Substrate (1.0 eq)[1]

    • Triethyl Orthoformate (TEOF) (Excess, used as solvent/reagent)[1]

    • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq)[1]

  • Procedure:

    • Suspend 1.0 mmol substrate in 3 mL TEOF.

    • Add p-TSA (0.1 mmol).

    • Reflux at 100-110°C for 4-6 hours.

    • Observation: The solid usually dissolves then precipitates out as the less soluble pyrimidinone forms.[2]

    • Workup: Cool to RT. Filter the precipitate.[2] Wash with cold ethanol.[2]

    • Yield: Typically >80%.

Data Summary & Troubleshooting

Table 1: Functionalization Outcomes & Conditions

Reaction TypeReagentConditionsMajor ProductRisk Factor
Acylation R-COCl / TEA0°C to RT, DCMOpen AmideHigh Temp (>50°C) leads to cyclization.[1][2]
Alkylation R-CHO / NaBH(OAc)₃RT, DCE, AcOHSecondary AmineOver-alkylation is rare with STAB.[1]
Urea Formation R-NCORT, THFUrea DerivativeMoisture competes with amine for isocyanate.[2]
Cyclization TEOF / p-TSAReflux (110°C)ThienopyrimidinoneIncomplete reaction if water is present.[2]

Troubleshooting Tips:

  • Low Conversion in Acylation: If the amine is unreactive due to electron withdrawal, switch to a stronger base (NaH) in DMF, but be aware this increases cyclization risk.[1]

  • Solubility Issues: The N-phenyl group reduces solubility in non-polar solvents.[2] Use THF or DMF if DCM is insufficient.[2]

  • Separating Product from Cyclized Impurity: The open-chain amide is usually more polar than the cyclized pyrimidinone.[2] Use silica chromatography with a gradient of MeOH in DCM.

Mechanistic Visualization

The following diagram illustrates the divergent pathways controlled by temperature and reagents.

G Figure 1: Divergent functionalization pathways for 2-aminothiophene-3-carboxamides. Start 2-amino-N-phenyl thiophene-3-carboxamide Acyl_Inter Intermediate N-Acyl Amide Start->Acyl_Inter RCOCl, TEA, 0°C Cyclized Product B: 3-Phenylthieno[2,3-d] pyrimidin-4-one Start->Cyclized TEOF, pTSA, Reflux Direct Cyclization Schiff Schiff Base (Imine) Start->Schiff R-CHO, H+ Open_Amide Product A: N-Acylated Thiophene (Open Chain) Acyl_Inter->Open_Amide Maintain <40°C Kinetic Control Acyl_Inter->Cyclized Heat (>60°C) or Acid Thermodynamic Control Alkylated Product C: N-Alkyl Thiophene Schiff->Alkylated NaBH(OAc)3 Reduction

Caption: Kinetic vs. Thermodynamic control dictates the formation of open-chain amides (green) or fused pyrimidinones (red).[2]

References

  • Gouda, M. A., et al. (2010).[1] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Link

    • Key Insight: Comprehensive review of reactivity profiles and cyclization mechanisms.[2]

  • Sopbué Fondjo, E., & Döpp, D. (2006).[1][4] Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. Arkivoc. Link

    • Key Insight: Details on acylation competing with cycloaddition and stability of the amino group.[2]

  • Puterová, Z., et al. (2010).[1] Reactivity of 2-aminothiophenes: Synthesis of thieno[2,3-d]pyrimidines. Monatshefte für Chemie. Link[1]

    • Key Insight: Definitive protocols for cycliz
  • Walter, H. (2001).[1][2] Synthesis of substituted 2-aminothiophene-3-carboxamides. Patent WO2001002368.[2] Link

    • Key Insight: Industrial scale protocols for functionalizing the amino group while preserving the amide.[2]

Sources

Method

Procedures for Schiff base formation using 2-amino-N-phenylthiophene-3-carboxamide

Application Note: Synthesis and Optimization of Schiff Bases Derived from 2-Amino-N-phenylthiophene-3-carboxamide Executive Summary The 2-aminothiophene scaffold, typically synthesized via the Gewald multicomponent react...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Optimization of Schiff Bases Derived from 2-Amino-N-phenylthiophene-3-carboxamide

Executive Summary

The 2-aminothiophene scaffold, typically synthesized via the Gewald multicomponent reaction, is a privileged structure in medicinal chemistry and drug design. When functionalized as a 2-amino-N-phenylthiophene-3-carboxamide, it serves as a versatile precursor for Schiff base (imine) formation. These resulting imines exhibit diverse and potent biological activities, including antifungal, antibacterial, and antileishmanial properties[1]. This application note outlines the mechanistic causality, comparative data, and self-validating protocols for synthesizing these complex Schiff bases using both conventional and green chemistry approaches.

Mechanistic Rationale & Chemical Causality

Forming a Schiff base from 2-amino-N-phenylthiophene-3-carboxamide presents specific chemical and thermodynamic challenges that dictate the experimental design:

  • Electronic Deactivation: The nucleophilicity of the 2-amino group is significantly attenuated. The nitrogen's lone pair is delocalized into the heteroaromatic thiophene ring, a deactivation that is further exacerbated by the strongly electron-withdrawing inductive and resonance effects of the adjacent carboxamide group at the 3-position[2].

  • Steric Hindrance: The bulky N-phenylcarboxamide moiety introduces spatial crowding that impedes the trajectory of the incoming electrophilic carbonyl carbon.

  • Catalytic Solution: To overcome this high activation energy barrier, Brønsted acid catalysis (e.g., glacial acetic acid) is mandatory. The acid protonates the carbonyl oxygen of the target aldehyde or ketone, drastically increasing its electrophilicity to compensate for the amine's poor nucleophilicity[1].

  • Thermodynamic Driving Force: Following the initial C-N bond formation (yielding a hemiaminal intermediate), the rate-limiting dehydration step must be driven forward. This requires continuous energy input—either through prolonged thermal reflux or rapid microwave dielectric heating—to expel the water molecule and shift the equilibrium toward the stable imine[3].

Reaction Workflow

G A 2-Amino-N-phenylthiophene- 3-carboxamide + Aldehyde B Electrophilic Activation (Glacial Acetic Acid) A->B Catalytic Protonation C Nucleophilic Attack & Hemiaminal Formation B->C C-N Bond Formation D Dehydration (-H2O) (Microwave or Reflux) C->D Rate-Limiting Step E Schiff Base Product (Target Imine) D->E Crystallization

Workflow and mechanism of Schiff base formation from 2-aminothiophene derivatives.

Comparative Data Analysis

The choice of synthetic methodology significantly impacts the efficiency of the reaction. Microwave-assisted synthesis represents a vast improvement over conventional reflux, offering higher atom economy and reduced degradation.

ParameterMethod A: Conventional RefluxMethod B: Microwave-Assisted
Reaction Time 4 – 12 hours5 – 15 minutes
Average Yield 45% – 65%75% – 90%
Temperature Profile 78 °C (Solvent boiling point)90 °C – 110 °C (Pressurized vial)
Solvent Requirement High (15–20 mL/mmol)Low (2–3 mL/mmol)
Byproduct Profile Moderate (Thermal degradation)Minimal (High purity profile)

Validated Experimental Protocols

Method A: Conventional Acid-Catalyzed Condensation

This method is ideal for laboratories lacking specialized microwave reactors and relies on extended thermal energy to drive dehydration.

  • Preparation : In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-amino-N-phenylthiophene-3-carboxamide and 1.1 mmol of the target aromatic aldehyde in 15 mL of absolute ethanol.

  • Catalysis : Add 3–5 drops of glacial acetic acid to the mixture. Causality: The acid lowers the LUMO of the aldehyde, enabling attack by the deactivated thiophene amine[1].

  • Reflux : Attach a reflux condenser and heat the mixture to 78 °C with continuous magnetic stirring for 4 to 12 hours.

  • Validation (In-Process) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The starting 2-aminothiophene derivative is highly fluorescent under UV light (254 nm); its complete disappearance validates that the equilibrium has successfully shifted, preventing premature workup.

  • Workup & Purification : Cool the mixture to 4 °C in an ice bath to induce crystallization. Filter the resulting precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and recrystallize from hot ethanol to yield the pure Schiff base.

Method B: Microwave-Assisted Dehydrative Condensation

This green chemistry approach utilizes dielectric heating to selectively excite polar intermediates, drastically accelerating the rate-limiting step.

  • Preparation : In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine 1.0 mmol of 2-amino-N-phenylthiophene-3-carboxamide, 1.1 mmol of the aromatic aldehyde, and 2 mL of absolute ethanol.

  • Catalysis : Add exactly 2 drops of glacial acetic acid.

  • Irradiation : Seal the vial with a crimp cap and subject it to microwave irradiation (e.g., 150 W) at 90 °C for 5 to 15 minutes. Causality: Microwave irradiation provides rapid, localized heating that expels the water molecule instantly, preventing the thermal degradation common in prolonged reflux[3].

  • Validation (In-Process) : The rapid formation of a dense, highly colored precipitate within the vial upon cooling to room temperature serves as a primary self-validating indicator of successful high-yield conversion[1]. The imine product is significantly less soluble in cold ethanol than the starting materials.

  • Workup : Dilute the mixture with 5 mL of ice-cold distilled water to crash out any remaining dissolved product. Filter the solid under vacuum, wash with cold aqueous ethanol, and dry under a high vacuum desiccator.

References

  • Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification. SciELO. 1

  • Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. ResearchGate. 3

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. 2

Sources

Application

Crystallization methods for X-ray diffraction of thiophene carboxamides

Introduction & Scientific Context Thiophene carboxamides represent a critical scaffold in medicinal chemistry, often serving as bioisosteres for phenyl amides in kinase inhibitors, antivirals, and non-steroidal anti-infl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Thiophene carboxamides represent a critical scaffold in medicinal chemistry, often serving as bioisosteres for phenyl amides in kinase inhibitors, antivirals, and non-steroidal anti-inflammatory drugs (NSAIDs). While their pharmacological utility is well-documented, their crystallographic characterization presents unique challenges.

Unlike simple organic salts, thiophene carboxamides possess a planar, electron-rich aromatic thiophene ring coupled with a hydrogen-bond-donating/accepting amide linker. This duality creates a competition between strong


 stacking interactions and directional hydrogen bonding (N-H...O/N).

The Crystallographer’s Challenge: Rapid precipitation often leads to microcrystalline powders or "oiling out" due to the strong hydrophobic driving force of the thiophene ring. To obtain single crystals suitable for X-ray Diffraction (XRD), we must retard the nucleation rate to allow the formation of ordered supramolecular synthons.

This guide details three field-proven protocols optimized specifically for the solubility profiles and packing tendencies of thiophene carboxamides.

Physicochemical Profiling & Solvent Selection

Before attempting crystallization, you must understand the solubility landscape.[1] Thiophene carboxamides typically exhibit:

  • High Solubility: DMSO, DMF, THF, Dichloromethane (DCM), Chloroform.

  • Moderate Solubility: Acetone, Acetonitrile, Ethyl Acetate, Toluene.

  • Poor Solubility (Anti-Solvents): Hexanes, Pentane, Diethyl Ether, Water.

Table 1: Optimized Solvent Systems for Thiophene Carboxamides

MethodSolvent (Dissolves Sample)Anti-Solvent (Precipitant)Rationale
Vapor Diffusion THF or DichloromethanePentane or HexaneClassic system. THF solvates the amide well; pentane diffuses slowly, promoting ordered stacking.
Vapor Diffusion AcetonitrileDiethyl EtherGood for polar derivatives. Ether diffusion is rapid; use for kinetically stable compounds.
Layering Chloroform (

)
Methanol (

)
Density difference allows stable interface. Chloroform disrupts

-stacking initially.
Slow Cooling Toluene or Ethyl AcetateN/AToluene mimics the thiophene ring (

-interaction), often aiding in defect correction during cooling.

Core Protocol A: Sitting Drop Vapor Diffusion

The "Gold Standard" for obtaining high-quality single crystals with minimal sample.

Mechanism: A volatile anti-solvent diffuses into a drop containing the solute and a less volatile good solvent. This slowly lowers the solubility limit, driving controlled nucleation.

Materials
  • Crystallization plate (e.g., 24-well Linbro plate) or Cryschem plate.

  • Micro-bridges or sitting drop posts.

  • High-vacuum grease.

  • Glass cover slides (22 mm).

Step-by-Step Protocol
  • Preparation: Dissolve 5–10 mg of the thiophene carboxamide in 0.5 mL of the "Good Solvent" (e.g., THF). Ensure the solution is clear; filter through a 0.22

    
    m PTFE syringe filter if necessary to remove dust (nucleation contaminants).
    
  • Reservoir Setup: Pipette 0.5–1.0 mL of the "Anti-Solvent" (e.g., Pentane) into the reservoir well.

  • Drop Deposition: Place a 10–20

    
    L droplet of the sample solution onto the sitting drop post (or cover slide for hanging drop).
    
  • Sealing: Apply a rim of grease around the well. Invert the cover slide (if hanging) or place it over the well (if sitting) and press down gently to create an airtight seal.

  • Equilibration: Store the plate in a vibration-free environment at constant temperature (20°C).

    • Note: Thiophene derivatives are often light-sensitive. Store in the dark or wrap the plate in foil.

  • Observation: Check for birefringence under polarized light after 24 hours, then weekly.

Critical Insight: If the drop turns cloudy immediately, the diffusion is too fast. Dilute the anti-solvent in the reservoir with 50% parrafin oil to slow the vapor pressure transfer.

Core Protocol B: Liquid-Liquid Diffusion (Layering)

Best for planar molecules that require slow organization into


-stacked columns.

Mechanism: Relies on the slow mixing of two solvents of different densities at their interface.

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mg of sample in 0.3 mL of a dense, halogenated solvent (e.g., Chloroform or DCM). Place this in a narrow NMR tube or a 4 mL vial.

  • Buffering (Optional but Recommended): Carefully pipette 0.1 mL of pure solvent (same as step 1) on top of the solution. This creates a "buffer zone" to prevent immediate precipitation.

  • Layering: Using a glass syringe or a pipette with a fine tip, slowly trickle the low-density anti-solvent (e.g., Methanol or Hexane) down the side of the tube. It must float on top of the denser layer without mixing.

    • Target Ratio: 1 part solvent to 3 parts anti-solvent.

  • Sealing: Cap the tube tightly with a septum or Parafilm.

  • Incubation: Place the tube upright in a quiet location. Do not touch or move it for 1 week. Crystals will grow at the interface or on the glass walls as the solvents mix.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct crystallization method based on initial solubility screening.

CrystallizationWorkflow Start Start: Thiophene Carboxamide Sample PurityCheck Purity Check (>90% by HPLC/NMR) Start->PurityCheck SolubilityScreen Solubility Screen (10 mg/mL) PurityCheck->SolubilityScreen Decision Solubility Profile? SolubilityScreen->Decision HighSol Soluble in volatile organic (THF, DCM, Acetone) Decision->HighSol Volatile HighPolar Soluble only in DMSO/DMF Decision->HighPolar Non-Volatile HeatSol Soluble only when hot (Toluene, EtOH) Decision->HeatSol Temp Dependent MethodVapor Protocol A: Vapor Diffusion (THF/Pentane) HighSol->MethodVapor MethodLayer Protocol B: Layering (DMSO/Water or CHCl3/MeOH) HighPolar->MethodLayer MethodCool Protocol C: Slow Cooling (0.5°C/hour ramp) HeatSol->MethodCool XRD X-Ray Diffraction Analysis MethodVapor->XRD MethodLayer->XRD MethodCool->XRD

Caption: Decision matrix for selecting the optimal crystallization strategy based on solvent compatibility.

Troubleshooting & Optimization

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

  • Cause: The anti-solvent concentration increased too rapidly, forcing the hydrophobic thiophene moiety to aggregate as an amorphous oil before a crystal lattice could form.

  • Solution: Switch to Slow Evaporation with a twist. Dissolve the oil in a mixture of Good Solvent:Anti-Solvent (ratio 1:1) where the solution is barely clear. Allow to evaporate slowly through a needle-punctured septum.

Issue 2: Twinning

  • Cause: Rapid growth or physical stress.

  • Solution: Reduce the nucleation rate. If using Vapor Diffusion, lower the temperature to 4°C. If using Layering, increase the volume of the "buffer zone."

Issue 3: Thin Plates (2D Growth)

  • Cause: Preferential growth along the

    
    -stacking axis, but poor growth in the perpendicular direction.
    
  • Solution: Change the "Good Solvent."[2] If using THF, switch to Toluene or Benzene. Aromatic solvents can intercalate between thiophene layers, slowing the stacking slightly and encouraging 3D growth.

Data Collection Note: The Sulfur Advantage

While often considered a "light" atom organic structure, the Sulfur atoms in the thiophene ring (


) possess a weak but measurable anomalous scattering signal (0.56 e- at Cu K

).
  • Recommendation: If the crystal quality allows, collect data using a Copper source (Cu K

    
    , 
    
    
    
    ) rather than Molybdenum. High-redundancy data collection (>360° rotation) may allow for S-SAD (Sulfur Single-wavelength Anomalous Diffraction) phasing, which validates the structure independently of molecular replacement models.

References

  • Rahmania, M., et al. (2015). "The supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds." CrystEngComm. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Crystal Growing Tips & Methods." CCDC Guides. Link

  • Spingler, B. (2012). "Some Tricks for the Single Crystal Growth of Small Molecules." University of Zurich. Link

  • Hulliger, J. (1994).[3] "Chemistry and Crystal Growth."[3][4][5] Angewandte Chemie International Edition. Link

  • Frontier, A. (2023). "How To: Grow X-Ray Quality Crystals." University of Rochester.[6] Link

Sources

Method

Formulation strategies for delivery of hydrophobic thiophene derivatives

Executive Summary Thiophene derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like clopidogrel (antiplatelet) and olanzapine (antipsychotic), as well as emerging ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like clopidogrel (antiplatelet) and olanzapine (antipsychotic), as well as emerging kinase inhibitors. However, the very feature that drives their potency—the electron-rich, aromatic sulfur heterocycle—often confers excessive lipophilicity (LogP > 4.0) and poor aqueous solubility ("brick dust" or "grease ball" properties).[1] This application note details two high-probability success strategies for delivering hydrophobic thiophene derivatives: Polymeric Micelles and Self-Emulsifying Drug Delivery Systems (SEDDS) . We provide validated protocols, decision frameworks, and troubleshooting guides to transition these compounds from the bench to preclinical validation.

The Challenge: Thiophene Physicochemistry

The sulfur atom in the thiophene ring is less electronegative than oxygen (furan) or nitrogen (pyrrole), leading to a highly aromatic, non-polar character. Thiophene derivatives frequently exhibit:

  • High LogP: Often exceeding 4.0, leading to rapid precipitation in aqueous buffers.

  • Strong

    
    -
    
    
    
    Stacking:
    Planar thiophene rings stack efficiently, resulting in high crystal lattice energy (high melting point) that resists dissolution.

The Implication: Standard cosolvents (DMSO/PEG) often fail upon dilution in biological media, causing in vivo precipitation and erratic bioavailability.

Strategic Decision Framework

Do not choose a formulation method randomly. Use the physicochemical properties of your specific thiophene derivative to dictate the strategy.

FormulationStrategy Start Thiophene Derivative Characterization CheckLogP Check LogP & Melting Point (Tm) Start->CheckLogP HighTm High Tm (>200°C) (Crystalline 'Brick Dust') CheckLogP->HighTm High Lattice Energy LowTm Low Tm (<100°C) (Lipophilic 'Grease Ball') CheckLogP->LowTm High Lipophilicity NanoCrystal Nanosuspension / Wet Milling HighTm->NanoCrystal Reduce Particle Size Micelles Polymeric Micelles (PEG-b-PCL / PEG-b-PLA) HighTm->Micelles If soluble in organics SEDDS Lipid Formulation (SEDDS/SMEDDS) LowTm->SEDDS Soluble in Oils LowTm->Micelles High Potency Required

Figure 1: Decision matrix for selecting the optimal formulation strategy based on the melting point and lipophilicity of the thiophene derivative.

Deep Dive: Polymeric Micelles

Rationale: Amphiphilic block copolymers (e.g., PEG-b-PCL) are ideal for thiophenes. The hydrophobic poly(caprolactone) (PCL) core interacts via Van der Waals forces and


-

interactions with the thiophene ring, preventing recrystallization, while the PEG shell ensures steric stability.
Protocol A: Solvent Evaporation (Nanoprecipitation)

Best for: Thiophenes soluble in volatile organic solvents (THF, Acetone).

Materials:

  • Polymer: mPEG(5000)-b-PCL(10000) or mPEG(2000)-b-PDLLA(2000).

  • Solvent: Tetrahydrofuran (THF) or Acetone (HPLC Grade).

  • Aqueous Phase: Ultrapure water or PBS (pH 7.4).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the thiophene derivative (5 mg) and Copolymer (45 mg) in 2 mL of THF.

    • Note: A 1:9 or 1:10 Drug:Polymer ratio is the standard starting point to prevent core saturation.

  • Organic Phase Injection: Place 10 mL of ultrapure water in a beaker under moderate magnetic stirring (300 RPM).

  • Dropwise Addition: Using a syringe pump, add the organic solution into the aqueous phase at a rate of 10 mL/hr.

    • Mechanism:[1][2] As the solvent diffuses into the water, the hydrophobic polymer blocks collapse, trapping the thiophene drug inside the core before it can precipitate.

  • Solvent Removal: Stir the suspension open to the air (in a fume hood) for 12–24 hours to evaporate the THF. Alternatively, use a rotary evaporator at 35°C under reduced pressure.

  • Purification: Centrifuge at 10,000 x g for 10 minutes to pellet any unencapsulated drug aggregates. Collect the supernatant (micelles).[3]

  • Filtration: Pass through a 0.22 µm PVDF filter to ensure sterility and remove dust.

Critical Quality Attributes (CQAs):

  • Size: Target 30–100 nm (measured by DLS).

  • PDI: < 0.2 (indicates monodispersity).

  • Loading Capacity (LC%): Target > 5% w/w.

Deep Dive: Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: If your thiophene derivative is an oil or has a low melting point, it will dissolve readily in lipid vehicles. SEDDS spontaneously form fine emulsions in the gut, bypassing the dissolution step.

Protocol B: Pseudo-Ternary Phase Diagram Construction

Best for: Oral delivery of highly lipophilic thiophenes.

Materials:

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) or Peceol™.

  • Surfactant: Tween 80 or Cremophor EL.

  • Co-Surfactant: PEG 400 or Transcutol HP.

Step-by-Step Workflow:

  • Solubility Screening: Add excess thiophene drug to 1 mL of various oils (Capryol, Labrafil, Oleic acid). Vortex and equilibrate for 48h at 25°C. Centrifuge and analyze supernatant by HPLC to identify the oil with the highest solubilizing capacity.

  • Surfactant Selection: Mix the selected oil with surfactant (1:1) and dilute with water. Measure % Transmittance at 638 nm. Higher transmittance (>95%) indicates a stable nanoemulsion.

  • Phase Diagram Construction:

    • Prepare a series of Oil:Surfactant:Co-surfactant mixtures (ratios 1:9 to 9:1).

    • Titrate each mixture with water dropwise under stirring.

    • Mark the point where the mixture turns from clear to turbid (phase separation).

    • Goal: Identify the "Self-Emulsifying Region" where the system remains clear/bluish (nanoemulsion) upon infinite dilution.

  • Drug Loading: Dissolve the thiophene derivative (e.g., 10% w/w) into the optimized pre-concentrate (e.g., 20% Oil / 50% Surfactant / 30% Co-surfactant).

SEDDS_Workflow Step1 1. Solubility Screening (Find best oil carrier) Step2 2. Surfactant Selection (HLB > 12) Step1->Step2 Step3 3. Phase Diagram (Identify Isotropic Region) Step2->Step3 Step4 4. Drug Loading (Dissolve Thiophene in Pre-concentrate) Step3->Step4 Step5 5. Characterization (Dispersion in Water -> Size Analysis) Step4->Step5

Figure 2: Workflow for the development of a SEDDS formulation for lipophilic thiophene drugs.

Analytical Validation & Data Presentation

To validate your formulation, you must generate the following data sets.

Table 1: Essential Characterization Metrics

MetricMethodAcceptance CriteriaWhy it Matters
Particle Size Dynamic Light Scattering (DLS)< 150 nmEnsures evasion of RES uptake (micelles) or rapid absorption (SEDDS).
Zeta Potential Electrophoretic Mobility> ±20 mVPrevents aggregation via electrostatic repulsion.
Encapsulation Efficiency (EE%) HPLC (Ultrafiltration method)> 80%Determines cost-effectiveness of the manufacturing process.
Drug Release Dialysis bag (Sink conditions)No "burst" > 40% in 1hConfirms the drug is actually inside the core, not just adsorbed.

Troubleshooting Guide (Thiophene Specifics)

Problem 1: Drug precipitates during micelle formation (Solvent Evaporation).

  • Cause: The thiophene derivative is crystallizing faster than the polymer can encapsulate it.

  • Solution: Increase the organic phase volume (dilute the system) or switch to the Dialysis Method (slower solvent exchange allows better assembly).

Problem 2: SEDDS formulation becomes cloudy upon storage.

  • Cause: The thiophene drug is exceeding its saturation solubility in the lipid mix (Ostwald ripening).

  • Solution: Add a precipitation inhibitor like HPMC or PVP (1–2% w/w) to the formulation ("Supersaturatable SEDDS").

Problem 3: Low Encapsulation Efficiency (< 50%).

  • Cause: The polymer core is not hydrophobic enough for the thiophene ring.

  • Solution: Switch from PEG-PLA to PEG-PCL (PCL is more hydrophobic). Or, synthesize a benzyl-functionalized polymer (e.g., PEG-b-P(Asp-Bz)) to promote

    
    -
    
    
    
    stacking with the thiophene.

References

  • Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical Research, 24(1), 1-16. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • Gaucher, G., et al. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release, 109(1-3), 169-188. Link

  • Date, A. A., et al. (2010).[4] Self-nanoemulsifying drug delivery systems: formulation insights, applications and advances. Nanomedicine, 5(10), 1595-1616.[4] Link

  • Mishra, B., et al. (2009). Colloidal nanocarriers: a review on formulation technology, types and applications toward targeted drug delivery. Nanomedicine: Nanotechnology, Biology and Medicine, 6(1), 9-24. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 2-amino-N-phenylthiophene-3-carboxamide synthesis

Status: Operational Ticket ID: GEWALD-OPT-001 Subject: Yield Optimization & Troubleshooting for N-Phenyl Thiophene Carboxamides Assigned Specialist: Senior Application Scientist Executive Summary & Core Chemistry You are...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: GEWALD-OPT-001 Subject: Yield Optimization & Troubleshooting for N-Phenyl Thiophene Carboxamides Assigned Specialist: Senior Application Scientist

Executive Summary & Core Chemistry

You are attempting to synthesize a 2-amino-N-phenylthiophene-3-carboxamide scaffold. This specific derivative requires a modification of the classic Gewald Reaction .[1] Unlike the standard protocol using ethyl cyanoacetate (which yields an ester), your synthesis requires 2-cyano-N-phenylacetamide (cyanoacetanilide) as the activated nitrile component.

The Critical Challenge: Cyanoacetanilides exhibit significantly lower solubility in ethanol than their ester counterparts and possess different electronic properties, often leading to incomplete Knoevenagel condensation or "tarring" (polymerization) if the temperature profile is not managed correctly.

The Reaction Pathway

The synthesis proceeds via a three-component condensation:

  • Ketone/Aldehyde (Substrate)[1][2][3][4][5][6][7][8][9]

  • 2-Cyano-N-phenylacetamide (Reagent A)

  • Elemental Sulfur (Reagent B)

GewaldMechanism Substrate Ketone/Aldehyde Inter1 Knoevenagel Intermediate (Alkene) Substrate->Inter1 Step 1: Condensation Nitrile Cyanoacetanilide Nitrile->Inter1 Step 1: Condensation Base Base (Morpholine/Et3N) Base->Inter1 Step 1: Condensation Inter2 Thiol/Polysulfide Adduct Inter1->Inter2 Step 2: Nucleophilic Attack Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Step 2: Nucleophilic Attack Cyclization Cyclization & Tautomerization Inter2->Cyclization Product 2-amino-N-phenylthiophene- 3-carboxamide Cyclization->Product

Figure 1: Mechanistic flow of the Gewald reaction targeting N-phenyl carboxamides.

Standard Operating Procedures (SOPs)

Protocol A: The "Golden Path" (One-Pot Optimized)

Recommended for unhindered ketones (e.g., cyclohexanone, cyclopentanone).

ParameterSpecificationRationale
Stoichiometry 1.0 : 1.0 : 1.0 (Ketone : Nitrile : Sulfur)Excess sulfur complicates purification; excess ketone is hard to remove.
Solvent Ethanol/DMF (4:1 v/v) Crucial: Cyanoacetanilide is poorly soluble in pure EtOH. DMF prevents precipitation of the intermediate.
Base Morpholine (1.0 - 1.2 eq)Secondary amines act as both base and nucleophilic catalyst for sulfur activation.
Temperature 50°C - 60°CHigh heat (>80°C) promotes polymerization of the nitrile.

Step-by-Step Workflow:

  • Pre-Solubilization: Dissolve 10 mmol of 2-cyano-N-phenylacetamide in 5 mL DMF and 20 mL Ethanol. Gentle heating may be required.[10]

  • Activation: Add 10 mmol of Ketone and 10 mmol of Sulfur (finely powdered).

  • Initiation: Add Morpholine (10 mmol) dropwise over 5 minutes. Note: The reaction is exothermic.

  • Digestion: Heat to 50°C for 2–4 hours.

  • Workup: Cool to room temperature. Pour into 100 mL ice-water. The product should precipitate as a solid.[3] Filter and wash with cold ethanol.[2]

Protocol B: The "Two-Step" Method

Required for hindered ketones (e.g., substituted acetophenones) or if Protocol A yields tar.

  • Step 1 (Knoevenagel): Reflux Ketone + Cyanoacetanilide + Cat. Ammonium Acetate/Acetic Acid in Toluene with a Dean-Stark trap. Isolate the alkene intermediate.

  • Step 2 (Thionation): Dissolve the alkene in Ethanol/Morpholine. Add Sulfur and heat to 60°C.

Troubleshooting Guide (Diagnostic Q&A)

Symptom: "The reaction mixture turned into a black, sticky tar."

Diagnosis: Polymerization of the cyanoacetanilide or thermal decomposition.

  • Cause 1: Temperature too high. The Knoevenagel intermediate is sensitive.

  • Cause 2: Lack of solvent power. If the nitrile doesn't dissolve, it forms local "hotspots" of concentration.

  • Corrective Action:

    • Switch to Protocol B (Two-Step).

    • Use an inert atmosphere (

      
      ). Oxidation of the resulting amine can darken the reaction.
      
    • Limit temperature to 50°C strictly.

Symptom: "I recovered unreacted Sulfur and starting materials."

Diagnosis: Failed Knoevenagel Condensation (The bottleneck).

  • Cause: The ketone is too sterically hindered or the base is too weak to deprotonate the amide-stabilized nitrile.

  • Corrective Action:

    • Microwave Irradiation: Run the reaction at 80°C, 100W for 10-20 mins. This overcomes the activation energy barrier without prolonged heating.

    • Catalyst Switch: Use L-Proline (10 mol%) or Piperidine instead of Morpholine.

    • Solvent: Ensure Sulfur is finely powdered.[8] Large chunks have low surface area.

Symptom: "Product is an oil/gum that won't crystallize."

Diagnosis: Impurities (dimers) preventing crystal lattice formation.

  • Corrective Action:

    • Trituration: Add a small amount of cold diethyl ether or methanol and scratch the flask walls.

    • Recrystallization: Dissolve in hot DMF, then add dropwise water until turbid. Cool slowly.

Decision Logic Tree

Use this flowchart to determine your optimization strategy based on your current results.

Troubleshooting Start Start Optimization CheckYield Check Yield & Purity Start->CheckYield HighYield Yield > 70% (Success) CheckYield->HighYield LowYield Yield < 40% CheckYield->LowYield Tar Black Tar Formation CheckYield->Tar NoRxn Unreacted SM CheckYield->NoRxn Solubility Did Nitrile Dissolve? LowYield->Solubility TempCheck Check Temp > 60°C? Tar->TempCheck Hindrance Is Ketone Hindered? NoRxn->Hindrance Reduce Temp to 45°C\nAdd Antioxidant Reduce Temp to 45°C Add Antioxidant TempCheck->Reduce Temp to 45°C\nAdd Antioxidant Yes Purify Reagents\n(Remove Aldol byproducts) Purify Reagents (Remove Aldol byproducts) TempCheck->Purify Reagents\n(Remove Aldol byproducts) No Use Protocol B\n(Two-Step Dean-Stark) Use Protocol B (Two-Step Dean-Stark) Hindrance->Use Protocol B\n(Two-Step Dean-Stark) Yes Switch Solvent to DMF\nIncrease Base Strength Switch Solvent to DMF Increase Base Strength Hindrance->Switch Solvent to DMF\nIncrease Base Strength No Add Co-solvent (DMF) Add Co-solvent (DMF) Solubility->Add Co-solvent (DMF) No Microwave Irradiation\n(100W, 15 min) Microwave Irradiation (100W, 15 min) Solubility->Microwave Irradiation\n(100W, 15 min) Yes

Figure 2: Troubleshooting logic for Gewald synthesis optimization.

Advanced Optimization Data

If standard protocols fail, consider these field-tested modifications for the N-phenyl system.

MethodConditionsTypical Yield ImprovementNotes
Microwave Assisted EtOH, Morpholine, 120°C, 10-20 min+15-25%Drastically reduces reaction time; prevents thermal degradation.
Ionic Liquid [bmim][PF6] or [bmim][OH]+10-20%Acts as both solvent and catalyst; recyclable.
Solid Support Basic Alumina (

)
+10%Solvent-free grinding; good for "Green Chemistry" compliance.
Catalyst Doping L-Proline (10 mol%)+15%Organocatalysis improves the Knoevenagel step efficiency.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[6][8] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.[6][8] Link

  • Sabnis, R. W. (1994).[6] The Gewald Synthesis. Sulfur Reports, 16(1), 1-17.[6] Link

  • Huang, X., et al. (2010).[11] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. Link

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246. Link

  • Nguyen, T. B., et al. (2021).[12] Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur. The Journal of Organic Chemistry, 86(14), 9418–9427. Link

For further assistance, please verify your ketone substrate purity and contact the support team with your TLC data.

Sources

Optimization

Solving solubility issues of 2-amino-N-phenylthiophene-3-carboxamide in biological assays

Executive Summary 2-amino-N-phenylthiophene-3-carboxamide (referred to hereafter as 2-AT ) is a versatile scaffold often utilized in the development of kinase inhibitors, antifungals, and ion channel modulators. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-amino-N-phenylthiophene-3-carboxamide (referred to hereafter as 2-AT ) is a versatile scaffold often utilized in the development of kinase inhibitors, antifungals, and ion channel modulators. However, its planar, aromatic structure facilitates strong


 stacking, leading to significant hydrophobicity.

Users frequently report precipitation upon dilution (crashing out) when transferring 2-AT from DMSO stocks to aqueous assay media. This results in:

  • False Negatives: The compound is not in solution to hit the target.

  • False Positives: Aggregates non-specifically inhibit enzymes or scatter light in optical assays.

  • High Variability: Inconsistent data between replicates.

This guide provides a self-validating troubleshooting framework to resolve these issues.

Part 1: Stock Solution Management

Q: My 10 mM stock solution in DMSO has crystals after freezing. Is it safe to heat it?

A: Yes, but with strict temperature controls. The planar nature of 2-AT favors crystallization at low temperatures. If you observe precipitates in your thawed DMSO stock:

  • The Fix: Sonicate the vial in a water bath for 15 minutes. If crystals persist, warm the solution to 37°C (max 40°C) for 10 minutes. Vortex vigorously.

  • The Warning: Do not exceed 50°C. Thiophene-carboxamides can undergo thermal degradation or hydrolysis of the amide bond at high temperatures over time.

  • Root Cause: DMSO is hygroscopic.[1] If your vial was opened frequently, it absorbed atmospheric water. 2-AT is insoluble in water; even 5% water content in DMSO can force the compound out of solution.

    • Recommendation: Use single-use aliquots stored at -20°C to avoid repeated freeze-thaw cycles and moisture entry.

Part 2: The "DMSO Crash" & Dilution Protocols

Q: I see a "milky" precipitate immediately when I add my compound to the cell culture media. Why?

A: You are likely performing a "direct spike" from a high-concentration stock into a highly aqueous buffer. This causes a rapid polarity shift that forces the hydrophobic compound to aggregate before it can disperse.

The Solution: The "Solvent-Shift" Serial Dilution

Do not pipette 100% DMSO stock directly into the assay buffer. Instead, maintain a high solvent concentration as long as possible during the dilution steps.

Protocol: Intermediate Dilution Method

Goal: Final Assay Concentration 10 µM (1% DMSO)

  • Step 1 (Stock): Start with 10 mM stock in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 in 100% DMSO (not buffer) to create a 1 mM working solution.

  • Step 3 (The Shift): Dilute this 1 mM solution 1:100 into the assay buffer (pre-warmed to 37°C).

    • Why: This prevents the "local high concentration" shock that occurs when a droplet of 10 mM stock hits the water.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for handling 2-AT precipitation.

SolubilityWorkflow Start Start: 10mM Stock (DMSO) CheckVisual Visual Inspection: Clear Solution? Start->CheckVisual Sonicate Action: Sonicate/Warm (37°C, 10 min) CheckVisual->Sonicate Crystals Visible DilutionMethod Choose Dilution Strategy CheckVisual->DilutionMethod Clear Sonicate->CheckVisual DirectSpike Direct Spike (High Risk of Crash) DilutionMethod->DirectSpike Intermediate Intermediate Dilution (DMSO -> DMSO -> Buffer) DilutionMethod->Intermediate AssayBuffer Add to Assay Buffer (Rapid Mixing) DirectSpike->AssayBuffer Intermediate->AssayBuffer TurbidityCheck Check Turbidity (OD600) AssayBuffer->TurbidityCheck Success Proceed to Assay TurbidityCheck->Success Clear Fail FAIL: Aggregation TurbidityCheck->Fail Cloudy

Figure 1: Decision tree for solubilizing hydrophobic thiophene-carboxamides. Note the critical checkpoint at "Intermediate Dilution" to prevent precipitation.

Part 3: Advanced Formulation Strategies

Q: Even with intermediate dilution, I see precipitation at 50 µM. How can I test higher concentrations?

A: When simple solvent shifts fail, you must modify the carrier system. 2-AT is highly lipophilic; it requires a "chaperone" in aqueous media.

Formulation Comparison Table
AdditiveRecommended Conc.Mechanism of ActionProsCons
BSA (Bovine Serum Albumin) 0.1% - 0.5%Binds hydrophobic drugs, mimicking plasma transport.Biologically relevant; prevents plastic binding.May reduce free drug concentration (potency shift).
Tween-80 0.01% - 0.05%Surfactant; forms micelles around the compound.Highly effective for preventing aggregation.Can lyse cells at high %; may interfere with some assays.[2]
HP-β-Cyclodextrin 0.5% - 5%Encapsulates the hydrophobic phenyl-thiophene core."Gold Standard" for solubility; low toxicity.Expensive; requires optimization of molar ratio.

Protocol for Cyclodextrin Formulation:

  • Prepare a 20% (w/v) stock of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Dilute your 2-AT DMSO stock into this cyclodextrin solution first.

  • Add this mixture to your final assay buffer.

    • Reference: This method is widely supported for lipophilic drug discovery scaffolds [1, 2].

Part 4: Identifying False Positives (Aggregation)

Q: I have an IC50 of 2 µM, but the curve is very steep (Hill slope > 2). Is this real?

A: A steep Hill slope combined with solubility issues is a hallmark of promiscuous aggregation . The compound forms colloidal particles that sequester the enzyme, rather than binding the active site specifically.

The Detergent Test (Self-Validation): To confirm if your activity is real or an artifact:

  • Run your assay with the standard protocol.

  • Run a parallel arm adding 0.01% Triton X-100 (or Tween-80) to the buffer.

  • Analysis:

    • If IC50 remains similar: The inhibition is specific (Real).

    • If inhibition disappears (IC50 shifts >10-fold): The compound was aggregating. The detergent broke up the aggregates, revealing the lack of true binding [3].

Mechanism of Interference

AggregationArtifact Monomer 2-AT Monomer Aggregate Colloidal Aggregate Monomer->Aggregate High Conc. Aqueous Buffer Enzyme Target Enzyme Monomer->Enzyme Ligand Binding Aggregate->Monomer Add Surfactant Aggregate->Enzyme Sequestration Inhibition Non-Specific Inhibition Enzyme->Inhibition False Positive TrueBinding Specific Binding Enzyme->TrueBinding True Activity Surfactant Detergent (Tween)

Figure 2: The mechanism of aggregation-based false positives. Adding surfactant shifts the equilibrium back to monomers, allowing for the measurement of true specific binding.

References

  • Assay Guidance Manual. Compound Solubility in Buffers and DMSO. National Center for Advancing Translational Sciences (NCATS).[3] Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions during the Gewald synthesis of thiophenes

Technical Support Center: Gewald Synthesis Optimization Current Status: Operational Topic: Minimizing Side Reactions in 2-Aminothiophene Synthesis Ticket ID: GW-OPT-2026 Introduction: The Engineering of Heterocycles Welc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Gewald Synthesis Optimization

Current Status: Operational Topic: Minimizing Side Reactions in 2-Aminothiophene Synthesis Ticket ID: GW-OPT-2026

Introduction: The Engineering of Heterocycles

Welcome to the Technical Support Center for the Gewald reaction. You are likely here because your reaction mixture has turned into an intractable black tar, or your product is inseparable from elemental sulfur.

The Gewald reaction is a multi-component masterpiece, condensing a sulfur source, an


-methylene carbonyl, and an 

-cyano ester to form 2-aminothiophenes. However, its "one-pot" nature is also its vulnerability. The simultaneous presence of nucleophiles, electrophiles, and radical species (sulfur) creates a landscape rife with off-target pathways.

This guide treats the reaction not as a recipe, but as a system of competing rates. We will optimize the Knoevenagel condensation (the rate-limiting entry) and suppress oxidative polymerization (the primary exit to waste).

Module 1: Critical Workflow & Failure Analysis

The following diagram maps the kinetic pathway of the Gewald reaction.[1] Nodes in Red indicate critical failure points where side reactions dominate.

GewaldMechanism Start Ketone + Activated Nitrile Base Add Base (Morpholine/Et3N) Start->Base Knoevenagel Intermediate A: Knoevenagel Condensation Base->Knoevenagel Dehydration (-H2O) Fail_Steric FAILURE: Steric Hindrance (No Reaction) Base->Fail_Steric Bulky Ketone/Weak Base Sulfur_Add Add Elemental Sulfur (S8) Knoevenagel->Sulfur_Add Michael Intermediate B: Thiolation/Michael Addition Sulfur_Add->Michael S8 Ring Opening Fail_Sulfur FAILURE: Unreacted Sulfur (Contamination) Sulfur_Add->Fail_Sulfur Poor Solubility/Stoichiometry Fail_Polymer FAILURE: Oxidative Polymerization (Black Tar Formation) Michael->Fail_Polymer T > 80°C / O2 Exposure Cyclization Cyclization & Tautomerization Michael->Cyclization Product Product: 2-Aminothiophene Cyclization->Product

Figure 1: Kinetic pathway of the Gewald synthesis.[2] The Knoevenagel step is the "Gatekeeper"; if it fails, sulfur remains unreacted. If the Michael addition is too slow or hot, polymerization occurs.

Module 2: Troubleshooting Guide (Ticket Resolution)

Issue A: "My reaction mixture turned into a black, intractable tar."

Diagnosis: Oxidative Polymerization / Thermal Decomposition. Root Cause: 2-aminothiophenes are electron-rich and prone to oxidation. Excessive heat (


C) or exposure to air during the reaction causes the thiols and amines to cross-link.
The Fix: 
  • Temperature Cap: Do not exceed 60°C unless using Microwave irradiation. The reaction is exothermic; once initiated, it generates its own heat.

  • Inert Atmosphere: Run the reaction under Nitrogen (

    
    ) or Argon. This is non-negotiable for high yields.
    
  • Antioxidant Additive: Add a trace amount (1-2 mg) of hydroquinone if the substrate is particularly unstable.

Issue B: "I cannot separate elemental sulfur from my product."

Diagnosis: Sulfur Contamination. Root Cause:


 has similar solubility profiles to many organic products (soluble in DCM/Toluene, insoluble in water).
The Fix: 
  • The Sulfide Wash (Chemical Removal):

    • Dissolve the crude mixture in EtOAc.

    • Wash 2x with a 10% aqueous solution of Sodium Sulfide (

      
      )  or Sodium Sulfite (
      
      
      
      )
      .
    • Mechanism:[2][3][4][5][6][7][8][9] This converts lipophilic

      
       into water-soluble polysulfides (
      
      
      
      ) or thiosulfates.
  • Solvent Switch: Use DMF/Ethanol mixtures. Sulfur is sparingly soluble in cold ethanol. Upon cooling the reaction, the product often crystallizes while sulfur remains in the mother liquor (if not in large excess).

Issue C: "Regioselectivity is poor with unsymmetrical ketones (e.g., 2-butanone)."

Diagnosis: Isomeric Mixture (Position 4-Me vs 5-Me). Root Cause: The reaction can proceed via the kinetic enolate (less substituted) or thermodynamic enolate (more substituted). The Fix:

  • Standard Gewald: Favors the methylene attack (forming the more substituted thiophene, thermodynamic product) due to the stability of the tetrasubstituted alkene intermediate.

  • To Shift Selectivity: Use a bulkier base (e.g., tert-butylamine) to favor the kinetic enolate (methyl attack), though Gewald reactions generally struggle to reverse this preference efficiently compared to pre-functionalized methods.

Issue D: "Low yield with sterically hindered ketones (e.g., cyclohexanone derivatives)."

Diagnosis: Knoevenagel Bottleneck. Root Cause: The initial condensation step is too slow; sulfur reacts with the base or itself before the alkene is formed. The Fix: The Two-Step Protocol.

  • Perform the Knoevenagel condensation first (Ketone + Nitrile + Base) in Toluene with a Dean-Stark trap to remove water. Isolate the alkene.

  • React the isolated alkene with Sulfur and base in Ethanol. This eliminates the competition.

Module 3: Optimized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended for Library Generation)

Why: Drastically reduces contact time, minimizing tar formation. Reference: Sridhar et al. (2007) / Huang et al. (2010).

  • Reagents: Ketone (1.0 mmol), Activated Nitrile (1.1 mmol), Elemental Sulfur (1.1 mmol), Morpholine (1.0 mmol).[10]

  • Solvent: Ethanol (2 mL) or DMF (1 mL) - DMF absorbs MW energy better.

  • Procedure:

    • Combine reagents in a microwave-safe vial.

    • Irradiate at 140 W / 60°C for 10–20 minutes .

    • Note: Do not use "High" power blindly; use a temperature-controlled method.

  • Workup: Pour onto crushed ice. The solid product precipitates.[10] Wash with cold ethanol.

Protocol B: The "Green" Ionic Liquid Method (High Purity)

Why: Ionic liquids act as both solvent and catalyst, often improving sulfur solubility. Reference: Hu et al. (2005).

  • Reagents: Ketone (10 mmol), Nitrile (10 mmol), Sulfur (10 mmol).

  • Solvent: [bmim][PF6] (2 mL) and Ethylenediamine (catalytic amount).

  • Procedure: Stir at room temperature for 30 mins, then heat to 50°C for 2 hours.

  • Extraction: Extract product with Ether (3x). The Ionic Liquid can be recycled.

Module 4: Data & Performance Metrics

Comparison of Methodologies for 2-Amino-3-carbethoxy-4,5-dimethylthiophene:

ParameterConventional HeatingMicrowave AssistedIonic Liquid ([bmim][PF6])
Time 4 - 8 Hours10 - 20 Minutes2 - 3 Hours
Temperature Reflux (78°C EtOH)60°C50°C
Yield 65 - 75%85 - 92%80 - 88%
Purity (Crude) Low (Requires Column)High (Recrystallization)High (Extraction)
Sulfur Residue HighLowLow

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[4]

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction.[1][2][5][6][7][9][10][11][12] Journal of Heterocyclic Chemistry, 36(2), 333–345.

  • Sridhar, M., et al. (2007).[13] Microwave accelerated Gewald reaction: Synthesis of 2-aminothiophenes.[6][14][15] Tetrahedron Letters, 48(18), 3171-3172.

  • Huang, Z., et al. (2010). Ionic liquid mediated synthesis of 2-aminothiophenes. Synthetic Communications, 40, 1539.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010).[3] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[3][6] Arkivoc, 1, 209-246.[3][6][11]

Sources

Optimization

Technical Support Center: Optimizing the Thermal Stability of 2-amino-N-phenylthiophene-3-carboxamide

Welcome to the technical support center for 2-amino-N-phenylthiophene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-amino-N-phenylthiophene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its thermal stability. As a molecule featuring a susceptible aminothiophene ring and an amide linkage, understanding and controlling its degradation is paramount for reproducible experimental results and successful drug development. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you proactively manage and optimize the stability of your compound.

Section 1: Understanding the Core Instability Issues

Before troubleshooting specific experimental problems, it is crucial to understand the inherent chemical liabilities of 2-amino-N-phenylthiophene-3-carboxamide. The molecule's structure contains two primary sites susceptible to thermal degradation: the thiophene ring and the amide bond.

  • Thiophene Ring Oxidation: The sulfur atom in the thiophene ring is electron-rich and susceptible to oxidation, especially when exposed to heat, atmospheric oxygen, light, or trace metal impurities.[1] This can lead to the formation of highly reactive and often colored intermediates like thiophene-S-oxides, which can then undergo further reactions, including dimerization or polymerization.[2][3]

  • Amide Bond Hydrolysis: While amide bonds are generally more resistant to hydrolysis than ester bonds, they can still be cleaved under thermal stress, particularly in the presence of moisture or acidic/basic conditions.[4][5][6] This cleavage would break the molecule into 2-aminothiophene-3-carboxylic acid and aniline, fundamentally altering its biological and chemical properties.

  • Solid-State Transformations: For the compound in its solid form, thermal energy can induce changes in its crystal structure, a phenomenon known as polymorphism.[7][8] Different polymorphs of the same compound can have vastly different physical properties, including melting point, solubility, and, critically, thermal stability.[7][9][10] A transition from a more stable to a metastable form can make the compound more susceptible to degradation.[8]

Below is a diagram illustrating the primary potential degradation pathways under thermal stress.

cluster_main 2-amino-N-phenylthiophene-3-carboxamide cluster_products Potential Degradation Products Parent Parent Compound S_Oxide Thiophene S-Oxide Parent->S_Oxide Oxidation (Heat, O2) Hydrolysis Hydrolysis Products (Carboxylic Acid + Amine) Parent->Hydrolysis Hydrolysis (Heat, H2O) Oxidative_Dimers Oxidative Dimers/ Polymers S_Oxide->Oxidative_Dimers Further Reaction

Caption: Potential thermal degradation pathways for the title compound.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments involving the heating or prolonged storage of 2-amino-N-phenylthiophene-3-carboxamide.

Q1: My solid sample has changed color (e.g., yellowing, browning) after storage at an elevated temperature. What is the likely cause and how can I fix it?

A1:

  • Probable Cause: Discoloration is a classic indicator of chemical degradation, most commonly oxidation. The formation of oxidized species, particularly on the thiophene ring, often creates chromophores that absorb visible light, leading to a colored appearance.[1] This process is accelerated by heat and exposure to atmospheric oxygen.

  • Investigative Steps:

    • Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) to analyze the discolored sample against a reference standard stored under ideal conditions (e.g., -20°C, inert atmosphere).[11][12] Look for a decrease in the main peak area and the appearance of new impurity peaks.

    • Structural Elucidation: If significant new peaks are present, use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weights of the degradation products. An increase of 16 atomic mass units (AMU) strongly suggests the formation of a mono-oxidized product (e.g., a thiophene-S-oxide).[2]

  • Corrective Actions:

    • Inert Atmosphere: The most effective solution is to handle and store the solid compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1]

    • Light Protection: Store the compound in amber vials or in the dark, as light can catalyze oxidative processes.[1][13]

    • Temperature Control: Store the bulk material at a lower, controlled temperature (e.g., 2-8°C) as recommended for similar compounds, even if it appears stable at room temperature for short periods.[14]

Q2: My HPLC analysis shows multiple new impurity peaks after running a reaction at high temperatures. How do I determine if this is thermal degradation?

A2:

  • Probable Cause: The appearance of new peaks indicates the formation of new chemical entities. This could be due to thermal degradation of your starting material, reaction intermediates, or even the final product. It is essential to distinguish between expected reaction byproducts and unintended degradation products.

  • Investigative Steps:

    • Run a Control Experiment: Heat your starting material (2-amino-N-phenylthiophene-3-carboxamide) alone in the reaction solvent under the same temperature and time conditions, but without the other reagents. Analyze the resulting mixture by HPLC. If the same impurity peaks appear, they are confirmed to be thermal degradants of your starting material.

    • Forced Degradation Study: Conduct a systematic forced degradation study as outlined in ICH guidelines.[15][16] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat) to create a comprehensive degradation profile.[13][17] This will help you identify and characterize the specific impurities you are seeing.

  • Corrective Actions:

    • Optimize Reaction Temperature: If degradation is confirmed, investigate if the reaction can be performed at a lower temperature, perhaps by using a more efficient catalyst or extending the reaction time.

    • Solvent Selection: Ensure your solvent is not contributing to the degradation. Some solvents can contain impurities (like peroxides in aged ethers) that promote oxidation. Use freshly distilled or high-purity solvents.

Q3: I am observing poor reproducibility in my bioassays. Could the thermal stability of my test compound be the issue?

A3:

  • Probable Cause: Absolutely. If the compound degrades in the assay medium (which is often aqueous and incubated at 37°C), the effective concentration of the active molecule will decrease over time, leading to inconsistent results. Both hydrolysis of the amide bond and oxidation of the thiophene ring can occur under these conditions.

  • Investigative Steps:

    • Incubation Stability Study: Prepare a solution of your compound in the bioassay buffer at the final testing concentration. Incubate it under the exact assay conditions (temperature, CO2, etc.) for the same duration as your longest experiment. Take aliquots at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC to quantify the amount of parent compound remaining.

    • Check for Adsorption: In parallel, ensure your compound is not adsorbing to the plasticware (e.g., microplates), which can also cause an apparent loss of concentration. Analyze a sample that has been exposed to the plate wells and compare it to a control in a low-adsorption vial (e.g., silanized glass).

  • Corrective Actions:

    • Fresh Solutions: Always prepare stock and working solutions fresh before each experiment.[1]

    • Formulation Strategies: If instability is significant, consider formulation approaches. For example, using antioxidants (if compatible with the assay) or creating amorphous solid dispersions with stabilizing polymers can sometimes improve stability in aqueous environments.[18][[“]]

Section 3: FAQs for Proactive Stability Optimization

Q4: What are the ideal storage conditions for solid 2-amino-N-phenylthiophene-3-carboxamide to ensure long-term stability?

A4: Based on the compound's chemical liabilities, the ideal storage conditions are in a tightly sealed container, protected from light (amber vial), at a reduced temperature (2-8°C), and under an inert atmosphere (nitrogen or argon).[1][14] This combination minimizes exposure to the primary degradation triggers: heat, light, and oxygen.

Q5: Are there any recommended solvents for preparing stock solutions to maximize stability?

A5: For short-term use, high-purity, anhydrous DMSO or DMF are common choices due to their excellent solvating power and lower reactivity compared to protic solvents like methanol or ethanol. However, even in these solvents, degradation can occur. It is always best practice to prepare solutions fresh and store them frozen (-20°C or -80°C) and protected from light if they must be kept for more than a day. Avoid aqueous buffers for long-term storage unless stability has been explicitly confirmed.

Q6: What are the essential analytical techniques I should use to monitor the thermal stability of my compound?

A6: A multi-faceted approach is required for comprehensive stability analysis. The table below summarizes the key techniques and their roles.

Analytical Technique Measures Primary Application in Stability Testing Citations
HPLC / UPLC Purity, concentration, and presence of degradation products.The workhorse for quantifying the parent compound and detecting/quantifying impurities. Essential for forced degradation studies.[11][12]
LC-MS Molecular weight of the parent compound and its impurities.Crucial for identifying unknown degradation products by providing their mass, which aids in structural elucidation.[12][17]
Thermogravimetric Analysis (TGA) Change in mass as a function of temperature.Determines the onset temperature of thermal decomposition and can quantify the loss of volatiles like water or residual solvents.[11][20][21]
Differential Scanning Calorimetry (DSC) Heat flow into or out of a sample as a function of temperature.Identifies melting points, glass transitions, and solid-state phase transitions (polymorphism) that can impact stability.[11][21][22]

Q7: Can excipients or other formulation components affect the compound's thermal stability?

A7: Yes, significantly. Some excipients can be protective, while others can be detrimental. For example, antioxidants may be added to a formulation to prevent oxidative degradation.[5][23] Conversely, excipients with high moisture content can accelerate hydrolysis.[24] It is critical to perform compatibility studies where the compound is mixed with proposed excipients and stored under stressed conditions (e.g., 40°C / 75% RH) to identify any adverse interactions.[15]

Section 4: Key Experimental Protocols

This section provides a standardized workflow for assessing thermal stability.

Protocol 1: Forced Degradation (Thermal Stress) Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method.

Caption: Workflow for a thermal forced degradation study.

Methodology:

  • Preparation: Prepare an accurately weighed solution of 2-amino-N-phenylthiophene-3-carboxamide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Sample Stressing:

    • Solid State: Place 5-10 mg of the solid powder in a clear glass vial and heat in an oven at a high temperature (e.g., 85°C) for a defined period (e.g., 24-72 hours).[15]

    • Solution State: Place a sealed vial of the solution from Step 1 in the same oven.

    • Control: Store a sealed vial of the solution and a vial of the solid at -20°C, protected from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot of the stressed solid, dissolve it in the solvent to the target concentration, and analyze it alongside the stressed solution and the control solution by a validated HPLC-UV method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percent degradation by measuring the decrease in the area of the main peak. The goal is to achieve 5-20% degradation to ensure that the secondary degradation is minimal.[16]

    • Analyze the samples by LC-MS to obtain the mass of the new impurity peaks for identification.

References

  • Lab Manager. Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Available from: [Link]

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. Available from: [Link]

  • Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Available from: [Link]

  • Patsnap. (2026). Amide vs Imide: Thermal Stability Under Prolonged Heating. Patsnap Eureka. Available from: [Link]

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available from: [Link]

  • ACS Publications. (2025). Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. Crystal Growth & Design. Available from: [Link]

  • Yu, L. (2009). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. Pharmaceutical Research, 26(6), 1335-1346. Available from: [Link]

  • Patsnap. (2026). How to Enhance Amide Stability in High-Temperature Processes. Patsnap Eureka. Available from: [Link]

  • Riaz, U., et al. (2025). Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles. Molecules, 30(3), 678. Available from: [Link]

  • Boyd, D. R., et al. (2012). Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation. Molecules, 17(12), 14337-14361. Available from: [Link]

  • Eawag-BBD. (2006). Thiophene-2-Carboxylate (an/aerobic) Pathway Map. Available from: [Link]

  • MDPI. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. Available from: [Link]

  • Hsiao, S.-H., et al. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. Polymer Degradation and Stability, 90(2), 349-357. Available from: [Link]

  • TA Instruments. Thermal Analysis in the Pharmaceutical Industry. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • Consensus. Strategies to enhance pharmaceutical formulation stability. Available from: [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Available from: [Link]

  • International Journal of Current Pharmaceutical Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane. Available from: [Link]

  • Pharmanotes. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available from: [Link]

  • MDPI. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available from: [Link]

  • SciSpace. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Available from: [Link]

  • Springer. THERMAL ANALYSIS OF PHARMACEUTICALS. Available from: [Link]

  • ResearchGate. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available from: [Link]

  • Desroy, N., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100779. Available from: [Link]

  • ResearchGate. Temperature and solvent control in the synthesis of 2-aminothiophenes.... Available from: [Link]

  • Hanna, I., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Toxicological Sciences, 125(1), 26-37. Available from: [Link]

  • Jafari, S., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1367. Available from: [Link]

  • Bouzriba, S., et al. (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. Chemistry & Biodiversity, 22(12), e202500503. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Available from: [Link]

  • International Journal of Pharmaceutical and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available from: [Link]

  • Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500. Available from: [Link]

  • ResearchGate. GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. Available from: [Link]

  • Frontiers. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Available from: [Link]

  • ACS Publications. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available from: [Link]

  • International Journal of Pharmaceutical and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Available from: [Link]

Sources

Troubleshooting

Troubleshooting cyclization failures when using N-phenylthiophene precursors

Topic: Troubleshooting Cyclization Failures in Thienoindole & Thienocarbazole Synthesis Ticket ID: T-CYC-8842 Status: Open Agent: Senior Application Scientist Introduction: The Scope of the Problem Welcome to the Advance...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Failures in Thienoindole & Thienocarbazole Synthesis Ticket ID: T-CYC-8842 Status: Open Agent: Senior Application Scientist

Introduction: The Scope of the Problem

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your attempt to cyclize


-phenylaminothiophenes  (or 

-thienylanilines) into fused heteroacenes (e.g., thieno[2,3-b]indole or thieno[3,2-b]indole) has failed.

These precursors are deceptively simple. While the target fused systems are highly desirable for organic photovoltaics (OPV) and bioisosteres in drug discovery, the thiophene ring's high electron density often leads to intermolecular polymerization rather than the desired intramolecular cyclization .

This guide addresses the three most common failure modes:

  • The "Black Tar" Result: Oxidative polymerization dominates.

  • The "Starting Material Recovery": Catalyst deactivation (Sulfur poisoning).

  • The "Wrong Isomer": Regioselectivity errors due to

    
    - vs. 
    
    
    
    -thiophene reactivity.

Diagnostic Flowchart

Before adjusting your protocol, identify your specific failure mode using the decision tree below.

TroubleshootingFlow Start START: Reaction Outcome? Tar Result: Black Tar / Insoluble Solid Start->Tar NoRxn Result: Unreacted Starting Material Start->NoRxn Wrong Result: Wrong Regioisomer Start->Wrong Oxidative Method: Oxidative (FeCl3, MoCl5, PIFA)? Tar->Oxidative PdCat Method: Pd-Catalyzed C-H Activation? NoRxn->PdCat Block Action: Block Thiophene Alpha-Position (C2/C5) Wrong->Block C2 vs C3 Competition Dilution Action: High Dilution (<10 mM) & Low Temp (-78°C) Oxidative->Dilution Intermolecular Polymerization Oxidative->Block Alpha-position open PivOH Action: Add 30 mol% PivOH (CMD Mechanism) PdCat->PivOH Missing Proton Shuttle Ligand Action: Switch to e- rich ligand (e.g., PCy3, XPhos) PdCat->Ligand Catalyst Poisoning

Figure 1: Diagnostic decision tree for isolating the root cause of cyclization failure based on reaction outcome.

Module A: Troubleshooting Oxidative Cyclization (Scholl Reaction)

Context: You are using Lewis acid oxidants (FeCl


, MoCl

) or hypervalent iodine (PIFA) to form the C-C bond.
Issue 1: The Reaction Turns to "Black Tar"

Diagnosis: The thiophene ring is electron-rich. Strong oxidants generate radical cations that prefer intermolecular coupling (polymerization) over intramolecular ring closure. Scientific Rationale: Thiophene


-protons (C2/C5) are significantly more reactive than 

-protons. If the

-position is open, oxidative polymerization is kinetically favored over the desired cyclization [1].

Protocol Adjustments:

Variable Recommendation Rationale
Concentration Dilute to 1–5 mM Favors intramolecular reaction (pseudo-first-order) over intermolecular polymerization (second-order).

| Oxidant Choice | Switch to PIFA/BF


Et

O
| Hypervalent iodine (PIFA) provides a "soft" oxidative pathway, reducing radical polymerization risk compared to FeCl

[2]. | | Additives | Radical Scavengers | In rare cases, adding trace TEMPO can inhibit chain propagation without stopping the single-step coupling. |
Issue 2: Chlorination Byproducts

Diagnosis: When using FeCl


 or MoCl

, the metal center acts as a halogen source. Fix: Switch to DDQ/Methanesulfonic acid or PIFA . If you must use metal oxidants, ensure they are anhydrous and use nitromethane (

) as a co-solvent to stabilize the radical cation intermediate.

Module B: Troubleshooting Palladium-Catalyzed Cyclization

Context: You are using Pd(OAc)


 or similar to perform an intramolecular Direct Arylation (C-H activation).
Issue 1: No Reaction (Catalyst Poisoning)

Diagnosis: Thiophene sulfur atoms can coordinate strongly to Pd(II), forming stable "off-cycle" resting states that halt turnover [3]. Scientific Rationale: The catalyst gets trapped.[1] You need a bulky, electron-rich ligand to out-compete the sulfur coordination and facilitate oxidative addition.

Protocol Adjustments:

  • Ligand: Use PCy

    
      (Tricyclohexylphosphine) or XPhos . The steric bulk prevents the formation of stable 
    
    
    
    -S-bound palladium complexes.
  • Source: Avoid Pd(PPh

    
    )
    
    
    
    . Use Pd(OAc)
    
    
    or Pd
    
    
    (dba)
    
    
    with the specific ligand added.
Issue 2: Low Yield / Incomplete Conversion

Diagnosis: Failure of the Concerted Metalation-Deprotonation (CMD) step. Critical Fix: You must add a carboxylic acid co-catalyst, typically Pivalic Acid (PivOH) (30 mol%). Mechanism: In C-H activation on thiophenes, carbonate bases (K


CO

) are insoluble in non-polar solvents. PivOH acts as a soluble "proton shuttle," transferring the proton from the substrate to the insoluble carbonate base [4].

CMD_Mechanism cluster_0 Role of Pivalic Acid Pd_L L-Pd(II)-X Coord Substrate Coordination Pd_L->Coord TS CMD Transition State (PivO- acts as base) Coord->TS + PivOH (Shuttle) Cyc Cyclized Product TS->Cyc - PivOH

Figure 2: The Concerted Metalation-Deprotonation (CMD) pathway showing why Pivalic Acid is essential for lowering the energy barrier of C-H bond cleavage.

Module C: Substrate Design & Regioselectivity

Context: The reaction works, but you get the wrong isomer or low yields due to electronic mismatch.

The Alpha vs. Beta Problem

Thiophenes have two distinct reactive sites:

  • 
    -position (C2/C5):  Highly reactive, nucleophilic.
    
  • 
    -position (C3/C4):  Less reactive.
    

Scenario: If you are trying to cyclize onto the


-position  (to make thieno[2,3-b]indole) but the 

-position
is open (a C-H bond), the reaction will fail or polymerize because the

-position will react preferentially (intermolecularly).

The Fix: You must block the


-position if you intend to cyclize at the 

-position.
  • Blocking Groups: Methyl, Chlorine, or Ester groups at the

    
    -position force the reaction to the 
    
    
    
    -carbon.
  • Silyl Groups: A Trimethylsilyl (TMS) group can be used as a temporary blocking group and removed later (protodesilylation).

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation? A: Yes, for Pd-catalyzed methods. It often helps overcome the high activation energy of breaking the thiophene C-H bond. For oxidative methods (FeCl


), avoid microwaves as they accelerate polymerization.

Q: My product is fluorescent. Is this a good sign? A: Yes. Fused thienoindoles are often highly fluorescent. However, check TLC. If the spot stays at the baseline, it is likely a polymer. The desired product should be mobile in Hexane/EtOAc.

Q: Why does my reaction stall after 50% conversion? A: Product inhibition. The fused thienoindole product is flatter and more electron-rich than the precursor, potentially binding to the Pd catalyst. Add more catalyst (5 mol%) or switch to a more labile ligand.

References

  • Scholl Oxidative Heterocoupling: "Steering Scholl Oxidative Heterocoupling by Tuning Topology and Electronics." Chemistry – A European Journal.

  • Hypervalent Iodine Cyclization: "Oxidative nucleophilic cyclization of 2-alkynylanilines with thiophenols under metal-free conditions." PubMed.

  • Catalyst Trapping: "Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization." PMC.

  • Pd-Catalyzed C-H Activation (Indole Synthesis): "Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts." MDPI.

  • General Thienoindole Synthesis: "Synthesis of Carbazoles via an Intramolecular Cyclization." Sci-Hub/JOC.[2]

Sources

Optimization

Removing unreacted reagents from 2-amino-N-phenylthiophene-3-carboxamide mixtures

This guide serves as a technical support resource for the purification of 2-amino-N-phenylthiophene-3-carboxamide derivatives. These compounds are typically synthesized via the Gewald reaction (multicomponent condensatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the purification of 2-amino-N-phenylthiophene-3-carboxamide derivatives. These compounds are typically synthesized via the Gewald reaction (multicomponent condensation of a ketone/aldehyde, 2-cyano-N-phenylacetamide, and elemental sulfur).[1]

The following protocols address the most common impurities: unreacted elemental sulfur (


), unreacted nitriles, residual catalysts (morpholine/triethylamine), and polymeric tars.

Technical Support: Troubleshooting & FAQs

Q1: I see persistent yellow crystalline specks in my product that are insoluble in ethanol. What are they?

Diagnosis: This is likely unreacted elemental sulfur (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) .[1]
Context:  The Gewald reaction uses elemental sulfur.[2][3][4][5][6] Sulfur has poor solubility in ethanol (the standard recrystallization solvent for these thiophenes), meaning it often co-precipitates with your product.
Solution: 
  • Chemical Removal (Recommended): Wash or reflux the crude solid with a solution of Sodium Sulfite (

    
    ) . This converts lipophilic sulfur into water-soluble sodium thiosulfate (
    
    
    
    ).[1]
  • Physical Removal: If the product is highly soluble in a solvent where sulfur is not (e.g., cold Toluene or CS

    
    —though CS
    
    
    
    is toxic/flammable), you can dissolve the product and filter off the solid sulfur. However, the chemical method is superior for high purity. See below.
Q2: My product is a dark brown/black sticky solid instead of the expected yellow powder. How do I fix this?

Diagnosis: Formation of polymeric tars or polysulfides . Context: Thiophene synthesis often generates amorphous polymers ("tars") due to oxidative polymerization or overheating.[1] Solution:

  • Silica Plug Filtration: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate. Pass it through a short pad of silica gel. The non-polar thiophene product usually elutes easily, while the polar tars stick to the baseline.

  • Activated Charcoal: If recrystallizing, add 5-10% w/w activated charcoal to the hot solution, stir for 5 minutes, and filter while hot through Celite.

Q3: Can I use an acid wash to remove the morpholine/amine catalyst?

Diagnosis: Catalyst contamination. Technical Insight: Yes, but proceed with caution. Mechanism: 2-aminothiophenes with electron-withdrawing groups (like the 3-carboxamide) are very weak bases due to resonance delocalization.[1] They typically do not form stable salts with dilute acid and will remain in the organic layer. Protocol: Wash the organic extract (DCM or EtOAc) with cold 0.5 M HCl or 10% Citric Acid .

  • Risk:[1][4] Strong acids or prolonged exposure can cause decomposition or hydrolysis of the amide bond. Use mild acids and work quickly.[1]

Q4: H-NMR shows extra aromatic signals and a singlet around 4.0 ppm.[1] What is it?

Diagnosis: Unreacted 2-cyano-N-phenylacetamide . Context: The starting nitrile often has solubility properties similar to the product. Solution:

  • Selective Washing: The starting material (amide) is often more soluble in hot water or diethyl ether than the thiophene product. Triturate (grind and wash) the solid with diethyl ether.

  • Recrystallization: Switch solvent systems. If Ethanol fails, try Ethanol:DMF (9:1) or Acetonitrile .[1]

Experimental Protocols

Protocol A: Chemical Removal of Sulfur (The Sulfite Method)

Use this when recrystallization fails to remove sulfur.

  • Preparation: Suspend the crude solid in a mixture of Ethanol and Water (ratio 2:1).

  • Reagent Addition: Add 2–3 equivalents of Sodium Sulfite (

    
    ) .
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 1–2 hours .

    • Mechanism:[1][2][3][4][6][7][8][9]

      
       (Water soluble).[1]
      
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into excess ice-cold water .

    • The thiophene product will precipitate (hydrophobic).

    • Filter the solid.[10] The sulfur (now thiosulfate) remains in the aqueous filtrate.

  • Drying: Dry the solid under vacuum.

Protocol B: Purification Workflow for Crude Mixtures

Standard procedure for Gewald reaction workup.

  • Quench: Pour reaction mixture into crushed ice. Stir for 30 mins.

  • Isolation: Filter the precipitate. (If oil forms, extract with EtOAc).[1]

  • Wash: Wash the solid cake with water (removes salts/catalyst) and cold ethanol (removes some starting materials).

  • Purification: Recrystallize from hot Ethanol .

    • If Sulfur persists:[1] Perform Protocol A.

    • If Tars persist:[1] Perform Silica Plug filtration (DCM eluent).[1]

Data & Reference Tables

Table 1: Solubility Profile of 2-Amino-N-phenylthiophene-3-carboxamide (General)

SolventSolubility (Cold)Solubility (Hot)Use Case
Ethanol LowHighPrimary Recrystallization
DMF / DMSO HighHighSolvent for reaction; difficult to remove
Water InsolubleInsolubleQuenching / Washing salts
DCM / EtOAc Moderate/HighHighExtraction / Silica Chromatography
Diethyl Ether Very LowLowTrituration (Removing impurities)

Table 2: Common Impurities & Removal Strategies

ImpurityNatureRemoval Method
Sulfur (

)
Yellow Solid, Non-polarSodium Sulfite wash; Toluene wash
Morpholine/TEA Liquid BaseDilute Acid Wash (0.5M HCl)
Tars/Polymers Dark, Polar, AmorphousSilica Gel Plug; Activated Charcoal
Starting Ketone Liquid/Solid, VolatileVacuum drying; Ethanol wash

Visualized Workflows

Figure 1: Sulfur Removal & Purification Logic

PurificationLogic Start Crude Reaction Mixture Quench Quench in Ice Water Filter Solid Start->Quench CheckS Is Sulfur Present? (Yellow insoluble specks) Quench->CheckS SulfiteWash Protocol A: Reflux with aq. Na2SO3 (Converts S8 to Thiosulfate) CheckS->SulfiteWash Yes CheckTar Is Product Dark/Tarry? CheckS->CheckTar No SulfiteWash->CheckTar Precipitate Product SilicaPlug Dissolve in DCM Pass through Silica Plug CheckTar->SilicaPlug Yes Recryst Recrystallize (Solvent: Hot Ethanol) CheckTar->Recryst No SilicaPlug->Recryst Evaporate Solvent Final Pure 2-Amino-N-phenylthiophene- 3-carboxamide Recryst->Final

Caption: Decision tree for removing sulfur and tarry byproducts from Gewald reaction mixtures.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocycles from CH-acidic nitriles.[1] VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur.[1][6] Chemische Berichte.[1]

  • Sabnis, R. W. (1999). 2-Aminothiophenes by the Gewald Reaction.[1][2][3][4][11][5][6][9][12] Phosphorus, Sulfur, and Silicon and the Related Elements. [1]

  • Putrova, Z., et al. (2010).[1] Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[1][11][9] Arkivoc.[1] [1]

  • Huang, Y., & Dömling, A. (2011).[1] The Gewald Multicomponent Reaction.[3][5] Molecular Diversity.[1]

  • Sigma-Aldrich. Sodium Sulfite Reagent Properties and Safety Data.[1][1]

Sources

Troubleshooting

Addressing hydrolysis of the carboxamide group in acidic conditions

Welcome to the Advanced Application Scientist Knowledge Base. This portal is designed for researchers, medicinal chemists, and drug development professionals dealing with the chemical instability of active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Knowledge Base. This portal is designed for researchers, medicinal chemists, and drug development professionals dealing with the chemical instability of active pharmaceutical ingredients (APIs). Below, you will find mechanistic insights, structural troubleshooting strategies, and self-validating experimental protocols to address the hydrolysis of the carboxamide group under acidic conditions.

Part 1: Mechanistic Insights (The "Why")

Q: Why is my carboxamide-containing API degrading during TFA deprotection, HPLC purification, or in simulated gastric fluid?

A: While amides are generally highly stable due to the resonance stabilization between the nitrogen lone pair and the carbonyl pi-system, strong acidic environments compromise this stability.

Under acidic conditions, the reaction initiates via the protonation of the amide[1]. Crucially, protonation occurs at the carbonyl oxygen rather than the nitrogen. O-protonation is thermodynamically favored because it preserves the resonance stabilization of the molecule, whereas N-protonation would break the continuous pi-system.

Once O-protonated, the carbonyl carbon becomes highly electrophilic. This lowers the activation energy for a nucleophilic attack by water, leading to the formation of a tetrahedral intermediate —which is widely recognized as the rate-determining step of the reaction[2],[3]. Subsequent intramolecular proton transfer to the nitrogen creates a positively charged ammonium leaving group, resulting in spontaneous C–N bond scission that yields a carboxylic acid and an amine[1].

AcidHydrolysisMechanism N1 1. Carboxamide (Resonance Stabilized) N2 2. O-Protonated Amide (Electrophilic Carbonyl) N1->N2 + H⁺ (Fast) N3 3. Tetrahedral Intermediate (Water Attack) N2->N3 + H₂O (Rate-Limiting) N4 4. Proton Transfer (Amine Activation) N3->N4 Intramolecular Shift N5 5. Cleavage (Carboxylic Acid + Amine) N4->N5 C-N Bond Scission

Logical flow of the acid-catalyzed carboxamide hydrolysis mechanism via a tetrahedral intermediate.

Part 2: Troubleshooting Matrix & Structural Strategies

Q: My lead compound shows rapid amide hydrolysis in stability assays. What structural modifications can prevent this without ablating target binding?

A: If formulation adjustments (e.g., buffering, lyophilization, or protective packaging) are insufficient to meet regulatory guidelines[4], you must alter the molecule's intrinsic kinetic stability. We recommend three primary strategies:

  • Steric Shielding: Introducing bulky substituents (e.g., tert-butyl groups or ortho-substitutions on adjacent aryl rings) physically blocks the Bürgi-Dunitz trajectory required for the water molecule's nucleophilic attack. However, causality dictates that while this improves metabolic and chemical stability, excessive steric bulk often clashes with the target binding pocket, reducing potency[5].

  • Bioisosteric Replacement: Replacing the carboxamide with a carbamate or N-pyrimidine can drastically improve stability. Carbamates maintain the critical hydrogen-bond acceptor properties (the C=O group) but alter the electronic distribution across the resonance network, mitigating hydrolysis while often improving pharmacokinetic (PK) profiles[5].

  • Electronic Deactivation: Adding electron-donating groups (EDGs) to the adjacent system can increase electron density at the carbonyl carbon, rendering it less electrophilic and more resistant to water attack.

Quantitative Data Summaries

Table 1: Quantitative Stability Targets and Kinetic Benchmarks for Amide APIs

Parameter / MetricTarget / Benchmark ValueContext & Source
Long-Term Stability Target < 5% degradationRequired over 2 years at 40°C / 75% RH per ASEAN and FDA 21 CFR Part 211 guidelines[4].
Accelerated Acid Hydrolysis > 80% remaining at 3hStandard benchmark for oral bioavailability in simulated gastric fluid (pH 1.2).
Extreme Lability Example 45% remaining at 3hObserved in highly susceptible amides (e.g., AB-FUBINACA derivatives)[6].
Lipophilicity (log D) < 3.0 (Ideal)High lipophilicity (e.g., log D ~3.7) often correlates with poor overall metabolic stability[5].

Table 2: Impact of Structural Modifications on Amide Stability (Based on IDO1 Inhibitor Optimization)

Modification StrategyExample CompoundEffect on Hydrolysis RateEffect on Target Potency
Baseline Amide Compound 5High (Rapid degradation)High (Potent)
Steric Hindrance Compound 13 (Bulky Amide)Significantly ReducedReduced Potency
Bioisosteric Carbamate Compound 14 (Carbamate)MitigatedMaintained
N-Pyrimidine Isostere Compound 28 (N-Pyrimidine)EliminatedMaintained (QD dosing potential)
(Note: Data derived from structure-based drug design studies optimizing tetrahydroquinoline IDO1 inhibitors[5].)

Part 3: Standard Operating Procedures (SOPs)

SOP: Acid Degradation Kinetic Profiling via LC-MS/MS

Objective: To quantify the pseudo-first-order degradation rate constant (


) and half-life (

) of carboxamide-containing APIs in simulated acidic environments[7].

System Suitability & Validation (Self-Validating Design): Causality: To ensure the assay accurately discriminates between stable and unstable bonds, every run must include internal positive and negative controls.

  • Positive Control (Labile): Procaine (an ester-containing anesthetic). Esters hydrolyze significantly faster than amides; rapid degradation validates the acidic potency of the buffer[8].

  • Negative Control (Stable): Lidocaine (a sterically hindered amide). Its bulky structure prevents rapid hydrolysis, validating that the assay does not produce false-positive degradation due to thermal or oxidative artifacts[8].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Simulated Gastric Fluid (SGF) without pepsin (0.1 M HCl, pH 1.2).

    • Causality: Omitting the enzyme isolates chemical acid-catalyzed hydrolysis from enzymatic cleavage, ensuring you are only measuring pH-dependent stability.

  • API Spiking: Dilute the API stock (in DMSO) into the SGF to a final concentration of 10 µM. Ensure the final DMSO concentration is <1%.

    • Causality: Higher co-solvent concentrations alter the dielectric constant of the reaction medium, artificially skewing the hydrolysis kinetics.

  • Incubation & Sampling: Incubate the mixture at 37°C ± 0.5°C in a thermomixer. Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an isotopically labeled internal standard (IS).

    • Causality: The 1:3 dilution with cold organic solvent rapidly drops the temperature and alters the pH/dielectric environment, instantly arresting the kinetic hydrolysis reaction. The IS corrects for any LC-MS/MS matrix ionization suppression.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to remove any precipitates. Inject the supernatant into the LC-MS/MS system. Monitor the parent mass transition and look for the specific +18 Da mass shift indicative of the tetrahedral intermediate, or the exact mass of the cleaved carboxylic acid/amine fragments.

  • Kinetic Calculation: Plot the natural log of the remaining API peak area ratio (API/IS) versus time. The slope of the linear regression yields

    
    , and the half-life is calculated as 
    
    
    
    [7].

KineticWorkflow S1 Acidic Buffer Prep (pH 1.2) S2 API Spiking (10 µM) S1->S2 S3 Incubation (37°C, 0-240 min) S2->S3 S4 Quenching (Cold ACN) S3->S4 S5 LC-MS/MS (Analysis) S4->S5

Step-by-step experimental workflow for evaluating API carboxamide stability in acidic conditions.

References

1.[1] "Amide Hydrolysis for Chem Students | PDF | Cooking, Food & Wine" - Scribd. Available at: [Link] 2.[4] "How to Minimize Amide Hydrolysis in High-Humidity Environments" - PatSnap. Available at:[Link] 3. "Ch20 : Amide hydrolysis" - University of Calgary. Available at: [Link] 4.[2] "24.4: Hydrolysis of Amides" - Chemistry LibreTexts. Available at:[Link] 5.[3] "Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution" - ResearchGate. Available at: [Link] 6.[5] "Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors" - PMC / NIH. Available at:[Link] 7.[7] "THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES" - RSC Publishing. Available at:[Link] 8.[8] "A chemical rationale of drug stability and degradation- An insightful approach" - IJCAP. Available at: [Link] 9.[6] "Abstracts Of Platform Presentations" - Soft-Tox.org. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive FT-IR Spectroscopy Characterization of 2-Amino-N-phenylthiophene-3-carboxamide: ATR vs. Transmission Methods

Executive Summary The compound 2-amino-N-phenylthiophene-3-carboxamide (CAS: 50273-33-1) is a highly privileged molecular scaffold, frequently synthesized via the Gewald multicomponent reaction[1]. Due to its dense funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-N-phenylthiophene-3-carboxamide (CAS: 50273-33-1) is a highly privileged molecular scaffold, frequently synthesized via the Gewald multicomponent reaction[1]. Due to its dense functionality—featuring both a highly nucleophilic C2-primary amine and a C3-secondary carboxamide—it serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and ANO1 channel blockers[2],[3].

Accurate structural validation of this compound relies heavily on Fourier-Transform Infrared (FT-IR) spectroscopy. The proximity of the primary amine and secondary amide groups results in a complex, highly specific intermolecular hydrogen-bonding network. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional KBr Pellet Transmission methods for characterizing this specific compound, providing actionable, self-validating protocols for analytical scientists.

Structural & Vibrational Analysis: The Science of the Scaffold

Before selecting a sampling technique, one must understand the vibrational mechanics of 2-amino-N-phenylthiophene-3-carboxamide. The molecule presents three critical diagnostic regions in the mid-IR spectrum:

  • The N-H Stretching Region (3100–3500 cm⁻¹): The C2-primary amine (

    
    ) typically exhibits a distinct doublet corresponding to asymmetric and symmetric stretches (~3420–3443 cm⁻¹ and ~3300–3310 cm⁻¹)[2],[3]. The secondary amide (
    
    
    
    ) presents a broader, single
    
    
    (N-H) band around 3180–3250 cm⁻¹, highly dependent on its hydrogen-bonded state[2].
  • The Amide I & II Region (1550–1670 cm⁻¹): The carbonyl (

    
    ) stretch of the carboxamide (Amide I) is heavily influenced by conjugation with the thiophene ring and hydrogen bonding, typically appearing between 1640 and 1660 cm⁻¹[3]. The Amide II band (N-H bend coupled with C-N stretch) overlaps with the thiophene ring 
    
    
    
    skeletal vibrations around 1580–1590 cm⁻¹[2].
  • The Fingerprint Region (< 1500 cm⁻¹): Contains diagnostic out-of-plane C-H bending for the phenyl ring and the isolated C4/C5 protons of the thiophene core.

Methodological Comparison: Diamond ATR vs. KBr Pellet

When characterizing solid-state pharmaceutical intermediates like 2-amino-N-phenylthiophene-3-carboxamide, the choice of FT-IR accessory directly impacts spectral fidelity.

  • Diamond ATR is a surface-reflectance technique where an evanescent wave penetrates the sample. It requires zero sample preparation, preserving the native crystalline lattice.

  • KBr Transmission requires grinding the sample with a hygroscopic salt and pressing it under immense pressure.

Because 2-amino-N-phenylthiophene-3-carboxamide relies on a delicate hydrogen-bond network between its amine and amide groups, mechanical grinding and moisture introduction can artificially shift critical diagnostic bands.

Table 1: Performance Comparison for Thiophene-3-Carboxamide Derivatives
MetricDiamond ATR-FTIRKBr Pellet Transmission
Native State Preservation Excellent: No grinding required; preserves native H-bond network.Poor: High pressure (10 tons) can induce polymorphic transitions.
Moisture Interference Low: Minimal atmospheric water interference if background is suppressed.High: Hygroscopic KBr introduces a broad ~3400 cm⁻¹ band, masking

stretches.
Spectral Resolution Good: Requires mathematical ATR correction for low-wavenumber intensity.Excellent: Sharp peaks, adheres strictly to Beer-Lambert law.
Sample Requirement 1–5 mg (Recoverable)0.5–1 mg (Destroyed in matrix)
Table 2: Diagnostic FT-IR Bands for 2-Amino-N-phenylthiophene-3-carboxamide
Functional GroupExpected Wavenumber (cm⁻¹)Diagnostic Note & Causality
Primary Amine

(N-H)
3420 – 3445Sharp peak. Often masked in KBr if matrix is wet[2],[3].
Primary Amine

(N-H)
3300 – 3315Second half of the primary amine doublet[2].
Secondary Amide

(N-H)
3180 – 3250Broadened due to intermolecular H-bonding with adjacent C=O[2].
Amide I

(C=O)
1640 – 1660Shifts to higher wavenumbers if H-bonds are broken during KBr grinding[3].
Amide II

(N-H) / Thiophene

(C=C)
1580 – 1595Strong complex band representing ring breathing and N-H bending[2].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal checks to verify that the resulting spectrum represents the molecule, not an artifact of the preparation.

Protocol A: Diamond ATR-FTIR (Recommended for Native State Analysis)

Use this protocol to confirm the exact solid-state polymorphic form and native hydrogen-bonding network of the synthesized compound.

  • System Initialization & Validation (The Blank Check):

    • Action: Clean the diamond crystal with isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: This maps the atmospheric

      
       and 
      
      
      
      in the optical path. The software uses this to perform atmospheric suppression. If the background shows residual organic peaks, the crystal is contaminated, invalidating subsequent scans.
  • Sample Application:

    • Action: Deposit ~3 mg of unground 2-amino-N-phenylthiophene-3-carboxamide directly onto the center of the diamond crystal.

  • Pressure Optimization (The Contact Check):

    • Action: Lower the pressure anvil. Monitor the live preview spectrum. Apply consistent clamp force (~50–80 cN) until the Amide I peak (~1650 cm⁻¹) reaches an absorbance between 0.1 and 0.8 AU.

    • Causality: The evanescent wave only penetrates 0.5–2.0 µm into the sample. Insufficient pressure leads to poor contact and high signal-to-noise ratios; excessive pressure can crush the crystal or induce localized heating.

  • Data Acquisition & Correction:

    • Action: Execute 32 scans. Apply an "ATR Correction" algorithm post-acquisition.

    • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the spectrum to make it directly comparable to historical transmission libraries.

Protocol B: KBr Pellet Transmission (Historical Library Matching)

Use this protocol only if comparing against legacy transmission databases or if extreme trace sensitivity is required.

  • Matrix Preparation & Moisture Validation:

    • Action: Dry spectroscopic-grade KBr at 105°C for 24 hours. Press a blank KBr pellet (100 mg) and scan it.

    • Causality: KBr is highly hygroscopic. The blank scan acts as a self-validating moisture check. If a broad band appears at 3400 cm⁻¹, the KBr is wet and will completely obscure the crucial 3420 cm⁻¹ primary amine stretch of the thiophene compound. Do not proceed until the blank is flat.

  • Sample Dilution:

    • Action: Mix 1 mg of 2-amino-N-phenylthiophene-3-carboxamide with 100 mg of validated dry KBr. Gently triturate in an agate mortar for exactly 60 seconds.

    • Causality: Vigorous over-grinding introduces frictional heat and shear stress, which can disrupt the delicate C2-amine/C3-amide hydrogen bonds, causing the Amide I band to shift artificially.

  • Pellet Pressing:

    • Action: Transfer the mixture to a 13 mm die. Apply vacuum for 1 minute, then press at 10 tons for 2 minutes.

    • Causality: The vacuum removes entrapped air, preventing micro-voids that cause severe Rayleigh scattering (which manifests as a sloping baseline at high wavenumbers).

  • Data Acquisition:

    • Action: Collect 32 scans against the validated blank KBr background.

Spectroscopic Workflow Visualization

FTIR_Workflow Start Sample: 2-Amino-N-phenylthiophene- 3-carboxamide Decision Goal: Preserve Native H-Bonding Network? Start->Decision ATR_Path Diamond ATR-FTIR (Non-destructive) Decision->ATR_Path Yes KBr_Path KBr Pellet Transmission (High Sensitivity/Dilution) Decision->KBr_Path No / Historical ATR_Prep Direct Application (Clamp force ~50-80 cN) ATR_Path->ATR_Prep KBr_Prep Grind with dry KBr (1:100) Press at 10 tons KBr_Path->KBr_Prep Validation Self-Validation: Atmospheric Suppression & Background Subtraction ATR_Prep->Validation KBr_Prep->Validation Analysis Spectral Analysis: Amide I/II & N-H Stretches Validation->Analysis

FT-IR Characterization Workflow: Decision logic and self-validating steps for thiophene derivatives.

References

  • Semantic Scholar Database. "Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities." Semantic Scholar.[Link]

Sources

Comparative

Structure-activity relationship (SAR) comparison of thiophene vs. furan carboxamides

Bioisosteric replacement is a cornerstone of lead optimization in medicinal chemistry. When optimizing a carboxamide scaffold, the decision to deploy a thiophene versus a furan ring fundamentally alters the molecule's ph...

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric replacement is a cornerstone of lead optimization in medicinal chemistry. When optimizing a carboxamide scaffold, the decision to deploy a thiophene versus a furan ring fundamentally alters the molecule's physicochemical profile, target engagement, and toxicological liabilities.

As a Senior Application Scientist, I have structured this guide to move beyond superficial comparisons. We will dissect the causality behind the structure-activity relationship (SAR) of thiophene and furan carboxamides, analyze their performance against specific targets like Succinate Dehydrogenase (SDH), and provide field-proven, self-validating experimental protocols for your drug discovery campaigns.

Physicochemical & Electronic Foundations

The carboxamide group (–CONH–) serves as a critical hinge in many pharmacophores, providing strong hydrogen bond donor/acceptor capabilities. The five-membered heterocycle attached to this hinge dictates the molecule's conformation, lipophilicity, and electron density [1].

While both thiophene and furan are aromatic, their electronic behaviors diverge significantly due to the nature of their heteroatoms. Oxygen is highly electronegative, pulling electron density away from the furan ring's


-system. Conversely, sulfur is larger and highly polarizable, allowing thiophene to maintain a more robust aromatic sextet (closer to benzene).
Table 1: Comparative Physicochemical Properties
PropertyThiophene CarboxamidesFuran CarboxamidesCausality / Impact on SAR
Heteroatom Sulfur (S)Oxygen (O)S is larger and more polarizable; O is smaller and more electronegative.
Aromatic Resonance Energy High (~29 kcal/mol)Low (~16 kcal/mol)Thiophene is flatter and more rigid, favoring deep hydrophobic pocket insertion.
Lipophilicity (logP) HigherLowerThiophene drives higher membrane permeability but may reduce aqueous solubility.

Stacking Ability
StrongWeakSulfur's polarizability enhances dispersion forces with aromatic residues (Phe, Tyr, Trp).
H-Bond Acceptor Capacity Very PoorWeak to ModerateFuran oxygen can act as a weak H-bond acceptor; thiophene sulfur rarely does.
Metabolic Stability Moderate to HighLow to ModerateFuran is highly susceptible to oxidative ring-opening by CYP450 enzymes.

Target Engagement: The Succinate Dehydrogenase (SDH) Case Study

To understand these properties in practice, we examine Succinate Dehydrogenase Inhibitors (SDHIs), a class of molecules heavily reliant on heterocyclic carboxamides. SDH (Complex II) is a crucial enzyme in both the TCA cycle and the mitochondrial electron transport chain.

Recent SAR studies comparing thiophene and furan-1,3,4-oxadiazole carboxamides demonstrated that thiophene derivatives consistently exhibited superior inhibitory activity against SDH [1]. The causality lies in the ubiquinone binding pocket of SDH, which is highly hydrophobic. The polarizable sulfur atom of the thiophene ring engages in superior


 and cation-

interactions with the aromatic residues lining the pocket, whereas the furan ring's localized electronegativity causes electrostatic repulsion or suboptimal desolvation penalties.

SDH_Pathway ComplexII Succinate Dehydrogenase (Complex II) Fumarate Fumarate ComplexII->Fumarate e- transfer Ubiquinone Ubiquinone (CoQ) ComplexII->Ubiquinone e- transfer to pool Succinate Succinate Succinate->ComplexII Oxidation Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol Reduction Inhibitor Thiophene Carboxamide (Potent SDHI) Inhibitor->ComplexII Blocks Ubiquinone Site via strong π-π stacking

Diagram 1: SDH Inhibition Pathway & Electron Transfer Blockade by Thiophene Carboxamides.

Metabolic Stability & Toxicological Liabilities

The most critical differentiator between thiophene and furan carboxamides is their metabolic fate. Both rings are considered "structural alerts" in medicinal chemistry, but their toxicological profiles differ drastically[2, 3].

Furan Liabilities: Furan rings are notoriously prone to cytochrome P450 (CYP3A4/CYP2C9)-mediated oxidation. The electron-rich nature of furan facilitates epoxidation, which rapidly undergoes ring-opening to form highly reactive cis-enediones. These electrophilic species covalently bind to nucleophilic residues on hepatic proteins, leading to severe idiosyncratic drug toxicity (hepatotoxicity) [3].

Thiophene Liabilities: Thiophene is significantly more metabolically stable due to its higher aromaticity. However, it is not immune to bioactivation. CYP450 enzymes can oxidize thiophene into S-oxides or epoxides [2]. While these are also reactive, they are generally less destructive than furan-derived enediones and can often be mitigated by adding steric bulk (e.g., a methyl group at the C5 position) to block the site of metabolism.

Bioactivation Drug Carboxamide Drug (Thiophene or Furan) CYP CYP450 Enzymes (Hepatic Metabolism) Drug->CYP Oxidation FuranMet Furan Oxidation (cis-enedione) CYP->FuranMet Ring Opening (High Risk) ThioMet Thiophene Oxidation (S-oxide / Epoxide) CYP->ThioMet S-Oxidation (Mod. Risk) GSH Glutathione (GSH) Trapping FuranMet->GSH In vitro assay Toxicity Covalent Binding to Proteins (Toxicity) FuranMet->Toxicity In vivo escape ThioMet->GSH In vitro assay ThioMet->Toxicity In vivo escape Adducts Stable GSH Adducts (LC-MS/MS Detection) GSH->Adducts Nucleophilic attack

Diagram 2: CYP450-Mediated Bioactivation Pathways of Furan vs. Thiophene.

Experimental Validation: Self-Validating Protocols

To objectively compare thiophene and furan carboxamides in your pipeline, you must employ self-validating experimental systems. Below are two critical protocols: one for target engagement and one for toxicological profiling.

Protocol A: In Vitro SDH Enzyme Inhibition Assay (Target Engagement)

This protocol uses 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. Causality: As SDH oxidizes succinate, electrons are transferred to DCPIP, changing its color from blue (oxidized) to colorless (reduced). If your carboxamide successfully blocks the ubiquinone site, DCPIP remains blue. The colorimetric change acts as a self-validating indicator of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (25 mM potassium phosphate, pH 7.4, 5 mM MgCl₂). Prepare 20 mM succinate, 1 mM DCPIP, and isolated porcine mitochondrial Complex II.

  • Compound Dilution: Serially dilute the thiophene and furan carboxamide analogs in DMSO (final DMSO concentration <1%).

  • Incubation: In a 96-well microplate, combine 180 µL assay buffer, 5 µL Complex II, and 5 µL of the test compound. Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a succinate/DCPIP master mix to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the

    
     by plotting the rate of absorbance decrease (Vmax) against the log concentration of the inhibitor.
    
Protocol B: Reactive Metabolite Trapping via Glutathione (Toxicology)

To quantify the bioactivation risk of the furan vs. thiophene rings, we trap the transient reactive electrophiles using Glutathione (GSH). Causality: GSH mimics cellular nucleophiles. If a reactive cis-enedione or S-oxide is formed, it will covalently bind to GSH. Detecting these GSH-adducts via LC-MS/MS (+307 Da mass shift) provides direct, irrefutable proof of reactive metabolite formation.

Step-by-Step Methodology:

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) (1 mg/mL final protein), 5 mM GSH, and 10 µM of the test carboxamide in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

  • Reaction: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and identify parent mass + 307 Da peaks to quantify the relative bioactivation of the furan vs. thiophene analogs.

Strategic Recommendations

When designing carboxamide-based therapeutics:

  • Default to Thiophene for Hydrophobic Pockets: If your target requires deep insertion into a lipophilic pocket (like SDH or certain kinase hinge regions), thiophene will almost always yield a higher binding affinity due to superior

    
     stacking.
    
  • Use Furan for Solubility Rescues: If your thiophene lead is "brick dust" (highly insoluble), switching to a furan can improve aqueous solubility and lower logP, provided the target pocket tolerates the electronegative oxygen.

  • Mitigate Toxicity Proactively: If you must use a furan or thiophene ring, block the most metabolically labile positions (typically the C2 or C5 positions flanking the heteroatom) with a methyl, fluorine, or chlorine group to prevent CYP450-mediated ring opening[2].

References

  • Title: Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (2021) URL: [Link]

  • Title: Bioactivation Potential of Thiophene-Containing Drugs Source: Chemical Research in Toxicology (2014) URL: [Link]

  • Title: Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity Source: Chemical Research in Toxicology (2011) URL: [Link]

Validation

Technical Guide: Validating Purity of 2-Amino-N-phenylthiophene-3-carboxamide via HPLC

Executive Summary In the development of kinase inhibitors and adenosine receptor antagonists, 2-amino-N-phenylthiophene-3-carboxamide serves as a critical scaffold. Its structural integrity is often compromised by the in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and adenosine receptor antagonists, 2-amino-N-phenylthiophene-3-carboxamide serves as a critical scaffold. Its structural integrity is often compromised by the instability of the 2-amino thiophene core, which is prone to oxidation and hydrolysis.

While Nuclear Magnetic Resonance (qNMR) offers absolute quantification without reference standards, it lacks the sensitivity required for trace impurity profiling (<0.1%) mandated by ICH guidelines. This guide establishes High-Performance Liquid Chromatography (HPLC) as the superior validation method for routine quality control, offering a balanced protocol that ensures specificity against common Gewald reaction byproducts (elemental sulfur, cyanoacetamides) and oxidative degradants.

Part 1: Chemical Context & Impurity Profile

To validate purity, one must first understand the "enemy"—the specific impurities likely to be present. The synthesis of this molecule typically follows the Gewald Reaction or a post-synthetic amide coupling.

Critical Impurity Matrix
Impurity TypeSourceDetection Challenge
Elemental Sulfur (

)
Excess reagent from Gewald synthesisHighly lipophilic; elutes late; poor UV response at 254 nm.

-Methylene Ketones
Unreacted starting materialVolatile; often lacks strong chromophores.
N-phenylcyanoacetamide PrecursorStructural similarity to product; risk of co-elution.
Azo-dimers Oxidation of 2-amino groupHighly colored; elutes as a distinct peak; indicates degradation.
Des-amino analogs Side reaction (deamination)Very similar polarity to the main peak.

Part 2: Method Comparison (The Alternatives)

Why choose HPLC over other analytical techniques? The following decision matrix compares the three primary methodologies used in organic synthesis validation.

Comparative Analysis Table
FeatureRP-HPLC (Recommended) qNMR (Proton) TLC / GC-MS
Primary Utility Quantitative Purity & Impurity ProfilingPotency Assignment (Assay)Reaction Monitoring (Qualitative)
Sensitivity (LOD) High (ng range)Low (~1% impurity threshold)Variable (TLC is visual; GC degrades sample)
Selectivity Excellent (separates isomers/degradants)High (structural elucidation)Moderate to Low
Sample Stability Controlled (cooled autosampler)Good (in deuterated solvent)Poor (GC thermal degradation of amines)
Throughput High (Automated)Low (Manual processing)High (TLC) / Medium (GC)
Decision Logic for Researchers

DecisionMatrix Start Validation Goal Trace Trace Impurities (<0.1%) Start->Trace Assay Absolute Content (No Standard) Start->Assay Quick Reaction Progress Start->Quick Method_HPLC Method: RP-HPLC (UV/PDA) Trace->Method_HPLC Required Method_NMR Method: qNMR (Internal Std) Assay->Method_NMR Best Fit Method_TLC Method: TLC/LC-MS (Qualitative) Quick->Method_TLC Sufficient

Figure 1: Analytical Decision Matrix. Select RP-HPLC when impurity profiling and stability indication are the primary goals.

Part 3: The Validated HPLC Protocol

This protocol is designed to suppress the ionization of the 2-amino group (preventing peak tailing) while resolving the hydrophobic N-phenyl moiety.

Chromatographic Conditions
  • Instrument: HPLC with Photodiode Array (PDA) Detector.

  • Column: C18 (Octadecyl) end-capped,

    
     (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
    
    • Why: The "Plus" or "XBridge" technology handles basic amines better than standard silica.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Expert Note: Low pH ensures the amine is fully protonated (

      
      ), interacting consistently with the stationary phase. Avoid Formic Acid if using UV <230 nm due to baseline noise; use Phosphate.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
     (Thermostatted).
    
  • Detection:

    • Channel A: 254 nm (General aromatic detection).

    • Channel B: 280 nm (Specific for extended conjugation).

    • Spectrum: 200–400 nm (for peak purity analysis).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (elute polar salts)
15.01090Linear Gradient
20.01090Wash (elute Sulfur/Dimers)
20.1955Return to Initial
25.0955Re-equilibration
Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Loop cluster_data Validation Output Step1 Weigh 10mg Sample Step2 Dissolve in ACN:Water (1:1) Step1->Step2 Step3 Filter (0.22 µm PTFE) Step2->Step3 Step4 Inject 10 µL Step3->Step4 Step5 Gradient Elution Step4->Step5 Step6 PDA Detection (254nm) Step5->Step6 Step7 Integration & Purity Check Step6->Step7 Step8 Report Generation Step7->Step8

Figure 2: Standardized Workflow for Aminothiophene Analysis. Note the filtration step is critical to remove insoluble sulfur byproducts.

Part 4: Validation Parameters (ICH Q2(R1) Compliance)

To claim the method is "valid," you must demonstrate the following per ICH Q2(R1) guidelines.

Specificity (Stress Testing)

You must prove the main peak is pure and distinct from degradants.

  • Protocol: Expose the sample to:

    • Acid (0.1 N HCl, 2h).

    • Base (0.1 N NaOH, 2h) – Expect hydrolysis of the amide.

    • Oxidation (3%

      
      , 2h) – Expect N-oxide or azo formation.
      
  • Acceptance: Resolution (

    
    ) > 1.5 between the main peak and any degradant. Peak Purity Index (from PDA) > 0.999.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance: RSD (Relative Standard Deviation)

    
     for peak area.
    

Part 5: Troubleshooting & Expert Insights

Issue 1: Peak Tailing of the Main Component

  • Cause: Interaction between the free amine (2-amino group) and residual silanols on the silica column.

  • Solution: Ensure pH is < 3.0. If tailing persists, add 5 mM Triethylamine (TEA) to the mobile phase, but this may reduce column life. Switching to a "Shield" or "Polar Embedded" column (e.g., Waters SymmetryShield) is a better long-term fix.

Issue 2: "Ghost" Peaks in Blank

  • Cause: Carryover of the lipophilic N-phenyl group or late-eluting sulfur.

  • Solution: Extend the wash step (90% ACN) to 10 minutes. Use a needle wash solution of 100% ACN or Methanol.

Issue 3: Degradation During Analysis

  • Cause: Aminothiophenes are light and air sensitive.

  • Solution: Use amber vials. Keep the autosampler temperature at

    
    . Process samples within 24 hours.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2]

  • Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
  • Sabanovic, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene.[3] National Institutes of Health (PMC).

  • BenchChem. (2024). Analytical HPLC method for 2-aminothiophene derivatives.[2] (General method conditions adapted for specific N-phenyl derivative).

Sources

Comparative

Comparing bioactivity of 2-amino-N-phenylthiophene-3-carboxamide with standard antibiotics

Comparative Bioactivity Guide: 2-Amino-N-phenylthiophene-3-carboxamide vs. Standard Antibiotics Executive Overview In the landscape of medicinal chemistry, the 2-aminothiophene-3-carboxamide core is recognized as a "priv...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 2-Amino-N-phenylthiophene-3-carboxamide vs. Standard Antibiotics

Executive Overview

In the landscape of medicinal chemistry, the 2-aminothiophene-3-carboxamide core is recognized as a "privileged scaffold"—a highly versatile molecular framework capable of engaging diverse biological targets. As antimicrobial resistance (AMR) renders standard antibiotics increasingly obsolete, researchers are pivoting toward synthetic heterocycles that bypass traditional resistance mechanisms. This guide provides an objective, data-driven comparison of 2-amino-N-phenylthiophene-3-carboxamide derivatives against standard clinical antibiotics, detailing their mechanistic superiority, quantitative bioactivity, and the self-validating experimental protocols required for their evaluation.

Mechanistic Paradigm: Polypharmacology vs. Single-Target Inhibition

Standard antibiotics, such as fluoroquinolones (e.g., Ciprofloxacin) or β-lactams (e.g., Cefixime), typically rely on single-target mechanisms—binding directly to the active site of DNA gyrase or inhibiting cell wall synthesis, respectively. Pathogens rapidly circumvent these drugs through target site mutations or the overexpression of efflux pumps.

Conversely, 2-aminothiophene-3-carboxamide derivatives exhibit a polypharmacological approach[1].

  • Allosteric Modulation: Rather than competing for the highly mutable active site, specific thiophene derivatives target DNA gyrase via unique allosteric binding sites, stabilizing DNA-cleavage complexes and inducing bacterial apoptosis[2].

  • Efflux Pump Inhibition (EPI): A critical advantage of the 2-aminothiophene scaffold is its ability to inhibit bacterial efflux pumps. Molecular dynamics simulations and ethidium bromide accumulation assays have confirmed that these derivatives effectively block the NorA and MepA efflux pumps in Staphylococcus aureus[3]. This not only provides intrinsic antibacterial activity but synergistically restores the intracellular concentration and efficacy of standard antibiotics when administered in combination[3].

MOA A 2-Amino-N-phenylthiophene- 3-carboxamide C Efflux Pump Inhibition (NorA/MepA) A->C Modulates/Inhibits D DNA Gyrase Allosteric Inhibition A->D Allosteric Binding B Standard Antibiotics (e.g., Fluoroquinolones) E DNA Gyrase Active Site Binding B->E Competitive Binding C->B Restores Intracellular Concentration F Bacterial Cell Death D->F DNA Cleavage E->F DNA Cleavage

Fig 1. Mechanistic pathways of 2-aminothiophenes vs. standard antibiotics.

Quantitative Bioactivity Benchmarking

To objectively evaluate performance, we benchmark the Minimum Inhibitory Concentration (MIC) of optimized 2-aminothiophene-3-carboxamide derivatives against standard clinical antibiotics. Experimental data demonstrates that these synthetic heterocycles can achieve low-micromolar efficacy, often outperforming standards in resistant strains[4].

Antimicrobial AgentTarget PathogenMIC Range (µg/mL)Primary Mechanism
2-Aminothiophene Derivatives S. aureus (Gram +)1.95 – 32.0DNA Gyrase Allosteric Inhibition / EPI
2-Aminothiophene Derivatives P. aeruginosa (Gram -)4.0 – 42.0Membrane Disruption / EPI
Ciprofloxacin (Standard) S. aureus0.5 – 4.0DNA Gyrase Active Site Binding
Cefixime (Standard) S. aureus (Resistant)> 64.0Cell Wall Synthesis Inhibition
2-Aminothiophene + Ciprofloxacin S. aureus (NorA Overexpressed)0.125 – 1.0Synergistic (Efflux Blockade + Cleavage)

Data synthesized from comparative in vitro broth microdilution assays[3],[4],[2].

Self-Validating Experimental Protocols

As an application scientist, I emphasize that reproducible data stems from robust, self-validating methodologies. Below are the optimized protocols for synthesizing the 2-aminothiophene core and evaluating its bioactivity, complete with the causality behind each experimental choice.

Protocol A: Gewald Multicomponent Synthesis

The Causality: The Gewald reaction is selected for its high atom economy, allowing the one-pot assembly of the thiophene ring[5]. We utilize morpholine as a catalytic base rather than stronger bases (like NaOH). Morpholine's specific pKa efficiently deprotonates the α-cyanoacetamide to initiate the Knoevenagel condensation with the ketone, without triggering unwanted hydrolysis of the carboxamide group.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of the appropriate ketone and 10 mmol of N-phenyl-2-cyanoacetamide in 20 mL of absolute ethanol.

  • Catalysis: Add 10 mmol of elemental sulfur (S₈), followed by the dropwise addition of 10 mmol of morpholine.

  • Reaction: Stir the mixture at 50°C for 2–4 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Petroleum Ether:Ethyl Acetate (7:3) solvent system[5].

  • Isolation: Upon completion, pour the mixture into crushed ice. Filter the resulting precipitate under vacuum.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 2-amino-N-phenylthiophene-3-carboxamide derivative (>95% purity via HPLC).

Protocol B: Colorimetric Broth Microdilution (MIC Assay)

The Causality: Relying solely on optical density (OD600) for MIC determination can yield false positives due to the precipitation of lipophilic thiophene compounds in aqueous media. To create a self-validating system, we integrate Resazurin (Alamar Blue) as a redox indicator. Viable bacteria reduce the blue resazurin to pink resorufin. If a well remains blue, it definitively confirms the absence of metabolic activity, decoupling the readout from compound solubility artifacts[2].

Step-by-Step Workflow:

  • Inoculum Preparation: Culture QC strains (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to an exponential growth phase. Adjust turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized 2-aminothiophene compound (range: 128 µg/mL to 0.25 µg/mL) in MHB. Include a Ciprofloxacin positive control row and a compound-free negative growth control row.

  • Inoculation: Add 10 µL of the bacterial suspension to each well (final well volume: 100 µL).

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Redox Validation: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Endpoint Determination: Record the MIC as the lowest compound concentration that prevents the color change from blue to pink.

Workflow S1 Gewald Multicomponent Synthesis (Ketone + Nitrile + Sulfur) S2 S2 S1->S2 S3 Broth Microdilution Assay (Mueller-Hinton Broth, 96-well) S2->S3 S4 Incubation & Resazurin Addition (37°C, 18-24 hrs) S3->S4 S5 Colorimetric MIC Determination (Blue = Inhibition, Pink = Growth) S4->S5

Fig 2. Self-validating experimental workflow for compound synthesis and MIC determination.

References

  • Title: 2-Aminothiophene derivatives reduce resistance to fluoroquinolones in Staphylococcus aureus strains which overexpress NorA and MepA efflux pumps Source: PubMed / Elsevier (NIH) URL: [Link]

  • Title: Design, Synthesis, and Evaluation of β‑Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance Source: PMC (NIH) URL: [Link]

  • Title: Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties Source: ResearchGate URL: [Link]

Sources

Validation

Elemental analysis and validation of synthetic thiophene carboxamides

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Specialists in Drug Discovery. Executive Summary: The Thiophene Advantage & The Analytical Challenge Thiophene-2-carboxamides ha...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Specialists in Drug Discovery.

Executive Summary: The Thiophene Advantage & The Analytical Challenge

Thiophene-2-carboxamides have emerged as critical scaffolds in modern drug discovery, serving as potent bioisosteres to benzamides. Their electron-rich aromatic nature and unique geometry often confer superior binding affinity in kinase inhibitors and antimicrobial agents. However, the very atom that provides this advantage—Sulfur —introduces significant complexity in validation.

Standard validation protocols optimized for carbon-nitrogen scaffolds often fail to capture the nuances of sulfur-containing heterocycles. This guide provides an advanced, comparative framework for synthesizing, validating, and benchmarking thiophene carboxamides against their benzamide counterparts, ensuring data integrity for high-impact publications and regulatory filings.

Synthesis Workflow: The "Product" Definition

To validate performance, we must first define a robust synthesis baseline. While the Gewald reaction is common for aminothiophenes, the Amide Coupling (Acid Chloride Method) remains the gold standard for generating high-purity carboxamide libraries for structure-activity relationship (SAR) studies.

Optimized Synthesis Protocol

Objective: Synthesize N-substituted thiophene-2-carboxamides with >98% purity.

  • Activation: Convert thiophene-2-carboxylic acid to acid chloride using thionyl chloride (

    
    ) with catalytic DMF. Critical: Remove excess 
    
    
    
    via azeotropic distillation with toluene to prevent side-reactions.
  • Coupling: React acid chloride with the target amine in anhydrous DCM/THF at 0°C to RT.

  • Scavenging: Use polymer-supported trisamine to scavenge excess acid chloride, or wash with 1M HCl followed by saturated

    
    .
    
Synthesis Logic Diagram

SynthesisWorkflow Start Thiophene-2-Carboxylic Acid Activation Activation (SOCl2, cat. DMF, Reflux) Start->Activation  Activation   Intermediate Acid Chloride Species (Moisture Sensitive) Activation->Intermediate Coupling Nucleophilic Attack (R-NH2, Et3N, DCM, 0°C) Intermediate->Coupling  + Amine   Workup Biphasic Workup (Acid/Base Wash) Coupling->Workup Product Thiophene-2-Carboxamide (Target >95% Yield) Workup->Product

Figure 1: Optimized synthetic pathway for thiophene carboxamides, prioritizing removal of reactive intermediates.

Elemental Analysis & Validation: The Core Directive

For thiophene derivatives, standard CHN analysis is insufficient. You must employ CHNS Analysis to validate the integrity of the thiophene ring and ensure no desulfurization occurred during harsh synthetic steps.

The "Sulfur Problem" in Elemental Analysis

Sulfur poses two specific challenges in automated elemental analyzers:

  • Catalyst Poisoning: High sulfur content can degrade standard oxidation catalysts.

  • Adsorption:

    
     adheres to transfer lines more strongly than 
    
    
    
    or
    
    
    , leading to "memory effects" (carryover) in subsequent runs.
High-Integrity CHNS Protocol
  • Instrument: Flash 2000 or Elementar vario EL cube (preferred for sulfur).

  • Combustion Aid: Add Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    ) to the sample tin capsule. This ensures complete oxidation of sulfur to
    
    
    and prevents sulphate ash formation.
  • Acceptance Criteria:

    • Carbon/Nitrogen:

      
       absolute difference from theoretical.[1][2]
      
    • Sulfur:

      
       (Wider tolerance allowed due to adsorption effects, but must be consistent).
      
Comparative Validation Data

The following table contrasts the validation profile of a synthesized Thiophene Carboxamide against its direct Benzamide bioisostere.

Table 1: Comparative Analytical Performance

FeatureThiophene-2-Carboxamide (Product)Benzamide (Alternative)Analytical Insight
Formula


Thiophene saves 2 carbons (lower MW).
MW ~203.26 g/mol ~197.23 g/mol Sulfur atom adds significant mass density.
CHNS Accuracy Requires

additive.
Sulfur often reads low without it.
Standard combustion. High accuracy easy to achieve.Critical Check: If S is low, ring degradation is likely.
1H NMR (Aromatic) 3 Distinct Signals:

7.5-7.8 ppm (dd). Clear coupling constants (

).
Multiplets:

7.4-8.0 ppm. Often overlapping complex patterns.
Thiophene spectra are cleaner, aiding purity assessment.
Metabolic Stability Moderate: S-oxidation to sulfoxide/sulfone is a metabolic soft spot.High: Phenyl ring is robust against oxidation.Thiophene requires CYP450 stability testing early.

Performance Comparison: Thiophene vs. Benzamide

Why choose the Thiophene scaffold despite the analytical challenges? The answer lies in Electronic Profiling and Binding Efficiency .

Physicochemical Superiority
  • Lipophilicity (LogP): Thiophene is more lipophilic than benzene. A thiophene carboxamide will typically have a higher LogP than its benzamide analog, improving membrane permeability.

  • Electronic Effects: The sulfur atom acts as an electron donor to the ring but the ring itself is electron-rich (

    
    -excessive). This allows for stronger 
    
    
    
    stacking interactions with target protein residues (e.g., Phenylalanine gates in kinases) compared to the neutral benzene ring.
Validation Logic Tree

Use this decision matrix to determine if your synthesized product meets the "Publishable Grade" standard.

ValidationTree Sample Purified Sample NMR 1H NMR Analysis Sample->NMR CheckNMR Are Thiophene signals (7.0-8.0 ppm) distinct and integrated correctly? NMR->CheckNMR EA CHNS Elemental Analysis (with V2O5) CheckNMR->EA Yes Fail FAIL: Repurify/Resynthesize CheckNMR->Fail No (Impure) CheckEA Is Sulfur within ±0.4% theoretical? EA->CheckEA HPLC HPLC Purity Check (UV 254nm) CheckEA->HPLC Yes CheckEA->Fail No (Ring Degradation) Pass PASS: Publishable Grade (Bioisostere Validated) HPLC->Pass >98% Area HPLC->Fail <95% Area

Figure 2: Step-wise validation logic ensuring structural integrity before biological testing.

References

  • Synthesis & Biological Evaluation

    • Reference: Al-Wahaibi, L. H., et al. (2023).
    • Source:

  • Elemental Analysis Methodology

    • Reference: Thermo Fisher Scientific. (2018).[3] "Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer." Application Note.

    • Source:

  • Bioisosteric Comparison (Thiophene vs Benzene)

    • Reference: Lassalas, P., et al. (2016). "Structure-Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry.
    • Source:

  • Anticancer Applications

    • Reference: Mara, B. I., et al. (2025). "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
    • Source:

Sources

Comparative

Comparative study of N-phenyl vs. N-alkyl substituted thiophene-3-carboxamides

Comparative Guide: N-Phenyl vs. N-Alkyl Substituted Thiophene-3-Carboxamides in Drug Discovery Thiophene-3-carboxamides represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: N-Phenyl vs. N-Alkyl Substituted Thiophene-3-Carboxamides in Drug Discovery

Thiophene-3-carboxamides represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., JNK, VEGFR-2), allosteric modulators, and anti-tubulin agents[1][2]. A critical juncture in optimizing the Structure-Activity Relationship (SAR) of these molecules is the functionalization of the carboxamide nitrogen. The choice between an N-phenyl (aryl) and an N-alkyl substituent fundamentally alters the molecule's physicochemical properties, electronic distribution, and target binding mode[3].

This guide provides an objective, data-driven comparison of N-phenyl versus N-alkyl thiophene-3-carboxamides, detailing their mechanistic differences, synthetic protocols, and biological performance to aid researchers and drug development professionals in lead optimization.

Mechanistic & Structural Comparison

The substitution at the carboxamide nitrogen dictates the conformational geometry and intermolecular interaction profile of the ligand within a target's active site.

N-Phenyl (Aryl) Substitution:

  • Electronic Effects: The phenyl ring withdraws electron density via resonance, making the amide N-H a stronger hydrogen bond donor.

  • Conformational Rigidity: Density Functional Theory (DFT) studies indicate that N-aryl thiophene-3-carboxamides often adopt a non-planar configuration where the phenyl ring is twisted out of the thiophene plane (average dihedral angles of ~19-25°)[4]. This specific, rigid geometry is highly favorable for inserting into narrow hydrophobic clefts of kinase domains.

  • Binding Interactions: The aromatic ring readily engages in

    
     stacking and cation-
    
    
    
    interactions with residues like Phenylalanine or Lysine in the target pocket[4].

N-Alkyl Substitution:

  • Electronic Effects: Alkyl groups are electron-donating, which increases the basicity of the amide oxygen, making it a stronger hydrogen bond acceptor.

  • Flexibility & Lipophilicity: Alkyl chains (e.g., methyl, ethyl, pentyl) provide rotational freedom. While this flexibility can incur an entropic penalty upon binding, it allows the ligand to mold into irregular hydrophobic pockets.

  • Binding Interactions: Primarily driven by van der Waals forces. Minor chemical modifications (e.g., moving from an N-methyl to an N-benzyl group) can lead to surprisingly different binding modes, necessitating frequent X-ray crystallographic re-validation[3].

BindingMechanisms Core Thiophene-3-carboxamide Core NPhenyl N-Phenyl Substitution Rigid, Non-planar (~20° twist) Core->NPhenyl NAlkyl N-Alkyl Substitution Flexible, Aliphatic Core->NAlkyl PiStack Pi-Pi Stacking & Strong H-Bond Donor NPhenyl->PiStack VdW Van der Waals Forces & Strong H-Bond Acceptor NAlkyl->VdW HighAffinity High Kinase Affinity (e.g., VEGFR-2, JNK) PiStack->HighAffinity ModAffinity Target-Dependent Affinity (Requires X-ray Validation) VdW->ModAffinity

Caption: Logical relationship of N-substitution effects on target binding mechanisms and kinase affinity.

Quantitative Data & Performance Metrics

To objectively compare these two classes, we evaluate their performance against common biological targets such as VEGFR-2 (implicated in hepatocellular carcinoma) and JNK, alongside standard physicochemical metrics[1].

Table 1: Comparative Performance Metrics of Substituted Thiophene-3-Carboxamides

Property / MetricN-Phenyl Thiophene-3-CarboxamidesN-Alkyl Thiophene-3-Carboxamides
Primary Biological Targets VEGFR-2, JNK, Tubulin[1][2]Endothiapepsin, Allosteric Modulators[3][5]
Electronic Profile Electron-withdrawing (enhances H-bond donor)Electron-donating (enhances H-bond acceptor)
Conformational Geometry Rigid, non-planar (dihedral twist ~19-25°)[4]Flexible, high rotational freedom
Key Binding Interactions ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

stacking, cation-

, rigid H-bonding[4]
Van der Waals, hydrophobic pocket molding
Average LogP Contribution Higher (promotes membrane permeability)Variable (tunable based on chain length)
Target Affinity (Kinases) Generally High (

in low

M to nM)
Moderate to High (highly dependent on pocket size)

Experimental Methodologies

A robust, self-validating protocol is essential for synthesizing and evaluating these derivatives. The core thiophene ring is typically constructed via the Gewald multicomponent reaction, followed by targeted amidation or utilizing pre-substituted cyanoacetamides[1].

SynthesisWorkflow Gewald 1. Gewald Reaction (Core Synthesis) Amidation 2. Amidation (N-Phenyl vs N-Alkyl) Gewald->Amidation Purification 3. Purification (TLC & Recrystallization) Amidation->Purification Assay 4. In Vitro Assay (FRET / IC50) Purification->Assay

Caption: Step-by-step experimental workflow from Gewald synthesis to in vitro biological evaluation.

Protocol 1: Synthesis of the Core via Gewald Reaction using N-Substituted Cyanoacetamides

Causality & Expertise: The Gewald reaction is chosen for its high atom economy and ability to yield fully substituted 2-aminothiophenes in a single step. Using an N-substituted cyanoacetamide directly incorporates the N-phenyl or N-alkyl group without needing a secondary amidation step[1].

  • Reagent Assembly: Combine the ketone (1.0 eq), the specific N-phenyl or N-alkyl cyanoacetamide (1.0 eq), and elemental sulfur (1.2 eq) in a suitable solvent such as ethanol or dioxane[1][4].

  • Catalysis: Add a secondary amine base (e.g., morpholine or triethylamine, 1.0 eq) dropwise. Rationale: The base deprotonates the active methylene of the cyanoacetamide, initiating a Knoevenagel condensation with the ketone, and subsequently activates the elemental sulfur for nucleophilic attack and ring closure[1][4].

  • Reaction Monitoring: Stir the mixture at 40-60°C. Monitor the reaction progress via Thin Layer Chromatography (TLC). Trustworthiness: The disappearance of the cyanoacetamide starting material spot serves as a self-validating checkpoint for the completion of the condensation phase.

  • Isolation and Purification: Pour the crude mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure N-substituted 2-aminothiophene-3-carboxamide. Verify the structure using

    
     NMR and Mass Spectrometry[4].
    
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

Causality & Expertise: To confirm that the synthesized N-phenyl/N-alkyl variations translate to biological efficacy, an in vitro Fluorescence Resonance Energy Transfer (FRET) kinase assay is employed.

  • Preparation: Prepare serial dilutions of the synthesized thiophene-3-carboxamide compounds in DMSO. Rationale: Serial dilutions are required to generate a dose-response curve. Ensure the final DMSO concentration in the assay buffer remains below 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Incubate the compound with the purified target kinase (e.g., VEGFR-2) and its specific peptide substrate in a kinase buffer containing ATP and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     for 60 minutes at room temperature.
    
  • Detection: Add a FRET-based detection reagent. Rationale: The detection reagent specifically binds to the phosphorylated product. The ratio of emission wavelengths provides a quantifiable, highly sensitive measure of remaining kinase activity.

  • Validation: Include a known clinical inhibitor (e.g., Sorafenib) as a positive control and a DMSO-only well as a negative control. Calculate the half-maximal inhibitory concentration (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) using non-linear regression analysis to objectively compare the N-phenyl and N-alkyl variants.
    

Conclusion

The selection between N-phenyl and N-alkyl substitutions on the thiophene-3-carboxamide scaffold should be strictly target-driven. N-phenyl derivatives generally offer superior potency in rigid kinase pockets due to


 stacking capabilities and favorable non-planar dihedral geometries[4]. Conversely, N-alkyl derivatives are advantageous when targeting flexible hydrophobic regions or when modulating the physicochemical profile (e.g., tuning lipophilicity or increasing aqueous solubility) is the primary objective of the drug development campaign[3].

References

  • Title: 2-Pentanamidothiophene-3-carboxamide|CAS 896680-63-0 Source: Benchchem URL
  • Source: PMC (nih.gov)
  • Title: Substituted 4-amino-5-benzoyl-2-(phenylamino)thiophene-3-carbonitriles and substituted 4-amino-5-benzoyl-2-(phenylamino)
  • Title: Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds Source: Taylor & Francis URL
  • Title: 3WZ8: Endothiapepsin in complex with Gewald reaction-derived inhibitor (8)
  • Title: Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)

Sources

Safety & Regulatory Compliance

Safety

2-amino-N-phenylthiophene-3-carboxamide proper disposal procedures

Standard Operating Procedure: Disposal of 2-amino-N-phenylthiophene-3-carboxamide Executive Summary Objective: To provide a scientifically rigorous, safety-compliant protocol for the disposal of 2-amino-N-phenylthiophene...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of 2-amino-N-phenylthiophene-3-carboxamide

Executive Summary

Objective: To provide a scientifically rigorous, safety-compliant protocol for the disposal of 2-amino-N-phenylthiophene-3-carboxamide (CAS: 50273-33-1). Core Directive: This compound is an organic solid containing both sulfur and nitrogen. Incineration with afterburner and scrubber is the only acceptable final disposal method to prevent the release of toxic sulfur oxides (


) and nitrogen oxides (

). Immediate Action: Segregate from strong oxidizing agents. Do not dispose of via municipal waste or sink drainage.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.

Property Data
Chemical Name 2-amino-N-phenylthiophene-3-carboxamide
CAS Number 50273-33-1
Molecular Formula

Molecular Weight 218.28 g/mol
Physical State Solid (Powder/Crystal)
Solubility Soluble in DMSO, DMF, Methanol; Poorly soluble in water.[1][2]
Primary Hazards Irritant (Skin/Eye), Toxic (Ingestion), Combustible .
Reactivity Incompatible with Strong Oxidizing Agents .

Scientist's Note: The thiophene ring is electron-rich, making it susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., nitric acid, perchlorates) in a waste container can lead to exothermic reactions or evolution of toxic gases. Strict segregation is required.

Personal Protective Equipment (PPE)

Treat this compound as a potential sensitizer and toxicant. Standard laboratory dress code is insufficient; specific barriers are required.

PPE Category Specification Scientific Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Prevents dermal absorption. Double gloving provides a visual indicator of breach and extra breakthrough time.
Eye Protection Chemical Safety Goggles Side shields are insufficient against fine dust or splashes. Goggles seal the ocular area from airborne particulates.
Respiratory N95/P100 Mask or Fume HoodRequired if handling open powder outside a fume hood to prevent inhalation of particulates.
Body Protection Lab Coat (Buttoned) + Closed-toe shoesPrevents contamination of street clothes and skin contact.

Disposal Protocol: Step-by-Step

A. Solid Waste Disposal (Pure Compound)
  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) or Glass jar.

    • Why? HDPE is chemically resistant to most organic solids and prevents static buildup better than standard LDPE bags.

  • Labeling: Affix a hazardous waste label clearly stating:

    • "Hazardous Waste: 2-amino-N-phenylthiophene-3-carboxamide"

    • Constituents: "Organic Solid, Sulfur-containing, Nitrogen-containing"

    • Hazards: "Toxic, Irritant"

  • Segregation: Store in the "Organic Solid - Toxic" satellite accumulation area.

    • Critical: Keep away from the "Oxidizer" waste stream.[3]

B. Liquid Waste (Solutions in Organic Solvents)

If the compound is dissolved in solvents (e.g., DMSO, Methanol):

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the "Non-Halogenated Organic" waste stream (unless dissolved in DCM/Chloroform).

  • Accumulation: Pour into the "Organic Solvents" waste carboy.

  • Concentration Limit: If the concentration is high (>5%), consider precipitating the solid (if possible) to reduce the volume of hazardous liquid waste, or label the carboy specifically as "High Sulfur Content."

C. Final Destruction (Incineration)

The waste management contractor must be informed of the sulfur content.

  • Method: Rotary Kiln Incineration.

  • Requirement: The incinerator must be equipped with a Wet Scrubber (typically Sodium Hydroxide) to neutralize Acid Gases (

    
    ).
    
  • Warning: Uncontrolled burning releases Sulfur Dioxide (

    
    ), a severe respiratory irritant and precursor to acid rain.
    

Waste Workflow Decision Tree

The following logic gate ensures the material ends up in the correct stream, minimizing cross-contamination risks.

DisposalWorkflow Start Waste Generation: 2-amino-N-phenylthiophene-3-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidCont Container: HDPE/Glass Jar Label: 'Toxic Organic Solid' Solid->SolidCont LiquidSolv Solvent Type? Liquid->LiquidSolv Final Final Disposal: Incineration w/ Scrubber SolidCont->Final Halo Halogenated (DCM, Chloroform) LiquidSolv->Halo NonHalo Non-Halogenated (DMSO, MeOH, Acetone) LiquidSolv->NonHalo HaloStream Stream: Halogenated Organics Halo->HaloStream NonHaloStream Stream: Non-Halogenated Organics NonHalo->NonHaloStream HaloStream->Final NonHaloStream->Final

Caption: Decision logic for segregating 2-amino-N-phenylthiophene-3-carboxamide waste streams to ensure compatibility with incineration protocols.

Spill Management (Emergency Procedure)

In the event of a benchtop spill:

  • Evacuate & Ventilate: If the spill is large (>10g) or dust is airborne, evacuate the immediate area and allow dust to settle.

  • PPE Up: Don double nitrile gloves, goggles, and a lab coat.

  • Dry Cleanup (Preferred):

    • Gently cover the spill with damp paper towels to suppress dust generation.

    • Scoop up the material using a plastic dustpan or stiff paper.

    • Do not use a vacuum cleaner unless it is a dedicated HEPA-filtered chemical vacuum (risk of dispersing fine dust).

  • Decontamination: Wipe the surface with a soap/water solution followed by an ethanol wipe.

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into the hazardous waste container.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): This material is not a listed P- or U-coded waste by default, but it meets the characteristic of Toxic (if TCLP fails) or Reactive (potentially). It must be characterized by the generator. Always classify as "Hazardous Waste" to be safe.

  • REACH (EU): Dispose of in accordance with Directive 2008/98/EC on waste.

  • Transport (DOT/IATA): Likely regulated as "Toxic solid, organic, n.o.s." (UN 2811) if shipping waste off-site.

References

  • Matrix Scientific. (2025). 2-Amino-N-phenylthiophene-3-carboxamide Product Data. Retrieved from

  • PubChem. (2025). 2-amino-N-(2-methoxyethyl)-5-phenylthiophene-3-carboxamide (Analog Structure & Safety Data). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Aminothiophene-3-carboxamide (Structural Analog). Retrieved from

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: General Organic Thiophene Derivatives. Retrieved from

  • US EPA. (2024). Hazardous Waste Incinerators: Sulfur Oxides Control. Retrieved from

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-amino-N-phenylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 2-amino-N-phenylthiophene-3-carboxamide. The following protocols are gro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2-amino-N-phenylthiophene-3-carboxamide. The following protocols are grounded in the hazard profile of structurally similar compounds and established best practices for laboratory safety. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

GHS Classification (based on 2-aminothiophene-3-carboxamide):

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

The toxicological properties of 2-amino-N-phenylthiophene-3-carboxamide itself have not been fully investigated.[4] Therefore, it is imperative to handle this compound with the caution afforded to substances with unknown toxicological effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive approach to personal protection is mandatory to minimize exposure. The following table summarizes the required PPE for handling 2-amino-N-phenylthiophene-3-carboxamide.

PPE Category Item Specifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[6][7]
Eye Protection Safety gogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes.[5]
Skin and Body Protection Laboratory coatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[5][6]
Respiratory Protection Fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[5][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][8]
PPE Selection and Usage Workflow

PPE_Workflow cluster_prep Preparation cluster_use Usage cluster_post Post-Usage Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Identifies required protection Inspect PPE Inspect PPE Select PPE->Inspect PPE Ensures integrity Don PPE Don PPE Inspect PPE->Don PPE Proceed if intact Handle Chemical Handle Chemical Don PPE->Handle Chemical Doff PPE Doff PPE Handle Chemical->Doff PPE Follow proper removal technique Dispose of single-use PPE Dispose of single-use PPE Doff PPE->Dispose of single-use PPE Clean reusable PPE Clean reusable PPE Doff PPE->Clean reusable PPE Wash Hands Wash Hands Dispose of single-use PPE->Wash Hands Clean reusable PPE->Wash Hands

Caption: A logical workflow for the selection and use of Personal Protective Equipment (PPE).

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.

Preparation
  • Designated Area: All work with 2-amino-N-phenylthiophene-3-carboxamide must be conducted within a certified chemical fume hood.[6]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and operational.

  • Gather Materials: Assemble all necessary equipment, reagents, and a designated, labeled waste container before commencing work.[6]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling
  • Avoid Contamination: Prevent direct contact with skin, eyes, and clothing.[1][5] Do not inhale dust or vapors.[5]

  • Weighing and Transferring: Handle the solid compound carefully to minimize dust generation.[1][5] If preparing a solution, add the solid to the solvent slowly.

  • Container Management: Keep the container tightly closed when not in use.[1][5]

Post-Handling
  • Decontamination: Thoroughly clean the work area upon completion of the experiment.

  • PPE Removal: Remove and dispose of contaminated gloves and any other single-use protective gear in the designated waste container.[5]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[1][5]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention and show the safety data sheet or label.[1]
Minor Spill (in fume hood) Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[6] Place the absorbed material into a sealed, labeled container for chemical waste.

Disposal Plan: Environmental Responsibility

Proper disposal of 2-amino-N-phenylthiophene-3-carboxamide and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste Disposal Workflow

Disposal_Workflow cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal Segregate Waste Segregate Waste Use Designated Container Use Designated Container Segregate Waste->Use Designated Container Prevents reactions Label Container Label Container Use Designated Container->Label Container Clear identification Seal Container Seal Container Label Container->Seal Container Prevents leaks Store Safely Store Safely Seal Container->Store Safely Awaiting disposal Arrange for Pickup Arrange for Pickup Store Safely->Arrange for Pickup By authorized personnel Maintain Records Maintain Records Arrange for Pickup->Maintain Records For compliance

Caption: A step-by-step workflow for the safe disposal of chemical waste.

  • Waste Chemical: Dispose of waste in a designated, labeled, and sealed container for chemical waste.[5] Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or weighing paper, that come into contact with the chemical should be disposed of in the same designated solid chemical waste container.

  • Regulatory Compliance: All chemical waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these protocols, you can confidently and safely incorporate 2-amino-N-phenylthiophene-3-carboxamide into your research workflows, fostering a culture of safety and scientific excellence.

References

  • Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone - Benchchem. (n.d.).
  • MATERIAL SAFETY DATA SHEET THIOPHENE. (n.d.). Oxford Lab Fine Chem LLP.
  • Personal protective equipment for handling 2-Decylthiophene - Benchchem. (n.d.).
  • Personal protective equipment for handling Anthra[2,3-b]thiophene - Benchchem. (n.d.).
  • 2-Aminothiophene-3-carboxamide - AK Scientific, Inc. (n.d.).
  • Thiophene. (n.d.).
  • 1765-48-6 Cas No. | 11 - Matrix Scientific. (n.d.).
  • 2-Amino-N-phenylthiophene-3-carboxamide - Chemicalbridge. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • SAFETY DATA SHEET - Spectrum Chemical. (2015, September 2).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 27).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 6).
  • Safety in the laboratory. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • Safety in the laboratory. (n.d.).
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US).
  • Guide to Promoting Lab Safety When Working With Chemicals - Ibis Scientific, LLC. (2025, May 5).
  • 2-Aminothiophene-3-carboxamide | 14080-51-4 - Sigma-Aldrich. (n.d.).

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